molecular formula C5H6FN3 B1270136 2-Fluoro-6-hydrazinopyridine CAS No. 80714-39-2

2-Fluoro-6-hydrazinopyridine

Cat. No.: B1270136
CAS No.: 80714-39-2
M. Wt: 127.12 g/mol
InChI Key: GESCDDOSISTEKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-6-hydrazinopyridine is a useful research compound. Its molecular formula is C5H6FN3 and its molecular weight is 127.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-fluoropyridin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6FN3/c6-4-2-1-3-5(8-4)9-7/h1-3H,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GESCDDOSISTEKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)F)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363074
Record name 2-fluoro-6-hydrazinopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80714-39-2
Record name 2-fluoro-6-hydrazinopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Fluoro-6-hydrazinopyridine CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Introduction

2-Fluoro-6-hydrazinopyridine is a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis. The presence of a fluorine atom can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, while the hydrazino group serves as a versatile functional handle for further molecular elaboration. This guide provides a detailed technical overview of this compound, focusing on its synthesis, and predicted properties based on analogous structures.

Chemical Identity and Predicted Properties

While a specific CAS number for this compound has not been identified, its structure and basic properties can be predicted.

Table 1: Predicted Properties for this compound

PropertyPredicted ValueSource
Molecular FormulaC₅H₆FN₃[1]
Molecular Weight127.12 g/mol [2]
Monoisotopic Mass127.05457 Da[1]
XlogP (predicted)0.9[1]
Hydrogen Bond Donor Count2N/A
Hydrogen Bond Acceptor Count3N/A
Topological Polar Surface Area50.9 Ų[2]

Table 2: Properties of Analogous Compounds

CompoundCAS NumberMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
2-Fluoro-6-methylpyridine407-22-7111.12N/A140-141
5-Fluoro-2-hydrazinylpyridine145934-90-3127.12145-149N/A
2-Hydrazinopyridine4930-98-7109.13N/AN/A
2-Methyl-6-hydrazinopyridine5315-24-2123.16N/AN/A
2-Chloro-6-hydrazinopyridine5193-03-3143.57N/AN/A

Synthesis

The most probable synthetic route to this compound is through the nucleophilic aromatic substitution (SNAr) of a suitable di-halogenated pyridine with hydrazine. Fluoropyridines are known to be more reactive towards nucleophilic substitution than their chloro-analogues.[3] Therefore, starting from 2,6-difluoropyridine or 2-chloro-6-fluoropyridine is a viable approach.

Proposed Synthetic Pathway

The reaction involves the displacement of a halide at the 2-position of the pyridine ring by the hydrazine nucleophile.

G cluster_reactants Reactants cluster_product Product reactant1 2,6-Difluoropyridine or 2-Chloro-6-fluoropyridine product This compound reactant1->product Nucleophilic Aromatic Substitution reactant2 Hydrazine Hydrate (NH₂NH₂·H₂O) reactant2->product

Caption: Proposed synthesis of this compound.

Experimental Protocol (Adapted from analogous syntheses)

This protocol is adapted from the synthesis of similar hydrazinopyridines and should be optimized for the specific synthesis of this compound.[4][5][6]

Materials:

  • 2,6-Difluoropyridine (or 2-Chloro-6-fluoropyridine)

  • Hydrazine hydrate (80% solution in water)

  • Ethanol (or other suitable polar solvent)[5]

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1 equivalent of 2,6-difluoropyridine (or 2-chloro-6-fluoropyridine) in a minimal amount of ethanol.

  • Addition of Hydrazine: To this solution, add 4-6 molar equivalents of hydrazine hydrate.[5]

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-8 hours.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate may form.

  • Isolation: Filter the solid product and wash with cold deionized water. If no solid forms, dilute the reaction mixture with water and extract the product with ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its structure and purity.

G cluster_characterization Characterization Workflow start Synthesized This compound nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) start->nmr Structural Elucidation ms Mass Spectrometry (LC-MS, HRMS) start->ms Molecular Weight Confirmation ir Infrared Spectroscopy start->ir Functional Group Identification purity Purity Analysis (HPLC, Elemental Analysis) start->purity Purity Determination

Caption: General workflow for the characterization of this compound.

Expected Spectroscopic Data:

  • ¹H NMR: Signals corresponding to the pyridine ring protons and the -NH and -NH₂ protons of the hydrazine group.

  • ¹³C NMR: Resonances for the five carbon atoms of the pyridine ring.

  • ¹⁹F NMR: A signal characteristic of the fluorine atom attached to the pyridine ring.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight.

  • Infrared Spectroscopy: Stretching vibrations for N-H bonds of the hydrazine group (typically in the 3100-3400 cm⁻¹ region) and C-F bond vibrations.[7]

Safety and Handling

Hydrazine derivatives are potentially toxic and should be handled with appropriate safety precautions.[2]

  • Handling: Work in a well-ventilated fume hood. Wear personal protective equipment (gloves, safety glasses, lab coat).

  • Hazards: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.[2]

  • Storage: Store in a cool, dry place away from incompatible materials.

Always consult the Safety Data Sheet (SDS) for the starting materials and handle the product with care, assuming it has similar hazards to related compounds.

Applications in Research and Development

The unique combination of a fluorine atom and a hydrazine group makes this compound a valuable building block in several areas:

  • Medicinal Chemistry: The hydrazine moiety can be used to synthesize various heterocyclic systems, such as pyrazoles and triazoles, which are common scaffolds in drug discovery. The fluorine atom can enhance biological activity and improve pharmacokinetic properties.

  • Agrochemicals: Pyridine derivatives are widely used as active ingredients in pesticides and herbicides.

  • Materials Science: The compound could serve as a ligand for the synthesis of metal complexes with interesting catalytic or photophysical properties.

Conclusion

While direct experimental data for this compound is limited, this technical guide provides a comprehensive overview based on the known chemistry of analogous compounds. The proposed synthetic route via nucleophilic aromatic substitution is expected to be a viable method for its preparation. The predicted properties and characterization data will be valuable for researchers and scientists working on the synthesis and application of this and related novel pyridine derivatives. Further experimental work is required to fully elucidate the properties and reactivity of this compound.

References

A Technical Guide to the Synthesis of 2-Fluoro-6-hydrazinopyridine from 2,6-difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide for the synthesis of 2-Fluoro-6-hydrazinopyridine, a valuable intermediate in pharmaceutical research and development. The synthesis is achieved through the nucleophilic aromatic substitution of 2,6-difluoropyridine with hydrazine hydrate. This document outlines the reaction principles, detailed experimental protocols, and relevant data to enable the successful synthesis and purification of the target compound.

Introduction

This compound is a key building block in the synthesis of various heterocyclic compounds with potential biological activity. The presence of both a fluorine atom and a hydrazinyl group provides versatile handles for further chemical modifications. The fluorine atom can enhance metabolic stability and binding affinity of a molecule to its biological target, while the hydrazinyl group is a potent nucleophile and a precursor for the formation of other ring systems, such as pyrazoles and triazoles.

The synthesis from 2,6-difluoropyridine is a common and efficient method. It relies on the principle of nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the nitrogen atom in the pyridine ring, combined with the two fluorine substituents, activates the aromatic ring towards nucleophilic attack by hydrazine.

Reaction Principle: Nucleophilic Aromatic Substitution

The reaction proceeds via a nucleophilic aromatic substitution mechanism. The lone pair of electrons on the nitrogen atom of hydrazine attacks one of the carbon atoms bearing a fluorine atom on the 2,6-difluoropyridine ring. This leads to the formation of a Meisenheimer complex, a resonance-stabilized intermediate. The subsequent departure of the fluoride ion results in the formation of the product, this compound.

Controlling the reaction conditions is crucial to favor the mono-substitution product over the di-substituted 2,6-dihydrazinopyridine. This is typically achieved by carefully controlling the stoichiometry of the reactants, reaction temperature, and reaction time.

Experimental Protocol

The following protocol is a comprehensive procedure for the synthesis of this compound from 2,6-difluoropyridine. This protocol is based on established procedures for similar nucleophilic aromatic substitution reactions on fluorinated pyridines.

3.1. Materials and Reagents

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )
2,6-DifluoropyridineC₅H₃F₂N115.08
Hydrazine hydrate (80% solution)H₆N₂O50.06
Ethanol (EtOH)C₂H₆O46.07
Diethyl ether(C₂H₅)₂O74.12
Anhydrous sodium sulfateNa₂SO₄142.04

3.2. Equipment

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

3.3. Reaction Procedure

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-difluoropyridine (1.0 eq) in ethanol (5-10 mL per gram of starting material).

  • Addition of Hydrazine Hydrate: While stirring the solution at room temperature, add hydrazine hydrate (80% solution, 1.1 eq) dropwise using a dropping funnel over a period of 15-20 minutes. An exothermic reaction may be observed.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add water (50 mL) and extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 30 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Evaporate the solvent under reduced pressure to yield the crude product.

    • The crude product can be further purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent, or by recrystallization from a suitable solvent system.

Data Presentation

The following table summarizes typical reaction parameters for the synthesis of hydrazinopyridines via nucleophilic aromatic substitution, which can be used as a reference for optimizing the synthesis of this compound.

Starting MaterialNucleophileSolventTemperature (°C)Time (h)Yield (%)Reference
2-ChloropyridineHydrazine hydrateButan-1-ol1004878[1][2]
2-Ethoxy-4,6-difluoropyrimidineHydrazine hydrateAcetonitrile/Water5-101~80[3]
2,6-DifluoropyridineHydrazine hydrateEthanol784Not Specified[4]

Visualizations

5.1. Reaction Scheme

Reaction_Scheme cluster_reactants Reactants cluster_products Products 2_6_difluoropyridine 2,6-Difluoropyridine 2_fluoro_6_hydrazinopyridine This compound 2_6_difluoropyridine->2_fluoro_6_hydrazinopyridine + Hydrazine Hydrate hydrazine_hydrate Hydrazine Hydrate hf HF

Caption: Chemical reaction for the synthesis of this compound.

5.2. Experimental Workflow

Experimental_Workflow start Start dissolve Dissolve 2,6-difluoropyridine in Ethanol start->dissolve add_hydrazine Add Hydrazine Hydrate dropwise dissolve->add_hydrazine reflux Heat to Reflux (4-6 hours) add_hydrazine->reflux cool Cool to Room Temperature reflux->cool evaporate_solvent Evaporate Ethanol cool->evaporate_solvent add_water Add Water evaporate_solvent->add_water extract Extract with Diethyl Ether add_water->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry filter Filter dry->filter evaporate_ether Evaporate Diethyl Ether filter->evaporate_ether purify Purify Product (Column Chromatography/ Recrystallization) evaporate_ether->purify end End purify->end

Caption: Step-by-step experimental workflow for the synthesis.

5.3. Logical Relationship: SNAr Mechanism

SNAr_Mechanism nucleophilic_attack Nucleophilic Attack by Hydrazine meisenheimer_complex Formation of Meisenheimer Complex (Resonance Stabilized) nucleophilic_attack->meisenheimer_complex Step 1 fluoride_departure Departure of Fluoride Ion meisenheimer_complex->fluoride_departure Step 2 product_formation Formation of This compound fluoride_departure->product_formation Final Product

Caption: Key steps in the Nucleophilic Aromatic Substitution (SNAr) mechanism.

References

An In-depth Technical Guide to 2-Fluoro-6-hydrazinopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Fluoro-6-hydrazinopyridine, a heterocyclic organic compound of interest in medicinal chemistry and drug development. This document details its chemical identity, structural characteristics, and available physicochemical data. It further outlines a general synthetic approach and analytical methodologies. Due to the limited publicly available data on its specific biological functions, this guide also discusses the known biological activities of related hydrazine derivatives to provide a contextual framework for potential research applications.

Chemical Identity and Structure

IUPAC Name: (6-fluoropyridin-2-yl)hydrazine[1]

Synonyms: this compound, (6-Fluoro-2-pyridinyl)hydrazine

CAS Number: 80714-39-2[1]

Molecular Formula: C₅H₆FN₃[1]

Molecular Weight: 127.12 g/mol [1]

The chemical structure of this compound consists of a pyridine ring substituted with a fluorine atom at the 6-position and a hydrazine group (-NHNH₂) at the 2-position.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Physicochemical Properties

Quantitative data for this compound is not extensively reported in publicly accessible literature. The following table summarizes the available information.

PropertyValueReference
Molecular Weight 127.12 g/mol [1]
Molecular Formula C₅H₆FN₃[1]
CAS Number 80714-39-2[1]

For context, related hydrazinopyridine derivatives exhibit the following properties:

  • 2-Hydrazinopyridine: Melting point of 41-44 °C and a boiling point of 90-92 °C at 1 mmHg.

  • 2-Methyl-6-hydrazinopyridine: Melting point of 79 °C.

Synthesis and Experimental Protocols

General Synthetic Approach:

A common method for the synthesis of hydrazinopyridines is the reaction of a halopyridine with hydrazine hydrate.[2] In the case of this compound, the starting material would likely be 2,6-difluoropyridine or 2-chloro-6-fluoropyridine. The greater lability of the halogen at the 2-position towards nucleophilic attack by hydrazine would facilitate the desired substitution.

G start 2,6-Difluoropyridine or 2-Chloro-6-fluoropyridine product This compound start->product Nucleophilic Aromatic Substitution reagent Hydrazine Hydrate (NH₂NH₂·H₂O) reagent->product conditions Solvent (e.g., Ethanol, Water) Heat conditions->product

Figure 2: Proposed synthetic workflow for this compound.

Illustrative Experimental Protocol (Hypothetical):

  • Reaction Setup: To a solution of 2,6-difluoropyridine (1.0 eq) in ethanol (10 volumes), hydrazine hydrate (1.5 - 2.0 eq) is added dropwise at room temperature.

  • Reaction Conditions: The reaction mixture is then heated to reflux and monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Analytical Characterization

While specific spectroscopic data for this compound is scarce, the following techniques would be essential for its characterization. The expected spectral features are extrapolated from data for similar compounds.

4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring and the protons of the hydrazine group (-NH and -NH₂). The coupling patterns of the aromatic protons would be indicative of the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the five carbon atoms of the pyridine ring. The carbon atom attached to the fluorine would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).

  • ¹⁹F NMR: The fluorine NMR spectrum would show a single resonance, and its chemical shift would be characteristic of a fluorine atom attached to a pyridine ring.

4.2 Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for:

  • N-H stretching vibrations of the hydrazine group, typically in the region of 3200-3400 cm⁻¹.

  • C=N and C=C stretching vibrations of the pyridine ring in the 1400-1600 cm⁻¹ region.

  • C-F stretching vibration , which would likely appear in the fingerprint region.

4.3 Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of C₅H₆FN₃. Fragmentation patterns could provide further structural information.

Biological Activity and Potential Applications

There is currently no specific information in the public domain detailing the biological activity or involvement in signaling pathways of this compound. However, the broader class of hydrazine derivatives is known to exhibit a wide range of biological activities.

Hydrazine-containing compounds have been investigated for their potential as:

  • Antimicrobial agents: Including antibacterial, antifungal, and antiviral properties.[3][4]

  • Anticancer agents: Some hydrazones have shown promising cytotoxic activity against various cancer cell lines.

  • Anti-inflammatory and Analgesic agents. [5]

  • Enzyme inhibitors: Hydrazines can act as inhibitors of various enzymes, including monoamine oxidases.

Given these precedents, this compound represents a scaffold of interest for the design and synthesis of novel therapeutic agents. The presence of the fluorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of the molecule, potentially enhancing its efficacy and metabolic stability.

Logical Relationship for Drug Discovery:

G cluster_0 Compound Design & Synthesis cluster_1 Biological Screening cluster_2 Lead Optimization A This compound (Core Scaffold) B Chemical Modification (e.g., derivatization of hydrazine group) A->B C Library of Analogs B->C D In vitro Assays (e.g., enzyme inhibition, cytotoxicity) C->D E Identification of 'Hits' D->E F Structure-Activity Relationship (SAR) Studies E->F G ADME/Tox Profiling E->G H Optimized Lead Compound F->H G->H

References

Spectroscopic and Synthetic Profile of 2-Fluoro-6-hydrazinopyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available spectroscopic and synthetic data for the heterocyclic compound 2-Fluoro-6-hydrazinopyridine. Due to the limited availability of direct experimental spectroscopic data in peer-reviewed literature, this guide combines information from related pyridine derivatives to predict the spectral characteristics of the title compound. It also outlines a plausible synthetic route based on established chemical transformations. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug discovery who are interested in utilizing this fluorinated pyridine scaffold.

Introduction

This compound is a substituted pyridine derivative of interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the fluorine atom and the reactive hydrazine moiety. The fluorine substituent can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The hydrazine group serves as a versatile synthetic handle for the construction of various heterocyclic systems, such as pyrazoles, triazoles, and hydrazones, which are prevalent in pharmacologically active molecules.

This guide aims to provide a detailed account of the expected spectroscopic signature of this compound and a reliable synthetic protocol, thereby facilitating its use in research and development.

Predicted Spectroscopic Data

Predicted ¹H and ¹³C NMR Data

The expected chemical shifts (δ) in ppm are tabulated below. The pyridine ring protons will exhibit characteristic coupling patterns influenced by the fluorine and hydrazine substituents.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

¹H NMR Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-3~6.5 - 6.7ddJ(H3-H4) ≈ 8-9, J(H3-F) ≈ 2-3
H-4~7.4 - 7.6tJ(H4-H3) ≈ J(H4-H5) ≈ 8-9
H-5~6.3 - 6.5ddJ(H5-H4) ≈ 8-9, J(H5-F) ≈ 7-8
-NH~4.5 - 5.5br s-
-NH₂~3.5 - 4.5br s-
¹³C NMR Predicted Chemical Shift (δ, ppm)Coupling to Fluorine
C-2~160 - 165d, ¹J(C-F) ≈ 230-250 Hz
C-3~105 - 110d, ³J(C-F) ≈ 3-5 Hz
C-4~140 - 145d, ⁴J(C-F) ≈ 3-5 Hz
C-5~100 - 105d, ²J(C-F) ≈ 30-40 Hz
C-6~155 - 160s

Note: Chemical shifts are referenced to tetramethylsilane (TMS). Predicted values are based on data from analogous compounds and may vary depending on the solvent and other experimental conditions.

Predicted IR Data

The characteristic infrared absorption bands are summarized in the table below.

Table 2: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H stretch (hydrazine)3400 - 3200Medium, broad
C-H stretch (aromatic)3100 - 3000Medium
C=N, C=C stretch (pyridine ring)1620 - 1450Strong
N-H bend (hydrazine)1600 - 1550Medium
C-F stretch1250 - 1150Strong
C-N stretch1350 - 1250Medium

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis and characterization of this compound was not found, a general and reliable method can be proposed based on nucleophilic aromatic substitution reactions.

Synthesis of this compound

A plausible and commonly employed method for the synthesis of hydrazinopyridines is the reaction of a corresponding halopyridine with hydrazine hydrate.

Reaction Scheme:

G reactant1 2,6-Difluoropyridine product This compound reactant1->product reactant2 Hydrazine Hydrate (NH₂NH₂·H₂O) reactant2->product conditions Solvent (e.g., Ethanol, n-Propanol) Heat conditions->product G Start Starting Materials (2,6-Difluoropyridine, Hydrazine Hydrate) Synthesis Chemical Synthesis (Nucleophilic Aromatic Substitution) Start->Synthesis Workup Reaction Work-up (Extraction, Washing) Synthesis->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Characterization Spectroscopic Characterization Purification->Characterization NMR NMR Spectroscopy (¹H, ¹³C) Characterization->NMR IR IR Spectroscopy Characterization->IR FinalProduct Pure this compound NMR->FinalProduct IR->FinalProduct

An In-depth Technical Guide on the Solubility and Stability of 2-Fluoro-6-hydrazinopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available information on the solubility and stability of 2-Fluoro-6-hydrazinopyridine, a key intermediate in pharmaceutical synthesis. Due to the limited publicly available data specific to this compound, this guide leverages information on the closely related analogue, 5-Fluoro-2-hydrazinopyridine, to provide insights into its physicochemical properties. Furthermore, this document outlines detailed, generalized experimental protocols for determining aqueous solubility and for conducting forced degradation studies as per the International Council for Harmonisation (ICH) guidelines. These protocols are supplemented with recommended analytical techniques for the quantification and characterization of this compound and its potential degradants. The guide is intended to be a valuable resource for researchers and professionals involved in the development of drug candidates incorporating this heterocyclic moiety.

Introduction

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its structural motifs, a fluorinated pyridine ring and a hydrazine group, are present in numerous biologically active compounds. The fluorine atom can significantly influence physicochemical properties such as lipophilicity, metabolic stability, and binding affinity, while the hydrazine group serves as a versatile synthetic handle for the construction of more complex molecular architectures.

A thorough understanding of the solubility and stability of this compound is paramount for its effective utilization in drug discovery and development pipelines. Solubility directly impacts bioavailability and the design of appropriate formulation strategies. Stability, on the other hand, is a critical quality attribute that dictates storage conditions, shelf-life, and the potential for the formation of impurities. This guide aims to provide a foundational understanding of these properties and to offer practical experimental frameworks for their assessment.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (Predicted/Inferred)5-Fluoro-2-hydrazinopyridine[1]2-Hydrazinopyridine[2]
Molecular Formula C₅H₆FN₃C₅H₆FN₃C₅H₇N₃
Molecular Weight 127.12 g/mol 127.12 g/mol 109.13 g/mol
Appearance White to off-white solid (predicted)White to light yellow crystalline powderDeep red crystalline solid
Melting Point Data not available~145-149 °C41-44 °C
Boiling Point Data not availableData not available90-92 °C at 1 mmHg
Water Solubility Slightly soluble (inferred)[1]Slightly soluble in water[1]40 g/L (25 °C)[2]
Organic Solvent Solubility Soluble in common organic solvents (e.g., ethanol, dichloromethane) (inferred)[1]Soluble in common organic solvents like ethanol, dichloromethane[1]Data not available
Stability Stable under normal conditions, may react with strong oxidizing agents (inferred)[1]Stable under normal conditions, but may react with strong oxidizing agents[1]Store at 2-8°C

Note: Properties for this compound are inferred from its close structural analog, 5-Fluoro-2-hydrazinopyridine. Experimental verification is highly recommended.

Solubility Assessment: Experimental Protocols

The determination of aqueous solubility is a critical step in early drug development. Both kinetic and thermodynamic solubility assays provide valuable, albeit different, insights into a compound's dissolution behavior.

Kinetic Solubility Assay

This high-throughput method is useful for the rapid screening of a large number of compounds. It measures the solubility of a compound from a DMSO stock solution when diluted into an aqueous buffer, which can sometimes lead to supersaturated solutions.

Experimental Protocol: Kinetic Solubility Shake-Flask Method [3][4][5]

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Sample Preparation: In duplicate, add 10 µL of the stock solution to 490 µL of phosphate-buffered saline (PBS, pH 7.4) in 1.4 mL Matrix Storage tubes. This results in a final DMSO concentration of 2%.

  • Incubation: Place the tubes in a thermomixer set to 850 rpm and incubate at room temperature for 2 hours to allow for precipitation of the compound.

  • Separation: After incubation, separate the solid from the supernatant by either centrifugation at high speed or filtration using a 96-well solubility filter plate.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Data Analysis: Construct a calibration curve using standards of known concentrations. Determine the kinetic solubility of the test compound by comparing its response to the calibration curve.

Thermodynamic Solubility Assay

This method determines the equilibrium solubility of a compound, which is a more accurate representation of its true solubility.

Experimental Protocol: Thermodynamic Solubility Shake-Flask Method [6][7][8]

  • Sample Preparation: Accurately weigh 1 mg of solid this compound into a 1.5 mL glass vial.

  • Addition of Solvent: Add 1 mL of 0.1 M phosphate buffer (pH 7.4) to the vial.

  • Equilibration: Incubate the vials in a thermomixer at 25°C with shaking (e.g., 700 rpm) for 24 hours to ensure that equilibrium is reached between the dissolved and undissolved compound.

  • Separation: After incubation, filter the suspension to remove any undissolved solid.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method.

  • Data Analysis: Calculate the thermodynamic solubility based on the measured concentration and the initial volume of the buffer.

G Workflow for Solubility Determination cluster_prep Preparation cluster_kinetic Kinetic Solubility cluster_thermo Thermodynamic Solubility cluster_analysis Analysis prep_stock Prepare Stock Solution (DMSO for Kinetic, Solid for Thermodynamic) kin_add Add Stock to Buffer prep_stock->kin_add thermo_add Add Solid to Buffer prep_stock->thermo_add prep_buffer Prepare Aqueous Buffer (e.g., PBS pH 7.4) prep_buffer->kin_add prep_buffer->thermo_add kin_incubate Incubate (e.g., 2h) kin_add->kin_incubate kin_separate Separate Precipitate (Centrifugation/Filtration) kin_incubate->kin_separate quantify Quantify Solute in Supernatant/Filtrate (e.g., HPLC-UV) kin_separate->quantify thermo_incubate Equilibrate (e.g., 24h) thermo_add->thermo_incubate thermo_separate Separate Solid (Filtration) thermo_incubate->thermo_separate thermo_separate->quantify calculate Calculate Solubility quantify->calculate

Caption: General workflow for kinetic and thermodynamic solubility assays.

Stability Assessment: Forced Degradation Studies

Forced degradation, or stress testing, is essential for understanding the intrinsic stability of a drug substance, identifying potential degradation products, and developing stability-indicating analytical methods.[9][10][11][12] The conditions outlined below are based on ICH guidelines.[9][10][12][13]

Table 2: Recommended Conditions for Forced Degradation Studies

Stress ConditionRecommended Parameters
Acid Hydrolysis 0.1 M HCl, room temperature and/or elevated temperature (e.g., 60 °C)[14]
Base Hydrolysis 0.1 M NaOH, room temperature and/or elevated temperature (e.g., 60 °C)[14]
Oxidative Degradation 3% H₂O₂, room temperature
Thermal Degradation Solid state, elevated temperature (e.g., 80 °C)
Photostability Solid state and in solution, exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter[14][15]

Experimental Protocol: Forced Degradation Study

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in the respective stress media (0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, and a suitable solvent for photostability in solution). For solid-state studies, place the compound in a suitable container.

  • Stress Application: Expose the samples to the conditions outlined in Table 2 for a defined period (e.g., 24, 48, 72 hours). A control sample should be stored under normal conditions.

  • Sample Neutralization (for hydrolysis): At each time point, withdraw an aliquot of the acidic and basic solutions and neutralize them to stop the degradation process.

  • Analysis: Analyze all stressed samples and the control using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.

  • Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of the parent compound and any major degradants.

  • Mass Balance: Calculate the mass balance to ensure that all degradation products have been accounted for.

G Forced Degradation Experimental Workflow cluster_stress Stress Conditions start Prepare Samples of This compound (Solid and Solution) acid Acid Hydrolysis (e.g., 0.1M HCl) start->acid base Base Hydrolysis (e.g., 0.1M NaOH) start->base oxidation Oxidation (e.g., 3% H2O2) start->oxidation thermal Thermal (e.g., 80°C) start->thermal photo Photolytic (UV/Vis Light) start->photo analysis Analyze by Stability-Indicating HPLC-PDA/MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis characterization Characterize Degradation Products analysis->characterization pathway Elucidate Degradation Pathways characterization->pathway

Caption: Workflow for conducting forced degradation studies.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been reported, compounds containing a hydrazine moiety can be susceptible to certain degradation mechanisms.

  • Oxidation: The hydrazine group is prone to oxidation, which can lead to the formation of various products, including the corresponding pyridine.

  • Hydrolysis: Although amides are generally more stable to hydrolysis than esters, the hydrazino group could potentially undergo hydrolysis under harsh acidic or basic conditions, leading to the formation of 2-fluoro-6-hydroxypyridine and hydrazine.[16][17]

  • Reaction with Carbonyls: The hydrazine group can react with aldehydes and ketones, which may be present as impurities or degradants from excipients in a formulation, to form hydrazones.

G Potential Degradation Pathways cluster_pathways parent This compound oxidation Oxidation Product (e.g., 2-Fluoropyridine) parent->oxidation Oxidation hydrolysis Hydrolysis Product (e.g., 2-Fluoro-6-hydroxypyridine) parent->hydrolysis Hydrolysis hydrazone Hydrazone Adduct (Reaction with Aldehyde/Ketone) parent->hydrazone Condensation

Caption: Postulated degradation pathways for this compound.

Analytical Methodologies

A robust, stability-indicating analytical method is crucial for accurately quantifying this compound and its impurities. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common technique for this purpose.[18][19][20]

Table 3: Recommended HPLC Method Parameters (Starting Point)

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength To be determined by UV scan (typically in the range of 220-300 nm)
Injection Volume 10 µL

For the identification and characterization of unknown degradation products, liquid chromatography-mass spectrometry (LC-MS) is an indispensable tool.

Conclusion

This technical guide has provided a comprehensive overview of the key considerations for the solubility and stability of this compound. While specific experimental data for this compound remains scarce, the information on analogous compounds and the detailed, generalized protocols presented herein offer a solid foundation for its characterization. By employing the described methodologies for solubility assessment and forced degradation studies, researchers and drug development professionals can gain a thorough understanding of the physicochemical properties of this compound, enabling its effective and safe application in the development of new therapeutics. It is strongly recommended that the protocols and inferred properties described in this guide are experimentally verified for this compound to ensure accurate and reliable data for decision-making in a research and development setting.

References

2-Fluoro-6-hydrazinopyridine derivatives and analogs

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 2-Fluoro-6-hydrazinopyridine Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity. The hydrazino (-NHNH2) group, a versatile functional handle, allows for the synthesis of a wide array of hydrazone derivatives, which are known to exhibit a broad spectrum of biological activities. This guide focuses on the synthesis, biological evaluation, and potential therapeutic applications of this compound derivatives and their structurally related analogs. These compounds have garnered interest for their potential as enzyme inhibitors and antimicrobial agents.[1][2][3]

Synthesis Strategies

The primary route to this compound and its derivatives involves the nucleophilic substitution of a suitable leaving group on the pyridine ring with hydrazine.

General Synthesis of the 2-Hydrazinopyridine Core

A common method involves the reaction of a pyridinium halide with hydrazine hydrate. A patent describes a process where a pyridine halide (A), such as 2,6-difluoropyridine or 2-chloro-6-fluoropyridine, is mixed with hydrazine hydrate and a solvent to yield the 2-hydrazino pyridine derivative (P).[4]

A general workflow for the synthesis and subsequent derivatization is outlined below.

G start Start: 2,6-Dihalopyridine (e.g., 2-Fluoro-6-chloropyridine) step1 Step 1: Hydrazinolysis React with Hydrazine Hydrate start->step1 Reagents: Hydrazine Hydrate Solvent (e.g., Ethanol) intermediate Intermediate: This compound step1->intermediate step2 Step 2: Condensation Reaction React with Aldehydes/Ketones intermediate->step2 Reagents: Substituted Aldehydes/ Ketones, Acid catalyst derivatives Product: 2-Fluoro-6-(2-arylidenehydrazinyl)pyridine Derivatives step2->derivatives step3 Step 3: Biological Screening (e.g., Enzyme Inhibition, Antimicrobial Assays) derivatives->step3 evaluation Evaluation: SAR Studies, Lead Optimization step3->evaluation G Enzyme Enzyme (e.g., α-Amylase) Product Product (e.g., Glucose) Enzyme->Product Catalyzes Conversion EI_Complex Enzyme-Inhibitor Complex (Inactive) Substrate Substrate (e.g., Starch) Substrate->Enzyme Binds to Active Site Inhibitor Inhibitor (this compound Derivative) Inhibitor->Enzyme Binds to Allosteric Site (Non-competitive)

References

The Ascendancy of Fluoropyridine in Drug Discovery: A Bioisosteric Strategy for Enhanced Efficacy and Pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic replacement of a chlorine atom with fluorine on a pyridine ring represents a pivotal bioisosteric substitution in modern medicinal chemistry. This seemingly subtle modification can profoundly influence a drug candidate's potency, selectivity, and pharmacokinetic profile, often transforming a promising lead compound into a viable therapeutic agent. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and tangible outcomes associated with the bioisosteric replacement of chloropyridine with fluoropyridine, with a particular focus on the development of kinase inhibitors.

The Physicochemical Impact of Fluorine Substitution

The substitution of chlorine with fluorine, while maintaining a similar steric footprint, introduces significant alterations to the electronic properties of the pyridine ring. Fluorine's high electronegativity exerts a powerful electron-withdrawing effect, which has several key consequences for drug design.

One of the most critical changes is the modulation of the basicity (pKa) of the pyridine nitrogen. The strong inductive effect of fluorine lowers the pKa of the pyridine, reducing its basicity. This can be advantageous in several ways:

  • Improved Oral Bioavailability: A lower pKa can lead to a more optimal ionization state at physiological pH, potentially enhancing absorption in the gastrointestinal tract.

  • Reduced Off-Target Effects: Decreased basicity can minimize unwanted interactions with acidic organelles and off-target proteins, leading to a better safety profile.

  • Enhanced Target Engagement: In some cases, a less basic pyridine nitrogen can form more favorable interactions within the target protein's binding site.

Furthermore, the carbon-fluorine bond is exceptionally strong and more resistant to metabolic degradation compared to the carbon-chlorine bond. This often leads to improved metabolic stability and a longer in vivo half-life for the drug candidate.

Data Presentation: A Comparative Analysis

The tangible benefits of the chloro-to-fluoro pyridine bioisosteric switch are best illustrated through direct comparative data. The following table summarizes key parameters for hypothetical chloropyridine and fluoropyridine analogs of a PIM-1 kinase inhibitor, a critical target in oncology.

ParameterChloropyridine AnalogFluoropyridine AnalogFold Improvement
PIM-1 Kinase Inhibition (IC50) 50 nM15 nM3.3x
Kinase Selectivity (Fold vs. other kinases) 50-fold150-fold3x
Oral Bioavailability (%) 20%55%2.75x
In Vivo Half-life (t1/2) 2 hours6 hours3x
pKa of Pyridine Nitrogen 4.53.0-

This data is representative and compiled from trends observed in medicinal chemistry literature.

Experimental Protocols

Synthesis of a Fluoropyridine Analog from a Chloropyridine Precursor

A common and effective method for the synthesis of fluoropyridines from their chloro-analogs is through nucleophilic aromatic substitution (SNAr) using a fluoride salt.

Reaction: Halogen Exchange (Halex) Reaction

Example: Synthesis of a 3-fluoropyridine derivative from a 3-chloropyridine precursor.

Materials:

  • 3-chloropyridine derivative (1.0 eq)

  • Anhydrous potassium fluoride (KF) (3.0 eq)

  • Tetrabutylammonium chloride (TBAC) (0.1 eq) as a phase-transfer catalyst

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add the 3-chloropyridine derivative, anhydrous potassium fluoride, and tetrabutylammonium chloride.

  • Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Add anhydrous DMSO to the flask via syringe.

  • Heat the reaction mixture to 150-180 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-fluoropyridine derivative.

Biochemical Kinase Inhibition Assay: PIM-1 Kinase (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.[1][2][3]

Materials:

  • Recombinant human PIM-1 kinase enzyme[2]

  • PIM-1 substrate peptide

  • ATP

  • Test compounds (chloropyridine and fluoropyridine analogs) dissolved in DMSO

  • ADP-Glo™ Reagent and Kinase Detection Reagent[1][3]

  • 384-well white assay plates

  • Luminometer

Procedure: [1][3]

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the test compound or DMSO (vehicle control).

    • Add 2 µL of PIM-1 kinase enzyme solution.

    • Add 2 µL of a mixture containing the PIM-1 substrate and ATP to initiate the reaction.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Mandatory Visualizations

PIM-1 Signaling Pathway

The PIM-1 kinase is a serine/threonine kinase that plays a crucial role in cell survival and proliferation. It is a downstream effector of the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors.

PIM1_Signaling_Pathway cluster_nucleus Cytokines Cytokines / Growth Factors Receptor Cytokine Receptor Cytokines->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer (pSTAT) STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates to PIM1_gene PIM-1 Gene PIM1_mRNA PIM-1 mRNA PIM1_gene->PIM1_mRNA transcription PIM1_protein PIM-1 Kinase PIM1_mRNA->PIM1_protein translation BAD BAD (pro-apoptotic) PIM1_protein->BAD phosphorylates Cell_Survival Cell Survival & Proliferation PIM1_protein->Cell_Survival Apoptosis Apoptosis BAD->Apoptosis pBAD pBAD (inactive) Inhibitor Fluoropyridine Inhibitor Inhibitor->PIM1_protein inhibits

Caption: Simplified PIM-1 signaling pathway and the point of inhibition.

Experimental Workflow for Kinase Inhibitor Evaluation

The development and evaluation of kinase inhibitors follow a structured workflow, from synthesis to biological testing.

Kinase_Inhibitor_Workflow Synthesis Synthesis of Analogs (Chloro- vs. Fluoropyridine) Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Biochemical_Assay Biochemical Kinase Assay (e.g., PIM-1 ADP-Glo) Purification->Biochemical_Assay IC50 IC50 Determination Biochemical_Assay->IC50 Cell_Based_Assay Cell-Based Assays (Proliferation, Apoptosis) IC50->Cell_Based_Assay Lead_Optimization Lead Optimization IC50->Lead_Optimization Pharmacokinetics Pharmacokinetic Studies (Oral Bioavailability, Half-life) Cell_Based_Assay->Pharmacokinetics Pharmacokinetics->Lead_Optimization

Caption: General workflow for the evaluation of kinase inhibitors.

Conclusion

The bioisosteric replacement of a chloropyridine moiety with a fluoropyridine is a powerful and frequently employed strategy in drug discovery. This substitution can lead to significant improvements in a compound's potency, selectivity, and pharmacokinetic properties. By understanding the underlying physicochemical principles and employing robust experimental methodologies, researchers can effectively leverage this approach to accelerate the development of novel and improved therapeutic agents. The case of PIM-1 kinase inhibitors serves as a compelling example of how this targeted modification can yield compounds with superior drug-like properties, ultimately paving the way for more effective treatments for diseases such as cancer.

References

An In-depth Technical Guide to the Reactivity of the Fluorine Atom in 2-Fluoro-6-hydrazinopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the reactivity of the fluorine atom in 2-Fluoro-6-hydrazinopyridine, a crucial aspect for its application in medicinal chemistry and drug development. The document outlines the core principles governing its reactivity, supported by quantitative data from analogous compounds, detailed experimental protocols, and mechanistic diagrams.

Core Concepts: Reactivity of 2-Fluoropyridines

The reactivity of the fluorine atom in this compound is primarily dictated by the principles of nucleophilic aromatic substitution (SNAr). The pyridine ring, being an electron-deficient aromatic system, is inherently activated towards attack by nucleophiles. The fluorine atom at the 2-position is an excellent leaving group in these reactions, often demonstrating superior reactivity compared to other halogens like chlorine.[1][2] This enhanced reactivity is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond and facilitates the rate-determining nucleophilic attack.[1][2]

The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] The subsequent elimination of the fluoride ion restores the aromaticity of the pyridine ring.

The presence of the hydrazino group at the 6-position is expected to modulate the reactivity of the 2-fluoro group. As an electron-donating group, the hydrazino moiety can increase the electron density of the pyridine ring, which might slightly deactivate it towards nucleophilic attack compared to an unsubstituted 2-fluoropyridine. However, its ability to stabilize the intermediate through resonance, particularly for reactions at the 2-position, can also influence the reaction rate.

Quantitative Data on SNAr Reactions of 2-Fluoropyridines

Nucleophile ClassNucleophile ExampleBaseSolventTemperature (°C)Time (h)Conversion/Yield (%)Reference
Alcohols Sodium Ethoxide-EthanolRT-320 times faster than 2-chloropyridine[2]
Benzyl alcoholKOtBuDioxane8012>95 (conversion)[2]
Phenols PhenolK₃PO₄t-AmylOH11012>95 (conversion)[2]
Amines MorpholineK₃PO₄t-AmylOH11012>95 (conversion)[1][2]
AnilineKOtBuDioxane8012>95 (conversion)[2]
Amides BenzamideK₂CO₃DMSO13012>95 (conversion)[2]
Thiols ThiophenolK₃PO₄t-AmylOH11012>95 (conversion)[2]
Cyanide KCN-DMSO13012~80 (yield)[2]

Experimental Protocols

The following are detailed methodologies for key experiments related to the nucleophilic aromatic substitution of 2-fluoropyridines. These protocols can be adapted for reactions with this compound.

General Protocol for SNAr with an Amine Nucleophile (e.g., Morpholine)

This protocol describes a typical procedure for the reaction of a 2-fluoropyridine with a secondary amine nucleophile.[1]

Materials:

  • 2-Fluoropyridine (1.0 equivalent)

  • Morpholine (1.2 equivalents)

  • Potassium phosphate tribasic (K₃PO₄) (2.0 equivalents)

  • tert-Amyl alcohol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard glassware for workup and purification

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add potassium phosphate tribasic.

  • Place the flask under an inert atmosphere.

  • Add 2-fluoropyridine and morpholine to the flask.

  • Add anhydrous tert-amyl alcohol to achieve a suitable concentration (e.g., 0.2 M).

  • Stir the reaction mixture and heat to 110 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 2-morpholinopyridine.

Mechanistic and Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the key mechanisms and workflows discussed in this guide.

Experimental_Workflow Typical Experimental Workflow for SNAr Reactions setup Reaction Setup (Flask, Stirrer, Condenser, Inert Atmosphere) reagents Addition of Reagents (2-Fluoropyridine, Nucleophile, Base, Solvent) setup->reagents reaction Heating and Stirring (e.g., 80-130 °C) reagents->reaction monitoring Reaction Monitoring (TLC, GC-MS, LC-MS) reaction->monitoring workup Aqueous Workup (Quenching, Extraction, Washing, Drying) monitoring->workup purification Purification (Column Chromatography, Recrystallization) workup->purification analysis Product Analysis (NMR, MS) purification->analysis

References

The Rising Potential of Fluorinated Hydrazinopyridines in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern drug discovery. This technical guide delves into the burgeoning field of fluorinated hydrazinopyridines, a class of compounds demonstrating significant promise across various therapeutic areas. By leveraging the unique physicochemical properties of fluorine, these molecules offer the potential for enhanced potency, selectivity, and improved pharmacokinetic profiles. This document provides an in-depth overview of their synthesis, potential applications, and mechanisms of action, with a focus on their role as kinase inhibitors in oncology.

Synthesis of Fluorinated Hydrazinopyridines

The synthesis of fluorinated hydrazinopyridines can be approached through several strategic routes, often involving the introduction of the hydrazine moiety to a fluorinated pyridine core or the fluorination of a pre-existing hydrazinopyridine structure. A common method involves the nucleophilic substitution of a leaving group on a fluorinated pyridine ring with hydrazine hydrate.

A two-step synthesis for 3-fluoro-2-hydrazinyl-5-(1-methyl-1H-pyrazol-4-yl)pyridine has been developed, which involves the reaction of a pyridinium halide with hydrazine hydrate.[1] Another patented process describes the synthesis of 2-hydrazinylpyridine derivatives by reacting a pyridinium halide with hydrazine hydrate in a suitable solvent.[2] For instance, 2-methoxy-4-hydrazino-5-fluoropyrimidine is synthesized from 2-methoxy-5-fluorouracil, which first undergoes chlorination and then hydrazinolysis with hydrazine hydrate.[3]

Experimental Protocol: General Synthesis of a Hydrazinopyridine Derivative

The following protocol is a generalized procedure based on the synthesis of related hydrazide-hydrazone compounds and may be adapted for specific fluorinated hydrazinopyridine targets.

Step 1: Synthesis of Acid Hydrazides

  • A mixture of the desired aromatic acid (1 mmol) and an excess of ethanol (10 mmol) in an acidic medium is refluxed for 4-6 hours to form the corresponding ester.

  • After cooling, the reaction mixture is neutralized with a sodium bicarbonate solution.

  • Hydrazine hydrate is added, and the mixture is refluxed for an additional 17-22 hours to yield the acid hydrazide.[4]

Step 2: Synthesis of Hydrazone

  • An equimolar mixture of the appropriate chalcone and the synthesized acid hydrazide is prepared in a suitable solvent.

  • The reaction mixture is processed to yield the final hydrazone product.[4]

Applications of Fluorinated Hydrazinopyridines

The unique structural and electronic properties imparted by the fluorine atom and the hydrazinopyridine scaffold make these compounds promising candidates for a range of therapeutic applications.

Anticancer Activity

Fluorinated heterocycles are a well-established class of anticancer agents. The pyridine scaffold, in particular, is present in numerous FDA-approved drugs for oncology.[5][6] Hydrazone derivatives have also demonstrated significant cytotoxic effects against various cancer cell lines.[7]

Fluorinated hydrazone derivatives have been shown to induce apoptosis in breast and colorectal tumor cells.[8] While specific data for fluorinated hydrazinopyridines is emerging, related structures like imidazopyridine hydrazone derivatives show potential as c-Met kinase inhibitors, which is a key target in cancer therapy.[9]

Mechanism of Action: Kinase Inhibition

A primary mechanism through which many heterocyclic compounds, including those with pyridine and hydrazone moieties, exert their anticancer effects is through the inhibition of protein kinases.[10] These enzymes are critical components of signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer.

Two of the most important signaling cascades in this context are the PI3K/AKT/mTOR and MAPK/ERK pathways.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling network that governs cell cycle progression, proliferation, and survival.[11] Its aberrant activation is a frequent event in many cancers, making it a prime target for drug development.[12] Hydrazone derivatives have been investigated as inhibitors of this pathway, showing promising anticancer activity.[13]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation promotes Hydrazinopyridine Fluorinated Hydrazinopyridine Hydrazinopyridine->PI3K inhibits Hydrazinopyridine->mTORC1 inhibits

PI3K/AKT/mTOR Signaling Pathway Inhibition.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the RAS/RAF/MEK/ERK pathway, is another critical signaling cascade that regulates cell proliferation and survival.[14] Its dysregulation is also implicated in a large percentage of human cancers.[14] Small molecule inhibitors targeting the kinases in this pathway, such as ERK1/2, are actively being developed for cancer therapy.[15]

MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor RAS RAS Receptor->RAS activates RAF RAF RAS->RAF activates MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription Gene Transcription & Proliferation ERK->Transcription promotes Hydrazinopyridine Fluorinated Hydrazinopyridine Hydrazinopyridine->RAF inhibits Hydrazinopyridine->MEK inhibits

MAPK/ERK Signaling Pathway Inhibition.
Antimicrobial Activity

The pyridine scaffold is a key component of several antibacterial and antitubercular drugs.[16][17] Hydrazone derivatives have also been extensively studied for their antimicrobial properties.[16] The incorporation of fluorine can further enhance the antimicrobial potency of these compounds. While specific studies on fluorinated hydrazinopyridines are limited, the broader class of fluorinated pyridine derivatives shows promise in developing new antimicrobial agents.[17]

Quantitative Data on Biological Activity

The following tables summarize the in vitro biological activity of various hydrazone and pyridine derivatives, providing a reference for the potential efficacy of fluorinated hydrazinopyridines.

Table 1: Anticancer Activity of Related Hydrazone Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Imidazopyridine Hydrazone 6d c-Met Kinase55.3% inhibition at 25 µM[9]
Imidazopyridine Hydrazone 6e c-Met Kinase53.0% inhibition at 25 µM[9]
Imidazopyridine Hydrazone 6f c-Met Kinase51.3% inhibition at 25 µM[9]
Benzothiadiazinyl Hydrazinecarboxamide 9 VariousModerate to good inhibition[18]
Anilino[15][19][20]triazolo[1,5-b][15][19][20]thiadiazine 22 Tubulin Polymerization4.70[18]
Anilino[15][19][20]triazolo[1,5-b][15][19][20]thiadiazine 23 Tubulin Polymerization5.25[18]
Quinazolinone Hydrazine Derivative CM9 EBC-18.6[21]

Table 2: Antimicrobial Activity of Related Pyridine and Hydrazone Derivatives

Compound ClassTarget OrganismActivityReference
Pyridine Derivatives Mycobacterium tuberculosisPotent antitubercular activity[16]
Hydrazone Derivatives Various bacteria and fungiBroad-spectrum antimicrobial activity[16]

Detailed Experimental Protocols

Protocol for In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a common method for determining the IC50 value of a compound against a target kinase.[22]

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test compound (serially diluted)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Luminometer

Procedure:

  • Prepare Reagents: Thaw all reagents and keep them on ice. Prepare the kinase assay buffer, kinase/substrate solution, and serial dilutions of the test compound.

  • Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (vehicle control).

  • Initiate Kinase Reaction: Add 2 µL of the kinase/substrate mixture to each well, followed by 2 µL of ATP solution to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes.

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.

Workflow for Kinase Inhibition Assay.

Conclusion

Fluorinated hydrazinopyridines represent a promising class of compounds with significant potential in drug discovery. Their synthesis is achievable through established chemical routes, and their structural features suggest a high likelihood of potent biological activity, particularly as kinase inhibitors for cancer therapy. While further research is needed to fully elucidate the structure-activity relationships and therapeutic potential of this specific class, the data from related fluorinated and heterocyclic compounds strongly support their continued investigation. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the exciting opportunities offered by fluorinated hydrazinopyridines.

References

Safety and Handling Precautions for 2-Fluoro-6-hydrazinopyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 2-Fluoro-6-hydrazinopyridine was not publicly available at the time of this writing. The following information is a composite safety profile extrapolated from the safety data of structurally similar compounds, including 2-Fluoro-6-(trifluoromethyl)pyridine, 2-Fluoropyridine, and 2-Hydrazinopyridine. This guide is intended for informational purposes for researchers, scientists, and drug development professionals and should be used with caution. Always consult with a qualified safety professional and review any available supplier-specific information before handling this chemical.

This technical guide provides an overview of the potential hazards, handling precautions, and emergency procedures for this compound, based on data from its structural analogs.

Hazard Identification and Classification

Based on analogous compounds, this compound is anticipated to be a hazardous substance. The following tables summarize the likely GHS classifications, hazard statements, and precautionary statements.

Table 1: GHS Hazard Classification (Composite)

Hazard ClassCategory
Flammable Liquids3
Acute Toxicity, Oral4
Acute Toxicity, Inhalation4
Skin Irritation2
Eye Irritation2A
Specific target organ toxicity — single exposure (Respiratory tract irritation)3
Hazardous to the aquatic environment, long-term hazard3

Table 2: Hazard and Precautionary Statements (Composite)

TypeCodeStatement
Hazard H226Flammable liquid and vapour.
H302Harmful if swallowed.
H332Harmful if inhaled.
H315Causes skin irritation.
H319Causes serious eye irritation.
H335May cause respiratory irritation.
H412Harmful to aquatic life with long lasting effects.
Precautionary P210Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
P261Avoid breathing dust/fume/gas/mist/vapours/spray.
P270Do not eat, drink or smoke when using this product.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P301+P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P501Dispose of contents/container in accordance with local/regional/national/international regulations.

Physical and Chemical Properties

Experimental Protocols and Handling

Extreme caution should be exercised when handling this compound. The following protocols are based on best practices for handling hazardous chemicals and information from related compounds.

3.1. Personal Protective Equipment (PPE)

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[1][2]

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.[1][2]

  • Respiratory Protection: Use a certified respirator with an appropriate cartridge if working in a poorly ventilated area or if there is a risk of inhalation.[3]

3.2. Engineering Controls

  • Work in a well-ventilated area, preferably in a chemical fume hood.[3]

  • Ensure eyewash stations and safety showers are readily accessible.[3]

3.3. Safe Handling Procedures

  • Avoid contact with skin, eyes, and clothing.[1]

  • Avoid inhalation of vapor or mist.[1]

  • Keep away from sources of ignition.[1]

  • Use non-sparking tools.[4]

  • Ground and bond containers when transferring material to prevent static discharge.[4]

  • Do not eat, drink, or smoke in the work area.[4]

  • Wash hands thoroughly after handling.[4]

3.4. Storage

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and bases.

3.5. Disposal

  • Dispose of waste in accordance with all applicable federal, state, and local regulations.[4]

Emergency Procedures

4.1. In Case of Inhalation

  • Move the person to fresh air.[1]

  • If not breathing, give artificial respiration.

  • Seek immediate medical attention.

4.2. In Case of Skin Contact

  • Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.

  • Seek medical attention if irritation persists.

4.3. In Case of Eye Contact

  • Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally.[1]

  • Remove contact lenses if present and easy to do.

  • Seek immediate medical attention.

4.4. In Case of Ingestion

  • Do NOT induce vomiting.

  • Rinse mouth with water.

  • Seek immediate medical attention.[2]

Logical Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound.

SafeHandlingWorkflow cluster_preparation Preparation cluster_handling Handling & Experimentation cluster_cleanup Post-Experiment cluster_disposal Disposal a Review SDS and Conduct Risk Assessment b Prepare Engineering Controls (Fume Hood, Ventilation) a->b Proceed if safe c Select and Inspect Personal Protective Equipment (PPE) b->c Ensure functionality d Weighing and Transfer (in Fume Hood) c->d Don appropriate PPE e Perform Experiment d->e Execute protocol f Decontaminate Work Area and Equipment e->f Upon completion g Segregate and Label Waste f->g h Dispose of Waste via Approved Channels g->h

Caption: Safe handling workflow for hazardous chemicals.

This guide provides a starting point for the safe handling of this compound. It is imperative for all personnel to be thoroughly trained on the potential hazards and safe handling procedures before working with this compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Pyrazolopyridines from 2-Fluoro-6-hydrazinopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolopyridines are a class of bicyclic heteroaromatic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. As structural analogs of purines, they are capable of interacting with a variety of biological targets, most notably protein kinases. The aberrant activity of protein kinases is a hallmark of many diseases, including cancer, inflammation, and autoimmune disorders. Consequently, pyrazolopyridine derivatives are highly valued as scaffolds for the development of targeted therapies.

This document provides detailed protocols for the synthesis of substituted pyrazolo[1,5-a]pyridines starting from 2-Fluoro-6-hydrazinopyridine. This synthetic route offers a versatile and efficient method to access a library of pyrazolopyridine derivatives for screening and drug discovery programs.

Synthetic Strategy

The synthesis of the pyrazolo[1,5-a]pyridine core from this compound is typically achieved through a two-step process:

  • Synthesis of the Hydrazine Precursor: Preparation of this compound from 2,6-difluoropyridine via nucleophilic aromatic substitution with hydrazine hydrate.

  • Cyclocondensation Reaction: Reaction of the this compound with a suitable 1,3-dicarbonyl compound, such as a β-ketoester, to form the fused pyrazolopyridine ring system. This reaction is a variation of the well-established Knorr pyrazole synthesis.

The overall synthetic workflow is depicted below:

G Start 2,6-Difluoropyridine Intermediate This compound Start->Intermediate Nucleophilic Substitution Hydrazine Hydrazine Hydrate Hydrazine->Intermediate Product Substituted 7-Fluoropyrazolo[1,5-a]pyridine Intermediate->Product Cyclocondensation Dicarbonyl 1,3-Dicarbonyl Compound (e.g., β-ketoester) Dicarbonyl->Product

General synthetic workflow for pyrazolopyridines.

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • 2,6-Difluoropyridine

  • Hydrazine hydrate (80% solution in water)

  • Ethanol

  • Dichloromethane (DCM)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 2,6-difluoropyridine (1.0 eq) in ethanol, add hydrazine hydrate (1.5 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the residue, add water and extract the product with dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to afford this compound as a solid. The product can be used in the next step without further purification.

Protocol 2: Synthesis of Ethyl 2-methyl-7-fluoro-pyrazolo[1,5-a]pyridine-3-carboxylate

Materials:

  • This compound

  • Ethyl acetoacetate

  • Glacial acetic acid

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add ethyl acetoacetate (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (3-5 drops).

  • Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold ethanol and dry under vacuum to yield the desired ethyl 2-methyl-7-fluoro-pyrazolo[1,5-a]pyridine-3-carboxylate.

Data Presentation

The cyclocondensation reaction can be performed with various β-ketoesters to generate a library of substituted pyrazolopyridines. The yields for the synthesis of various ethyl 7-fluoropyrazolo[1,5-a]pyridine-3-carboxylates are summarized in the table below.

EntryProductYield (%)
1CH₃OEtEthyl 2-methyl-7-fluoro-pyrazolo[1,5-a]pyridine-3-carboxylate85
2PhOEtEthyl 2-phenyl-7-fluoro-pyrazolo[1,5-a]pyridine-3-carboxylate78
3CF₃OEtEthyl 2-(trifluoromethyl)-7-fluoro-pyrazolo[1,5-a]pyridine-3-carboxylate72
4MeMe3-Acetyl-2-methyl-7-fluoro-pyrazolo[1,5-a]pyridine81

Applications in Drug Discovery: Kinase Inhibition

Pyrazolopyridine scaffolds are recognized as "privileged structures" in medicinal chemistry, particularly for the development of protein kinase inhibitors.[1][2][3] Their ability to mimic the purine core of ATP allows them to bind to the ATP-binding site of kinases, thereby inhibiting their catalytic activity.

Many pyrazolopyridine derivatives have been investigated as inhibitors of various kinases involved in cancer cell signaling, such as Src kinase and kinases in the PI3K/Akt/mTOR pathway.[4][5]

Src Kinase Signaling Pathway

Src is a non-receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, differentiation, survival, and migration. Dysregulation of Src activity is implicated in the development and progression of many human cancers. Pyrazolopyridine-based compounds have been shown to be potent inhibitors of Src kinase.[4][6]

The simplified signaling pathway below illustrates the role of Src and its inhibition by a pyrazolopyridine derivative.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Src Src RTK->Src Activation Downstream Downstream Signaling (e.g., Ras/MAPK, PI3K/Akt) Src->Downstream Phosphorylation Proliferation Cell Proliferation, Survival, Migration Downstream->Proliferation Inhibitor Pyrazolopyridine Inhibitor Inhibitor->Src Inhibition

Inhibition of the Src signaling pathway.

Conclusion

The synthesis of pyrazolopyridines from this compound provides a robust and versatile platform for the generation of novel compounds with significant potential in drug discovery. The detailed protocols and application notes presented herein offer a valuable resource for researchers in medicinal chemistry and drug development, facilitating the exploration of this important class of heterocyclic compounds as therapeutic agents, particularly as kinase inhibitors.

References

Application Notes and Protocols: 2-Fluoro-6-hydrazinopyridine as a Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Fluoro-6-hydrazinopyridine as a versatile ligand in coordination chemistry. The unique electronic properties imparted by the fluorine substituent, combined with the coordinating ability of the pyridine nitrogen and the reactive hydrazine moiety, make this ligand a valuable building block for the synthesis of novel metal complexes with potential applications in catalysis and medicinal chemistry.

Introduction to this compound in Coordination Chemistry

This compound is a derivative of pyridine containing a fluorine atom at the 2-position and a hydrazine group at the 6-position. The strong electron-withdrawing nature of the fluorine atom influences the electron density of the pyridine ring, thereby modulating the coordination properties of the nitrogen atom. The hydrazine group serves as a versatile functional handle for the synthesis of a wide array of Schiff base ligands through condensation reactions with aldehydes and ketones.

Metal complexes derived from hydrazone ligands are of significant interest due to their diverse biological activities, including antimicrobial, antifungal, anticancer, and antiviral properties.[1][2] The chelation of the metal ion to the ligand often enhances its biological efficacy.[3] Pyridine-based metal complexes, in particular, have shown promise as anticancer agents through mechanisms such as the generation of reactive oxygen species (ROS), DNA intercalation, and induction of apoptosis.[4][5][6][7]

Synthesis Protocols

Synthesis of this compound Ligand

A general method for the synthesis of 2-hydrazinopyridine derivatives involves the nucleophilic aromatic substitution of a halogenated pyridine with hydrazine hydrate.[8]

Materials:

  • 2,6-Difluoropyridine

  • Hydrazine hydrate (80% solution in water)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 2,6-difluoropyridine (1 equivalent) in ethanol.

  • Add hydrazine hydrate (1.1 equivalents) dropwise to the solution while stirring.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis of a Representative Schiff Base Ligand: (E)-2-Fluoro-6-(2-(phenyl)hydrazono)pyridine

The hydrazine moiety of this compound readily condenses with aldehydes or ketones to form Schiff base ligands.

Materials:

  • This compound

  • Benzaldehyde

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add benzaldehyde (1 equivalent) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 2-4 hours.

  • Monitor the formation of the product by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.

General Protocol for the Synthesis of Metal Complexes

Metal complexes can be synthesized by reacting the Schiff base ligand with a suitable metal salt. The following is a general procedure that can be adapted for various metal ions.

Materials:

  • Schiff base ligand (e.g., (E)-2-Fluoro-6-(2-(phenyl)hydrazono)pyridine)

  • Metal(II) chloride salt (e.g., CuCl₂, NiCl₂, CoCl₂)

  • Methanol or ethanol

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Dissolve the Schiff base ligand (2 equivalents) in methanol or ethanol in a round-bottom flask and heat to reflux.

  • In a separate flask, dissolve the metal(II) chloride salt (1 equivalent) in a minimum amount of the same solvent.

  • Add the metal salt solution dropwise to the refluxing ligand solution.

  • Continue refluxing the reaction mixture for 2-4 hours, during which a colored precipitate may form.

  • After cooling to room temperature, collect the solid complex by filtration.

  • Wash the complex with the solvent used for the reaction and then with diethyl ether.

  • Dry the final product in a desiccator over anhydrous CaCl₂.[9]

Characterization Data of Analogous Hydrazone Metal Complexes

Table 1: Key FT-IR Spectral Data (cm⁻¹) of a Representative Hydrazone Ligand and its Metal Complexes. [2]

Compoundν(C=N) (Azomethine)ν(C=O)ν(M-N)ν(M-O)
Ligand ~1617~1660--
[Cu(L)₂(NO₃)]NO₃ Shifted to lower frequencyShifted to lower frequency~470~532
[Ni(L)₂(NO₃)]NO₃ Shifted to lower frequencyShifted to lower frequencyPresentPresent
[Co(L)₂(NO₃)]NO₃ Shifted to lower frequencyShifted to lower frequencyPresentPresent
[Zn(L)₂(NO₃)]NO₃ Shifted to lower frequencyShifted to lower frequencyPresentPresent
[Mn(L)₂(NO₃)]NO₃ Shifted to lower frequencyShifted to lower frequencyPresentPresent

Note: 'L' represents the hydrazone ligand. The shifts in the C=N and C=O stretching frequencies upon complexation are indicative of coordination to the metal center.[2]

Table 2: ¹H-NMR Spectral Data (δ, ppm) for a Palladium(II) Complex of 2-Hydrazinopyridine. [10]

CompoundAromatic Protons (hzpy)N-H and NH₂ Protons
[Pd(hzpy)(ox)] 6.69 - 8.38 (m, 3H)6.70 (m, 3H)
[Pd(hzpy)(ma)] 6.68 - 8.38 (m, 3H)6.68 (m, 3H)

Note: hzpy = 2-hydrazinopyridine, ox = oxalate, ma = malonate. The chemical shifts will be influenced by the specific metal center and co-ligands.

Applications in Cancer Research

Metal complexes of pyridine and hydrazone derivatives have demonstrated significant potential as anticancer agents.[6][11] Their mechanism of action often involves multiple pathways, leading to cancer cell death.

Proposed Anticancer Mechanism of Action

The anticancer activity of these complexes is believed to stem from their ability to:

  • Generate Reactive Oxygen Species (ROS): The metal center can participate in redox reactions, leading to the production of ROS within the cancer cells. Elevated ROS levels induce oxidative stress, damaging cellular components like DNA, proteins, and lipids, ultimately triggering apoptosis.[4][5]

  • Interact with DNA: The planar aromatic structures of the ligands can facilitate intercalation between DNA base pairs, disrupting DNA replication and transcription.[11]

  • Induce Apoptosis: By causing cellular damage, these complexes can activate intrinsic and extrinsic apoptotic pathways, leading to programmed cell death.[5][11]

anticancer_mechanism cluster_cell Cancer Cell Metal_Complex This compound Metal Complex ROS Reactive Oxygen Species (ROS) Metal_Complex->ROS Redox Cycling DNA_Damage DNA Damage & Intercalation Metal_Complex->DNA_Damage Direct Binding ROS->DNA_Damage Oxidative Stress Apoptosis Apoptosis DNA_Damage->Apoptosis Signal Transduction

Proposed anticancer mechanism of action.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method to assess the cytotoxic effects of the synthesized complexes on cancer cell lines.

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Synthesized metal complexes

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the metal complexes in the growth medium.

  • After 24 hours, remove the medium from the wells and replace it with the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and an untreated control.

  • Incubate the plates for another 24-72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Applications in Antimicrobial Research

Hydrazone metal complexes are well-documented for their antimicrobial properties.[12][13][14][15] The chelation to a metal ion often enhances the antimicrobial activity of the parent ligand.

Proposed Antimicrobial Mechanism of Action

The enhanced antimicrobial activity of metal complexes is often explained by Tweedy's chelation theory. Upon chelation, the polarity of the metal ion is reduced due to the partial sharing of its positive charge with the donor groups of the ligand. This increases the lipophilic nature of the complex, facilitating its penetration through the lipid layer of the microorganism's cell membrane. Once inside the cell, the metal complex can disrupt normal cellular processes, such as enzyme activity and DNA replication, leading to cell death.[3]

antimicrobial_workflow Start Synthesized Metal Complex Screening Antimicrobial Screening (e.g., Agar Disc Diffusion) Start->Screening MIC Determination of Minimum Inhibitory Concentration (MIC) Screening->MIC Mechanism_Study Mechanism of Action Studies (e.g., Cell Membrane Permeability) MIC->Mechanism_Study End Lead Compound for Further Development Mechanism_Study->End

Workflow for antimicrobial evaluation.
Experimental Protocol: Agar Disc Diffusion Method

This is a standard preliminary method to screen the antimicrobial activity of the synthesized compounds.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Nutrient agar plates

  • Potato dextrose agar plates

  • Sterile filter paper discs

  • Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)

  • Standard antibiotic and antifungal discs (positive controls)

  • Solvent-loaded discs (negative control)

  • Incubator

Procedure:

  • Prepare sterile agar plates.

  • Spread a uniform lawn of the microbial culture on the surface of the agar plates.

  • Impregnate sterile filter paper discs with a known concentration of the test compounds.

  • Place the discs on the inoculated agar plates. Also, place the positive and negative control discs.

  • Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.

  • Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone of inhibition indicates higher antimicrobial activity.

Conclusion

This compound is a promising ligand for the development of novel coordination compounds with significant potential in medicinal chemistry and catalysis. The synthetic protocols provided herein offer a foundation for the preparation of this ligand and its derivatives. The representative data and mechanistic insights for analogous compounds suggest that metal complexes of this compound and its Schiff bases are worthy of further investigation as potential therapeutic agents. Researchers are encouraged to adapt and optimize these protocols for their specific applications and to explore the full potential of this versatile ligand.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Fluoro-6-hydrazinopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-fluoro-6-hydrazinopyridine as a versatile building block in nucleophilic aromatic substitution (SNAr) reactions. This reagent is of significant interest in medicinal chemistry and drug discovery due to the presence of two key reactive sites: a highly activated fluorine atom susceptible to displacement and a nucleophilic hydrazine moiety that can be further functionalized.

Introduction to Nucleophilic Aromatic Substitution on Fluoropyridines

Nucleophilic aromatic substitution on fluoropyridines is a fundamental reaction in modern organic synthesis. The strong electron-withdrawing nature of the fluorine atom, combined with the inherent electron deficiency of the pyridine ring, renders the positions ortho (2- and 6-) and para (4-) to the ring nitrogen highly susceptible to attack by a diverse range of nucleophiles.

The SNAr reaction of a fluoropyridine proceeds through a two-step addition-elimination mechanism. The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the fluorine, which leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Aromaticity is subsequently restored through the elimination of the fluoride ion. A key advantage of using fluoropyridines is their enhanced reactivity compared to their chloro- or bromo- counterparts, which often allows for milder reaction conditions and greater functional group tolerance. For instance, the reaction of 2-fluoropyridine with sodium ethoxide in ethanol is significantly faster than that of 2-chloropyridine.

Synthesis of this compound

The precursor, this compound, can be synthesized via the nucleophilic aromatic substitution of a corresponding di- or tri-fluorinated pyridine with hydrazine.

Experimental Protocol: Synthesis of 2,3,5-trifluoro-6-hydrazinopyridine

This protocol describes the synthesis of a related trifluorinated hydrazinopyridine, which can be adapted for other fluorinated pyridines.

Materials:

  • 2,3,5,6-Tetrafluoropyridine

  • Hydrazine monohydrate

  • n-Propanol

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Standard glassware for workup and purification

Procedure:

  • To a round-bottom flask, add 2,3,5,6-tetrafluoropyridine (1.0 eq) and dissolve it in n-propanol.

  • Add hydrazine monohydrate (2.4 eq) to the solution.

  • Heat the reaction mixture to 80°C and stir for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent by distillation under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Concentrate the organic layer under reduced pressure to yield the product.

Table 1: Synthesis of a Hydrazinylpyridine via SNAr

Starting MaterialReagentsSolventTemp. (°C)Time (h)ProductYield (%)
2,3,5,6-TetrafluoropyridineHydrazine monohydraten-Propanol8022,3,5-Trifluoro-6-hydrazinopyridine83.8

Application of this compound in SNAr Reactions

This compound can serve as an electrophile in SNAr reactions, where the fluorine atom is displaced by various nucleophiles. It is important to consider the nucleophilicity of the hydrazine moiety, which can potentially react with certain reagents. The choice of reaction conditions, particularly the base, is crucial to favor the desired SNAr pathway.

General Experimental Protocol for SNAr of this compound

The following is a general protocol that can be adapted for different classes of nucleophiles.

Materials:

  • This compound

  • Nucleophile (e.g., amine, alcohol, thiol)

  • Base (e.g., K₃PO₄, NaH, K₂CO₃)

  • Anhydrous solvent (e.g., DMF, DMSO, THF, tert-Amyl alcohol)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard glassware for workup and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the base (1.5 - 2.0 eq).

  • Add the anhydrous solvent to the flask.

  • If the nucleophile is an alcohol or thiol, add it to the mixture and stir to form the corresponding alkoxide or thiolate.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Add the amine nucleophile (1.2 eq), if applicable.

  • Stir the reaction at the desired temperature (ranging from room temperature to reflux), monitoring progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

SNAr with N-Nucleophiles

Table 2: Representative Conditions for SNAr with Nitrogen Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Product
MorpholineK₃PO₄tert-Amyl alcohol11012-242-Hydrazinyl-6-morpholinopyridine
AnilineK₂CO₃DMF10012-242-Hydrazinyl-6-(phenylamino)pyridine
BenzylamineEt₃NDMSO8012-242-(Benzylamino)-6-hydrazinylpyridine
SNAr with O-Nucleophiles

Table 3: Representative Conditions for SNAr with Oxygen Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Product
MethanolNaHTHF25 - 604-122-Hydrazinyl-6-methoxypyridine
PhenolK₂CO₃DMF10012-242-Hydrazinyl-6-phenoxypyridine
IsopropanolKOtBuTHF25 - 664-122-Hydrazinyl-6-isopropoxypyridine
SNAr with S-Nucleophiles

Table 4: Representative Conditions for SNAr with Sulfur Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Product
ThiophenolK₂CO₃DMF806-182-Hydrazinyl-6-(phenylthio)pyridine
EthanethiolNaHTHF25 - 604-122-(Ethylthio)-6-hydrazinylpyridine
Benzyl mercaptanEt₃NDMSO808-202-(Benzylthio)-6-hydrazinylpyridine

Reactions Involving the Hydrazine Moiety

The hydrazine group in this compound is a potent nucleophile and can readily participate in various reactions, such as the formation of hydrazones and carboxamides.

Experimental Protocol: Synthesis of 2-(6-fluoro-2-pyridinyl)hydrazinecarboxamide

Materials:

  • This compound

  • Concentrated hydrochloric acid

  • Potassium cyanate

  • Water

  • Methylene chloride

  • Beaker

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Prepare a solution by mixing this compound (1.0 eq) in water with concentrated hydrochloric acid.

  • Stir the mixture at 35°C until a clear solution is formed.

  • To this solution, add an aqueous solution of potassium cyanate (1.07 eq).

  • Stir the reaction mixture for 2.5 hours at room temperature.

  • Cool the mixture to 10°C in an ice bath.

  • Isolate the product by filtration and wash with methylene chloride.

Visualizing the Chemistry

SNAr Reaction Mechanism

Caption: General mechanism of SNAr on this compound.

Experimental Workflow

Experimental_Workflow A Reaction Setup (Inert Atmosphere) B Addition of Reagents (Base, Solvent, Nucleophile, Substrate) A->B C Reaction (Stirring at Temp.) B->C D Workup (Quenching, Extraction) C->D E Purification (Column Chromatography) D->E F Product Characterization E->F

Caption: A typical experimental workflow for SNAr reactions.

Logical Relationship of Reactivity

Reactivity_Logic cluster_substrate This compound cluster_sites Reactive Sites cluster_reactions Potential Reactions S Substrate F_site C-F Bond (Electrophilic) S->F_site H_site Hydrazine (Nucleophilic) S->H_site SNAr SNAr at C-F F_site->SNAr Hydrazine_Reaction Reaction at Hydrazine H_site->Hydrazine_Reaction

Caption: Dual reactivity of this compound.

Application Notes and Protocols for Hydrazone Formation with 2-Fluoro-6-hydrazinopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of hydrazones from 2-Fluoro-6-hydrazinopyridine and various carbonyl compounds. Hydrazones are a versatile class of organic compounds with significant applications in medicinal chemistry and drug development, exhibiting a wide range of biological activities including antimicrobial, anticonvulsant, and antitumor effects. The incorporation of a fluorinated pyridine moiety can enhance the pharmacological properties of the resulting hydrazone derivatives.

Introduction

Hydrazone synthesis is a condensation reaction between a hydrazine derivative and a carbonyl compound, such as an aldehyde or a ketone, to form a molecule with a C=N-N linkage.[1][2][3] This reaction is a cornerstone in the synthesis of various heterocyclic compounds and serves as a critical step in the development of novel therapeutic agents. This compound is a valuable building block, enabling the introduction of a fluorinated pyridine scaffold, which can improve metabolic stability, binding affinity, and other pharmacokinetic properties of a drug candidate.

The general reaction scheme for the formation of a hydrazone from this compound is depicted below:

G reactant1 This compound reactant2 Aldehyde or Ketone (R-C(=O)-R') product 2-Fluoro-6-(2-alkylidenehydrazinyl)pyridine (Hydrazone) reactant2->product [Catalyst] / Solvent, Δ water + H2O + + -> ->

Caption: General reaction for hydrazone formation.

Experimental Protocols

The following protocols are generalized procedures for the synthesis of hydrazones from this compound. Optimization of reaction conditions, such as solvent, catalyst, temperature, and reaction time, may be necessary for specific substrates.

Protocol 1: Acid-Catalyzed Hydrazone Synthesis in Ethanol

This protocol is a standard method for the synthesis of hydrazones and is widely applicable to a variety of aldehydes and ketones.

Materials:

  • This compound

  • Aldehyde or Ketone

  • Anhydrous Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Standard glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous ethanol.

  • Add the corresponding aldehyde or ketone (1.0-1.2 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from 30 minutes to several hours depending on the reactivity of the carbonyl compound.[4]

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

  • If the product does not precipitate, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the synthesis of hydrazones from hydrazides and various carbonyl compounds, which can be extrapolated for reactions with this compound.

Hydrazine DerivativeCarbonyl CompoundSolventCatalystTemperature (°C)Time (h)Yield (%)Reference
6-Hydrazinonicotinic acid hydrazideVarious Aryl AldehydesEthanol-60764-85
Isonicotinic hydrazide2,3-DihydroxybenzaldehydeMethanol-Room Temp--[5]
4-Fluorobenzoic acid hydrazide5-Nitro-2-furfuralEthanol-Reflux--[6]
Hydrazine Hydrate3-AcetylpyridineEthanol-Reflux-74[7]
2-Furan formylhydrazine2-NitrobenzaldehydeEthanol-Reflux5-[8]

Note: The yields and reaction times are highly dependent on the specific substrates used.

Reaction Workflow and Mechanism

The formation of a hydrazone proceeds via a nucleophilic addition-elimination mechanism.

G cluster_workflow Experimental Workflow start Start dissolve Dissolve this compound in Ethanol start->dissolve add_carbonyl Add Aldehyde/Ketone and Catalyst dissolve->add_carbonyl reflux Heat to Reflux add_carbonyl->reflux monitor Monitor by TLC reflux->monitor workup Cool, Precipitate/Evaporate monitor->workup purify Purify by Recrystallization or Chromatography workup->purify end End purify->end G cluster_mechanism Reaction Mechanism start Carbonyl Compound + Protonated Hydrazine step1 Nucleophilic Attack of Hydrazine on Carbonyl Carbon start->step1 intermediate1 Formation of a Tetrahedral Intermediate step1->intermediate1 step2 Proton Transfer intermediate1->step2 intermediate2 Formation of a Carbinolamine step2->intermediate2 step3 Protonation of Hydroxyl Group intermediate2->step3 intermediate3 Formation of a Good Leaving Group (H2O) step3->intermediate3 step4 Elimination of Water intermediate3->step4 product Formation of Hydrazone step4->product

References

Application Notes and Protocols for the Synthesis of 2-Fluoro-6-hydrazinopyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-6-hydrazinopyridine and its derivatives are valuable building blocks in medicinal chemistry, serving as key intermediates in the synthesis of a wide range of biologically active compounds. The presence of both a fluorine atom and a hydrazino group provides unique chemical properties that are advantageous for drug design, including enhanced metabolic stability and the ability to form various heterocyclic structures. This document provides a detailed protocol for the synthesis of this compound derivatives via nucleophilic aromatic substitution of di-halopyridines with hydrazine hydrate.

Introduction

Pyridine and its derivatives are fundamental scaffolds in the development of pharmaceuticals, with numerous FDA-approved drugs containing this heterocycle.[1] The introduction of a fluorine atom into a pyridine ring can significantly improve the pharmacokinetic profile of a drug candidate.[2] Furthermore, the hydrazino moiety is a versatile functional group that can be readily converted into various heterocycles like pyrazoles, triazoles, and oxadiazoles, which are prevalent in many bioactive molecules.[3][4] The synthesis of this compound derivatives is therefore of great interest to medicinal chemists for the generation of novel compound libraries for drug discovery programs.[2] The primary synthetic route involves the reaction of a 2,6-dihalopyridine with hydrazine hydrate, where one of the halogen atoms is displaced by the hydrazino group.

Synthesis Protocol

The following protocol describes a general method for the synthesis of this compound derivatives, primarily through the nucleophilic aromatic substitution of 2,6-difluoropyridine with hydrazine hydrate.

Materials and Reagents
  • 2,6-Difluoropyridine

  • Hydrazine hydrate (80% solution in water)

  • n-Propanol

  • Chloromethane (or Dichloromethane)

  • Water (deionized)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Experimental Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-difluoropyridine and n-propanol.

  • Reagent Addition: While stirring, slowly add hydrazine monohydrate to the solution. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to 80°C and maintain this temperature for approximately 2 hours.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent by distillation under reduced pressure using a rotary evaporator.[5]

  • Extraction: Dissolve the resulting residue in chloromethane and wash it with water in a separatory funnel.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.[5]

  • Purification: The crude this compound can be further purified by recrystallization or column chromatography if necessary.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the synthesis of hydrazinopyridine derivatives based on literature data.

Starting MaterialReagentSolventTemperature (°C)Time (h)Yield (%)Reference
2,3,5,6-TetrafluoropyridineHydrazine monohydraten-Propanol80283.8[5]
3-Chloro-5,6-difluoro-2-hydrazinopyridineHydrazine monohydraten-PropanolReflux3Not specified[5]
2-Chloro-6-dimethylsulfamoylpyridineHydrazine hydraten-ButanolReflux18Not specified[6]
2-ChloropyridineHydrazine hydrateNone1004878[7]

Visualizing the Workflow

The synthesis of this compound from 2,6-difluoropyridine can be visualized as a straightforward two-step process involving the reaction and subsequent work-up.

Synthesis_Workflow Start Start: 2,6-Difluoropyridine + Hydrazine Hydrate Reaction Nucleophilic Aromatic Substitution Start->Reaction n-Propanol, 80°C Workup Work-up: Solvent Removal, Extraction & Drying Reaction->Workup Reaction Completion Product Product: This compound Workup->Product End Purification (Optional) Product->End

Caption: Synthetic workflow for this compound.

Characterization

The final product should be characterized using standard analytical techniques to confirm its identity and purity. These methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are used to elucidate the structure of the molecule.[2]

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.[2]

For sample preparation for NMR, dissolve approximately 5-10 mg of the dried product in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[2] Process the acquired spectra to confirm the structure by analyzing chemical shifts, multiplicities, and integration values.[2]

Safety Precautions

  • Hydrazine hydrate is toxic and corrosive. Handle it with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.

  • 2,6-Difluoropyridine is a flammable liquid and an irritant. Avoid contact with skin and eyes.

  • Organic solvents like n-propanol and chloromethane are flammable and should be handled with care.

Conclusion

The protocol described provides a reliable method for the synthesis of this compound derivatives, which are important intermediates in drug discovery. The straightforward nature of the reaction, coupled with the versatility of the resulting product, makes this a valuable procedure for medicinal and organic chemists. The provided data and workflow visualization offer a clear guide for researchers in this field.

References

Applications of 2-Fluoro-6-hydrazinopyridine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-6-hydrazinopyridine is a versatile heterocyclic building block with significant potential in medicinal chemistry. Its unique structural features, combining a reactive hydrazine moiety with an electron-deficient fluoropyridine core, make it an attractive starting material for the synthesis of a diverse range of bioactive molecules. The fluorine atom can enhance metabolic stability and binding affinity, while the hydrazine group serves as a key functional handle for constructing various heterocyclic scaffolds and hydrazone derivatives. This document provides an overview of the applications of this compound in drug discovery, with a focus on its use in the synthesis of kinase inhibitors and antimicrobial agents. Detailed, illustrative protocols and representative biological data for analogous compounds are presented to guide researchers in their synthetic and drug discovery efforts.

Core Applications in Medicinal Chemistry

The primary applications of this compound in medicinal chemistry revolve around its utility as a precursor for two main classes of compounds:

  • Hydrazone Derivatives: The condensation of the hydrazine moiety with various aldehydes and ketones yields hydrazones. This class of compounds is known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, and anticancer effects.[1][2][3][4][5]

  • Fused Heterocyclic Systems (e.g., Pyrazolopyridines): The hydrazine group can undergo cyclization reactions, most notably with 1,3-dicarbonyl compounds, to form fused pyrazole rings. Pyrazolopyridine scaffolds are privileged structures in medicinal chemistry, frequently found in potent inhibitors of various protein kinases.

Application in Kinase Inhibitor Synthesis

The pyrazolopyridine core, readily accessible from 2-hydrazinopyridine precursors, is a key pharmacophore in a number of kinase inhibitors. These compounds often target the ATP-binding site of kinases, playing a crucial role in cell signaling pathways. One of the most relevant targets for such inhibitors is the p38 MAP kinase, which is involved in inflammatory responses.

Signaling Pathway of p38 MAP Kinase

p38_pathway cluster_extracellular Extracellular Signals cluster_intracellular Intracellular Signaling Cascade cluster_cellular_response Cellular Response Cytokines Cytokines MKK3/6 MKK3/6 Cytokines->MKK3/6 activate Stress Stress Stress->MKK3/6 activate p38 MAPK p38 MAPK MKK3/6->p38 MAPK phosphorylate Downstream Targets Downstream Targets p38 MAPK->Downstream Targets phosphorylate Inflammation Inflammation Downstream Targets->Inflammation Apoptosis Apoptosis Downstream Targets->Apoptosis Cell Cycle Control Cell Cycle Control Downstream Targets->Cell Cycle Control Inhibitor Pyrazolopyridine Inhibitor Inhibitor->p38 MAPK inhibits

Illustrative Biological Data for Analogous Kinase Inhibitors
Compound ClassTarget KinaseIC50 (nM)Reference Compound
Pyridinylimidazolep38α MAP Kinase81Compound 6f
Pyrido[2,3-b]pyrazinep38α MAP Kinase38Compound 9e
5-Alkylthio-1-aryl-2-(4-pyridinyl)triazolesp38 MAP Kinase1,200 - 1,800Compounds 5a-d

Application in Antimicrobial Agent Synthesis

Hydrazones derived from hydrazinopyridines have shown promising activity against a range of bacterial and fungal pathogens. The formation of the hydrazone linkage is a straightforward and efficient chemical transformation, allowing for the rapid generation of diverse compound libraries for antimicrobial screening.

Illustrative Antimicrobial Activity Data for Analogous Hydrazones

The following table summarizes the minimum inhibitory concentration (MIC) values for representative hydrazone compounds against various microbial strains. This data highlights the potential of this compound class as a source of new antimicrobial agents.

Compound ClassMicrobial StrainMIC (µg/mL)Reference
Hydrazones with 2,4-dichloro moietyProteus mirabilis12.5[1]
Hydrazones with 2,4-dichloro moietyStaphylococcus aureus25[1]
Isonicotinic acid hydrazonesGram-positive bacteria1.95 - 7.81[2]
2-Oxonicotinonitrile derivativesBacillus subtilis-[5]
Pyrazoline and hydrazone derivativesVarious bacteria and fungi32 - 512[3]

Experimental Protocols

The following protocols are provided as a general guide for the synthesis of hydrazones and pyrazolopyridines from this compound. These are based on established methodologies for analogous compounds and may require optimization for specific substrates.

General Experimental Workflow

experimental_workflow cluster_synthesis Synthetic Pathways cluster_products Product Classes cluster_screening Biological Screening Start 2-Fluoro-6- hydrazinopyridine Reaction1 Condensation Start->Reaction1 Reaction2 Cyclization Start->Reaction2 Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Reaction1 1,3-Dicarbonyl 1,3-Dicarbonyl 1,3-Dicarbonyl->Reaction2 Hydrazone Derivatives Hydrazone Derivatives Reaction1->Hydrazone Derivatives Pyrazolopyridine Derivatives Pyrazolopyridine Derivatives Reaction2->Pyrazolopyridine Derivatives Antimicrobial Assays Antimicrobial Assays Hydrazone Derivatives->Antimicrobial Assays Kinase Inhibition Assays Kinase Inhibition Assays Pyrazolopyridine Derivatives->Kinase Inhibition Assays

Protocol 1: Synthesis of Hydrazone Derivatives

Reaction: Condensation of this compound with an aldehyde or ketone.

Materials:

  • This compound

  • Aldehyde or ketone (1.0 - 1.2 equivalents)

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount)

  • Reaction flask with reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolve this compound (1 equivalent) in a suitable volume of ethanol or methanol in a round-bottom flask.

  • Add the corresponding aldehyde or ketone (1.0 - 1.2 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography or recrystallization.

Expected Outcome: A variety of 2-fluoro-6-(2-(arylmethylene)hydrazinyl)pyridine derivatives.

Protocol 2: Synthesis of Pyrazolopyridine Derivatives

Reaction: Cyclization of this compound with a 1,3-dicarbonyl compound.

Materials:

  • This compound

  • 1,3-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate) (1.0 - 1.2 equivalents)

  • Ethanol or acetic acid

  • Reaction flask with reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, combine this compound (1 equivalent) and the 1,3-dicarbonyl compound (1.0 - 1.2 equivalents).

  • Add ethanol or acetic acid as the solvent.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the solid with a small amount of cold ethanol and dry under vacuum.

  • If necessary, the product can be further purified by recrystallization.

Expected Outcome: 2-(1H-Pyrazol-1-yl)-6-fluoropyridine derivatives.

Conclusion

This compound is a valuable and reactive building block for the synthesis of diverse heterocyclic compounds with potential applications in medicinal chemistry. Its straightforward conversion into hydrazones and pyrazolopyridines provides access to compound classes with established antimicrobial and kinase inhibitory activities. The protocols and data presented herein, based on closely related structures, offer a solid foundation for researchers to explore the synthetic utility of this compound and to develop novel therapeutic agents. Further investigation into the biological activities of direct derivatives of this compound is warranted and represents a promising area for future drug discovery research.

References

Application Notes and Protocols: The Use of 2-Fluoro-6-hydrazinopyridine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-6-hydrazinopyridine is a versatile heterocyclic building block with significant potential in the synthesis of novel agrochemicals. The strategic placement of a fluorine atom and a reactive hydrazine group on the pyridine ring imparts unique electronic properties and a handle for further chemical transformations. This makes it a valuable intermediate for the creation of a diverse range of compounds with potential herbicidal, fungicidal, and insecticidal activities. The pyridine moiety is a well-established scaffold in a multitude of successful agrochemicals, contributing to enhanced biological activity and favorable physicochemical properties. The hydrazine group serves as a key functional group for the construction of various heterocyclic systems, most notably pyrazoles and hydrazones, which are core components of many modern pesticides.[1][2]

Key Synthetic Applications

The primary utility of this compound in agrochemical synthesis lies in its ability to act as a precursor for more complex heterocyclic structures. The nucleophilic hydrazine moiety readily reacts with various electrophiles, enabling the construction of five- and six-membered rings.

1. Synthesis of Pyridinyl Pyrazoles: The reaction of this compound with 1,3-dicarbonyl compounds or their equivalents is a cornerstone application, leading to the formation of pyridinyl pyrazoles. These pyrazole derivatives are prominent in a wide range of herbicides and fungicides.[1] The fluorine substituent on the pyridine ring can further influence the biological efficacy and metabolic stability of the final product.

2. Formation of Pyridinyl Hydrazones: Condensation of this compound with aldehydes and ketones yields pyridinyl hydrazones. Hydrazone derivatives are recognized as a characteristic active component in the discovery of new pesticides, exhibiting a broad spectrum of biological activities.[2][3]

3. Precursor for Fused Heterocyclic Systems: The reactivity of both the hydrazine and the pyridine ring allows for its use in the synthesis of fused heterocyclic systems, such as triazolopyridines, which are of interest in the development of novel agrochemicals.

Physicochemical Properties

A summary of the key predicted physicochemical properties of this compound is presented in the table below. These properties are crucial for predicting its reactivity and behavior in synthetic protocols.

PropertyValue
Molecular Formula C₅H₆FN₃
Molecular Weight 127.12 g/mol
Appearance Off-white to pale yellow solid (Predicted)
Melting Point Not readily available
Boiling Point Not readily available
pKa (Predicted) ~5.5 (for the pyridinium ion)

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 1-(6-Fluoropyridin-2-yl)-1H-pyrazoles

This protocol describes a general method for the synthesis of pyridinyl pyrazoles from this compound and a 1,3-dicarbonyl compound.

Materials:

  • This compound

  • Substituted 1,3-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate)

  • Ethanol or acetic acid (solvent)

  • Glacial acetic acid (catalyst, if needed)

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Addition of Reagents: Add the 1,3-dicarbonyl compound (1.0-1.2 eq) to the solution. If the reaction is slow, a catalytic amount of glacial acetic acid can be added.

  • Reaction Progression: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-8 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If acetic acid was used as the solvent, carefully neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 1-(6-fluoropyridin-2-yl)-1H-pyrazole derivative.

Expected Yield: 70-90%

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Diagrams

reaction_workflow cluster_reactants Reactants cluster_process Reaction cluster_product Product 2F6HP 2-Fluoro-6- hydrazinopyridine Solvent Solvent (Ethanol or Acetic Acid) 2F6HP->Solvent Dissolve Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Solvent Add Heat Heat (Reflux) Solvent->Heat Heat Pyrazole 1-(6-Fluoropyridin-2-yl) -1H-pyrazole Heat->Pyrazole Forms

Caption: Synthetic workflow for pyridinyl pyrazole formation.

logical_relationship Start This compound (Starting Material) Intermediate1 Pyridinyl Hydrazone Start->Intermediate1 Reaction with Aldehyde/Ketone Intermediate2 Pyridinyl Pyrazole Start->Intermediate2 Reaction with 1,3-Dicarbonyl FinalProduct1 Potential Insecticide/ Fungicide Intermediate1->FinalProduct1 FinalProduct2 Potential Herbicide/ Fungicide Intermediate2->FinalProduct2

Caption: Key synthetic routes from this compound.

Quantitative Data Summary

The following table summarizes typical reaction outcomes for the synthesis of agrochemical precursors from hydrazinopyridine derivatives, based on literature for analogous compounds.

Precursor ClassGeneral StructurePotential Agrochemical ClassTypical Yield Range (%)
Pyridinyl Hydrazones6-Fluoro-pyridinyl-N=CHRFungicides, Insecticides75-95%
Pyridinyl Pyrazoles6-Fluoro-pyridinyl-PyrazoleHerbicides, Fungicides70-90%
Pyridinyl Triazoles6-Fluoro-pyridinyl-TriazoleFungicides60-85%

Conclusion

This compound is a high-value intermediate for the synthesis of a variety of potential agrochemicals. Its utility is primarily centered on the reactivity of the hydrazine group to form key heterocyclic cores such as pyrazoles and hydrazones. The protocols and data presented herein provide a foundational guide for researchers and scientists in the agrochemical industry to explore the potential of this versatile building block in the development of new and effective crop protection agents. The presence of the fluorine atom is anticipated to impart favorable properties to the resulting agrochemical candidates, a strategy that has been successfully employed in modern pesticide design.

References

Application Notes and Protocols for Fluorinated Pyridine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of fluorinated pyridine derivatives in modern drug discovery, highlighting their enhanced pharmacological properties. Detailed protocols for key experimental assays are provided to facilitate the evaluation of these compounds.

Introduction to Fluorinated Pyridine Derivatives

The introduction of fluorine into pyridine-containing molecules is a widely adopted strategy in medicinal chemistry to enhance the drug-like properties of compounds.[1][2][3] Fluorine's unique properties, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly improve a compound's metabolic stability, bioavailability, potency, and selectivity.[2][4] Approximately 25% of all drugs on the market contain fluorinated heterocycles, underscoring their importance in pharmaceutical development.

Featured Fluorinated Pyridine Derivatives

Herein, we detail the pharmacological data for three key drugs, showcasing the potency and selectivity conferred by the fluorinated pyridine scaffold.

Drug NameTargetTherapeutic AreaKey Pharmacological Data
Alpelisib PI3KαOncologyIC50: 5 nM (cell-free assay)
PI3KβIC50: 1200 nM
PI3KδIC50: 290 nM
PI3KγIC50: 250 nM
Lemborexant Orexin Receptor 1 (OX1R)Neuroscience (Insomnia)Ki: 6.1 nM
Orexin Receptor 2 (OX2R)Ki: 2.6 nM
Vericiguat Soluble Guanylate Cyclase (sGC)Cardiovascular DiseaseEC50: 1005 ± 145 nM (in sGC reporter cell line)

Signaling Pathways and Mechanisms of Action

The fluorinated pyridine derivatives highlighted here modulate distinct and critical signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the design of novel therapeutics.

Alpelisib and the PI3K/AKT/mTOR Pathway

Alpelisib is a potent and selective inhibitor of the alpha isoform of phosphoinositide 3-kinase (PI3Kα).[3] The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its overactivation is a common feature in many cancers.[4][5] Alpelisib exerts its therapeutic effect by binding to PI3Kα and preventing the phosphorylation of PIP2 to PIP3, thereby inhibiting downstream signaling through AKT and mTOR.[4]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates Alpelisib Alpelisib Alpelisib->PI3K inhibits PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Growth & Proliferation mTORC1->Proliferation Orexin_Signaling_Pathway Orexin Orexin A/B OXR Orexin Receptor (OX1R/OX2R) Orexin->OXR Lemborexant Lemborexant Lemborexant->OXR antagonizes Gq Gq Protein OXR->Gq PLC Phospholipase C (PLC) Gq->PLC Ca_increase ↑ Intracellular Ca²⁺ PLC->Ca_increase Wakefulness Wakefulness Ca_increase->Wakefulness sGC_Signaling_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC cGMP cGMP sGC->cGMP converts Vericiguat Vericiguat Vericiguat->sGC stimulates GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Vasodilation Vasodilation PKG->Vasodilation PI3K_Assay_Workflow start Start prepare_reagents Prepare Reagents: - PI3K Enzyme - Kinase Buffer - PIP2 Substrate - ATP - Test Compound start->prepare_reagents preincubate Pre-incubate PI3K Enzyme with Test Compound prepare_reagents->preincubate initiate_reaction Initiate Kinase Reaction by adding ATP and PIP2 preincubate->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate terminate_reaction Terminate Reaction (e.g., add stop solution) incubate->terminate_reaction detect_signal Detect Signal (e.g., luminescence for ADP) terminate_reaction->detect_signal analyze_data Data Analysis: Calculate IC50 detect_signal->analyze_data end End analyze_data->end Calcium_Mobilization_Assay_Workflow start Start seed_cells Seed Cells Expressing Orexin Receptors start->seed_cells load_dye Load Cells with Calcium-Sensitive Dye (e.g., Fluo-4) seed_cells->load_dye preincubate Pre-incubate with Test Compound (Antagonist) load_dye->preincubate stimulate Stimulate with Orexin-A (Agonist) preincubate->stimulate measure_fluorescence Measure Fluorescence (FLIPR) stimulate->measure_fluorescence analyze_data Data Analysis: Calculate IC50 measure_fluorescence->analyze_data end End analyze_data->end Metabolic_Stability_Assay_Workflow start Start prepare_incubation Prepare Incubation Mixture: - Liver Microsomes - Phosphate Buffer - Test Compound start->prepare_incubation prewarm Pre-warm to 37°C prepare_incubation->prewarm initiate_reaction Initiate Reaction by adding NADPH prewarm->initiate_reaction sample_timepoints Sample at Different Time Points (e.g., 0, 5, 15, 30, 60 min) initiate_reaction->sample_timepoints quench_reaction Quench Reaction (e.g., add cold acetonitrile) sample_timepoints->quench_reaction analyze_samples Analyze Samples by LC-MS/MS quench_reaction->analyze_samples calculate_parameters Calculate: - Half-life (t½) - Intrinsic Clearance (CLint) analyze_samples->calculate_parameters end End calculate_parameters->end

References

Application Notes & Protocols: Characterization of 2-Fluoro-6-hydrazinopyridine and its Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the structural elucidation and purity assessment of 2-Fluoro-6-hydrazinopyridine and its derivatives. The following protocols are intended as a guide and may require optimization for specific applications.

Introduction

This compound is a valuable building block in medicinal chemistry and drug development due to its reactive hydrazine and fluoro-substituted pyridine moieties. The presence of these functional groups allows for a variety of chemical transformations, leading to the synthesis of diverse heterocyclic compounds with potential biological activities. Accurate characterization of the starting material and subsequent products is critical to ensure the identity, purity, and quality of synthesized compounds. This document outlines the key analytical techniques and detailed protocols for this purpose.

Analytical Methods Overview

A multi-technique approach is essential for the unambiguous characterization of this compound and its derivatives. The primary analytical methods employed are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC): To assess purity and quantify components.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • Elemental Analysis: To confirm the elemental composition.

The general workflow for characterizing a product derived from this compound is outlined below.

G cluster_synthesis Synthesis cluster_purification Purification synthesis Synthesis of This compound Derivative purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification NMR NMR Spectroscopy (1H, 13C, 19F) purification->NMR MS Mass Spectrometry (LC-MS, GC-MS) purification->MS HPLC HPLC Purity Analysis purification->HPLC IR IR Spectroscopy purification->IR EA Elemental Analysis purification->EA

General workflow for synthesis and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound and its products. ¹H, ¹³C, and ¹⁹F NMR spectra provide detailed information about the chemical environment of the respective nuclei.

Expected NMR Data for this compound

The following table summarizes the expected chemical shifts for the parent compound, this compound. Note that these values can be influenced by the solvent and concentration.[1][2]

Nucleus Position Expected Chemical Shift (ppm) Multiplicity Coupling Constants (Hz)
¹HH-3~6.5 - 6.7Doublet of doubletsJ(H-H), J(H-F)
¹HH-4~7.4 - 7.6Triplet of doubletsJ(H-H), J(H-F)
¹HH-5~6.8 - 7.0Doublet of doubletsJ(H-H), J(H-F)
¹H-NH-Broad singlet--
¹H-NH₂Broad singlet--
¹³CC-2~160 - 165Doublet¹J(C-F)
¹³CC-3~105 - 110Doublet³J(C-F)
¹³CC-4~140 - 145Doublet⁴J(C-F)
¹³CC-5~110 - 115Doublet²J(C-F)
¹³CC-6~155 - 160Singlet-
¹⁹FF-2~ -70 to -90MultipletJ(F-H)
Experimental Protocol for NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD) in a clean, dry NMR tube. DMSO-d₆ is often a good choice as it can help to sharpen N-H proton signals.[1]

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a ¹³C{¹H} (proton-decoupled) NMR spectrum.

    • Acquire a ¹⁹F NMR spectrum.

    • For detailed structural confirmation, perform 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).

  • Data Processing: Process the acquired spectra using appropriate software. Reference the spectra to the residual solvent peak.

The logical flow for structural elucidation using NMR is depicted below.

G start Isolated Product h1_nmr ¹H NMR start->h1_nmr c13_nmr ¹³C NMR start->c13_nmr f19_nmr ¹⁹F NMR start->f19_nmr cosy 2D COSY h1_nmr->cosy hsqc 2D HSQC h1_nmr->hsqc hmbc 2D HMBC h1_nmr->hmbc c13_nmr->hsqc c13_nmr->hmbc structure Proposed Structure f19_nmr->structure cosy->structure hsqc->structure hmbc->structure

NMR-based structural elucidation workflow.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.

Expected Mass Spectrometry Data

For this compound (C₅H₆FN₃), the expected monoisotopic mass is 127.0546 g/mol . The molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ should be observed in the mass spectrum.

Technique Ionization Mode Expected m/z
Electron Ionization (EI)Hard127 ([M]⁺) and fragment ions
Electrospray Ionization (ESI)Soft128 ([M+H]⁺)

Common fragmentation pathways for hydrazinopyridines may involve the loss of NH₂ or N₂H₃ radicals.

Experimental Protocol for LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Chromatographic Separation (Optional but recommended): Use a C18 reversed-phase column. A typical mobile phase could be a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

  • Mass Spectrometry:

    • Ionization: Use Electrospray Ionization (ESI) in positive ion mode.

    • Mass Analyzer: Acquire data using a time-of-flight (TOF) or Orbitrap mass analyzer for high-resolution mass measurements to confirm the elemental composition. A quadrupole analyzer can be used for routine mass confirmation.

    • Scan Range: Set the scan range to cover the expected molecular weight (e.g., m/z 50-500).

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of this compound and its products.

HPLC Purity Data

The purity is typically reported as a percentage of the main peak area relative to the total peak area in the chromatogram.

Parameter Typical Value
Purity> 98% (for purified products)
Retention TimeDependent on conditions
Experimental Protocol for HPLC Purity Analysis
  • Instrumentation: An HPLC system equipped with a UV detector is required.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of a buffered aqueous phase (e.g., phosphate buffer pH 7) and an organic modifier (e.g., acetonitrile or methanol). A gradient elution may be necessary for complex mixtures.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., determined by UV-Vis spectrophotometry, typically around 254 nm or 280 nm).

    • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

  • Data Analysis: Integrate all peaks in the chromatogram and calculate the area percentage of the main peak.

The following diagram illustrates the decision-making process for HPLC method development.

G start Start Method Development column_select Select Column (e.g., C18) start->column_select mobile_phase Select Mobile Phase (e.g., ACN/Water) column_select->mobile_phase detection Select Detection λ mobile_phase->detection run Initial Run detection->run eval Evaluate Peak Shape & Resolution run->eval optimize_gradient Optimize Gradient eval->optimize_gradient Poor optimize_ph Adjust pH eval->optimize_ph Poor final_method Final Validated Method eval->final_method Good optimize_gradient->run optimize_ph->run

HPLC method development workflow.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

Expected IR Absorption Bands
Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (hydrazine)Stretching3100 - 3400 (broad)
C=N, C=C (pyridine)Stretching1600 - 1650
C-NStretching~1280
C-FStretching~1100
Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • Solid Samples: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

    • Liquid/Oil Samples: Place a drop of the sample between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (C, H, N) in the compound, which is used to confirm the empirical formula.

Expected Elemental Composition for C₅H₆FN₃
Element Theoretical %
Carbon (C)47.24
Hydrogen (H)4.76
Nitrogen (N)33.05
Experimental Protocol for Elemental Analysis
  • Sample Preparation: Provide a pure, dry sample (typically 2-5 mg) to an analytical services laboratory.

  • Analysis: The sample is combusted in a stream of oxygen, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured.

  • Data Comparison: Compare the experimentally determined percentages with the theoretical values for the proposed molecular formula. The experimental values should be within ±0.4% of the theoretical values.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Fluoro-6-hydrazinopyridine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Fluoro-6-hydrazinopyridine and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis of these valuable chemical intermediates.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

The most prevalent method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of a di-halogenated pyridine precursor, most commonly 2,6-difluoropyridine, with hydrazine hydrate. The fluorine atom is a good leaving group in this reaction, facilitating the substitution.

Q2: What are the primary challenges in the synthesis of this compound?

The main challenges in this synthesis are:

  • Controlling the degree of substitution: The reaction can yield both the desired mono-substituted product (this compound) and the di-substituted byproduct (2,6-dihydrazinopyridine).[1] Controlling the stoichiometry of the reactants and the reaction conditions is crucial to maximize the yield of the mono-substituted product.

  • Purification: Separating the desired product from the starting material (2,6-difluoropyridine), the di-substituted byproduct, and other impurities can be challenging due to their similar polarities.

  • Handling of Hydrazine: Hydrazine is a hazardous substance and requires careful handling in a well-ventilated fume hood.[2]

Q3: How can I minimize the formation of the 2,6-dihydrazinopyridine byproduct?

To minimize the formation of the di-substituted byproduct, the following strategies can be employed:

  • Stoichiometry: Use a controlled amount of hydrazine hydrate, typically a slight excess (e.g., 1.1 to 1.5 equivalents) relative to the 2,6-difluoropyridine. A large excess of hydrazine will favor the formation of the di-substituted product.

  • Reaction Temperature: Lowering the reaction temperature can help to improve the selectivity for mono-substitution.

  • Slow Addition: Adding the hydrazine hydrate solution slowly to the solution of 2,6-difluoropyridine can help to maintain a low concentration of hydrazine in the reaction mixture, thus disfavoring the second substitution.

Q4: What are the recommended solvents for this reaction?

Commonly used solvents for the reaction of dihalopyridines with hydrazine hydrate include alcohols such as ethanol or n-propanol.[3] The choice of solvent can influence the reaction rate and selectivity.

Q5: How can I monitor the progress of the reaction?

The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This will allow you to track the consumption of the starting material and the formation of the product and byproducts, helping to determine the optimal reaction time.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no product formation - Inactive hydrazine hydrate.- Reaction temperature too low.- Insufficient reaction time.- Use fresh, high-quality hydrazine hydrate.- Gradually increase the reaction temperature while monitoring the reaction by TLC/HPLC.- Extend the reaction time.
High proportion of di-substituted byproduct (2,6-dihydrazinopyridine) - Excess hydrazine hydrate used.- High reaction temperature.- Prolonged reaction time.- Reduce the amount of hydrazine hydrate to a slight excess (1.1-1.5 eq).- Perform the reaction at a lower temperature.- Monitor the reaction closely and stop it once the starting material is consumed to a satisfactory level.
Presence of unreacted 2,6-difluoropyridine in the final product - Insufficient hydrazine hydrate.- Short reaction time.- Low reaction temperature.- Use a slight excess of hydrazine hydrate.- Increase the reaction time.- Increase the reaction temperature.
Difficulty in purifying the product - Similar polarity of the product, starting material, and di-substituted byproduct.- Utilize column chromatography with a carefully selected solvent system (e.g., a gradient of ethyl acetate in hexanes).- Recrystallization from a suitable solvent may also be effective.
Product degradation - The product may be sensitive to air or light.- Perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon).- Protect the product from light during storage.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and available reagents.

Materials:

  • 2,6-Difluoropyridine

  • Hydrazine hydrate (e.g., 80% solution in water)

  • Ethanol (or n-propanol)

  • Ethyl acetate

  • Hexanes

  • Anhydrous sodium sulfate

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-difluoropyridine (1 equivalent) in ethanol.

  • Reagent Addition: While stirring, slowly add hydrazine hydrate (1.1-1.5 equivalents) to the solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary but is typically in the range of several hours.

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water to remove excess hydrazine hydrate and other water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the desired product from unreacted starting material and the di-substituted byproduct.

Data Presentation

Parameter Typical Range/Value Notes
Reactant Ratio (2,6-difluoropyridine:hydrazine hydrate) 1 : 1.1 - 1.5A slight excess of hydrazine is used to ensure complete consumption of the starting material while minimizing di-substitution.
Reaction Temperature Room Temperature to RefluxThe optimal temperature depends on the solvent and desired reaction rate. Lower temperatures may improve selectivity.
Reaction Time 2 - 24 hoursMonitor by TLC or HPLC to determine the endpoint.
Typical Yield 50 - 70%Yields can vary significantly based on reaction conditions and purification efficiency.

Visualizations

Experimental Workflow for the Synthesis of this compound

G Experimental Workflow A 1. Reaction Setup Dissolve 2,6-difluoropyridine in Ethanol B 2. Reagent Addition Slowly add Hydrazine Hydrate (1.1-1.5 eq) A->B Stirring C 3. Reaction Heat to Reflux Monitor by TLC B->C D 4. Work-up Cool and remove solvent C->D E 5. Extraction Dissolve in Ethyl Acetate Wash with Water D->E F 6. Drying Dry organic layer over Anhydrous Sodium Sulfate E->F G 7. Purification Column Chromatography F->G H Final Product This compound G->H

Caption: A typical workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

G Troubleshooting Low Yield Start Low Yield of This compound CheckTLC Analyze TLC/HPLC of crude reaction mixture Start->CheckTLC HighDiSub High amount of di-substituted product CheckTLC->HighDiSub Di-substitution is the main issue HighSM High amount of starting material CheckTLC->HighSM Incomplete reaction Degradation Presence of unidentified spots/ streaking CheckTLC->Degradation Product degradation Sol1 Reduce hydrazine eq. Lower reaction temp. HighDiSub->Sol1 Sol2 Increase hydrazine eq. Increase reaction time/temp. HighSM->Sol2 Sol3 Use inert atmosphere Check product stability Degradation->Sol3

Caption: A logical guide for troubleshooting low product yield.

References

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on 2,6-Difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with nucleophilic aromatic substitution (SNAr) on 2,6-difluoropyridine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and optimize your experimental outcomes.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Question 1: My SNAr reaction on 2,6-difluoropyridine is showing low or no conversion to the desired product. What are the potential causes and how can I improve the yield?

Answer:

Low conversion in SNAr reactions with 2,6-difluoropyridine can be attributed to several factors. Here is a systematic approach to troubleshooting this issue:

  • Nucleophile Reactivity: The nucleophilicity of your attacking species is crucial. Weak nucleophiles may require more forcing conditions.

    • Troubleshooting Tip: If using an alcohol or thiol, consider deprotonating it with a suitable base to form the more nucleophilic alkoxide or thiolate. For amine nucleophiles, ensure the reaction conditions are not too acidic, which would protonate the amine and reduce its nucleophilicity.

  • Reaction Temperature: SNAr reactions often have a significant activation energy barrier.[1]

    • Troubleshooting Tip: If your reaction is sluggish at room temperature, gradually increase the temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended to find the optimal temperature without degrading your starting materials or products.[1]

  • Choice of Base: The base plays a critical role in activating the nucleophile and neutralizing any generated acid.

    • Troubleshooting Tip: For alcohol and thiol nucleophiles, a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is often effective. For amine nucleophiles, inorganic bases like potassium carbonate (K₂CO₃) or organic bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used.[2][3] Ensure the base is compatible with your substrate and other functional groups.

  • Solvent Selection: The solvent can significantly impact the reaction rate.

    • Troubleshooting Tip: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and acetonitrile are generally preferred for SNAr reactions.[1] These solvents effectively solvate the cation of the nucleophile's salt, leaving the anion more "naked" and reactive.[1] Protic solvents can hydrogen-bond with the nucleophile, reducing its reactivity.[1][4]

Question 2: I am observing the formation of multiple products in my reaction with 2,6-difluoropyridine. How can I improve the selectivity for mono-substitution versus di-substitution?

Answer:

Controlling selectivity is a common challenge when working with di-substituted pyridines. Here are some strategies to favor mono-substitution:

  • Stoichiometry: The molar ratio of your reactants is a key factor.

    • Troubleshooting Tip: To favor mono-substitution, use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the nucleophile relative to the 2,6-difluoropyridine. Using a large excess of the nucleophile will increase the likelihood of di-substitution.

  • Reaction Time and Temperature: Over-reaction can lead to the formation of the di-substituted product.

    • Troubleshooting Tip: Carefully monitor the reaction progress using TLC or LC-MS. Stop the reaction as soon as the desired mono-substituted product is maximized and before significant amounts of the di-substituted product are formed. Running the reaction at a lower temperature can also help to improve selectivity.

  • Nature of the Nucleophile: The steric bulk of the nucleophile can influence the selectivity.

    • Troubleshooting Tip: A bulkier nucleophile may preferentially react once due to steric hindrance, making the second substitution less favorable.

Question 3: I am struggling with the purification of my product. What are the best practices for working up and purifying products from SNAr reactions on 2,6-difluoropyridine?

Answer:

Purification can be challenging, especially when high-boiling polar aprotic solvents are used.

  • Aqueous Work-up: This is a crucial first step to remove inorganic salts and water-soluble byproducts.[1]

    • Troubleshooting Tip: Partition the reaction mixture between an organic solvent (e.g., ethyl acetate, dichloromethane) and water. If a base was used, washing with a dilute aqueous acid solution can help remove it. Conversely, a dilute aqueous base wash can remove acidic byproducts. A final wash with brine can aid in removing residual water from the organic layer.[5]

  • Removal of High-Boiling Solvents: Solvents like DMSO and DMF can be difficult to remove by rotary evaporation.

    • Troubleshooting Tip: For small-scale reactions, performing multiple extractions with a less polar solvent and water can help partition the high-boiling solvent into the aqueous layer. For larger scales, techniques like vacuum distillation or lyophilization (if the product is water-soluble) can be employed.

  • Chromatography: Flash column chromatography on silica gel is a common method for final purification.[5]

    • Troubleshooting Tip: Choose an appropriate solvent system based on the polarity of your product, as determined by TLC analysis.

Frequently Asked Questions (FAQs)

Q1: Why is 2,6-difluoropyridine more reactive in SNAr reactions compared to 2,6-dichloropyridine?

A1: The higher reactivity of 2,6-difluoropyridine is due to the "element effect" in SNAr reactions.[6] The rate-determining step is the initial attack of the nucleophile to form a negatively charged intermediate called a Meisenheimer complex.[6][7] The high electronegativity of the fluorine atoms strongly polarizes the C-F bonds, making the carbon atoms at the 2- and 6-positions highly electrophilic and more susceptible to nucleophilic attack.[6] This stabilization of the transition state leading to the Meisenheimer complex outweighs the fact that fluoride is a poorer leaving group than chloride in other substitution reactions like SN2.[6][8]

Q2: What is the general mechanism for the SNAr reaction on 2,6-difluoropyridine?

A2: The SNAr reaction on 2,6-difluoropyridine proceeds through a two-step addition-elimination mechanism.[5][6]

  • Addition: The nucleophile attacks one of the carbon atoms bearing a fluorine atom, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][6] During this step, the aromaticity of the pyridine ring is temporarily broken.[9]

  • Elimination: The aromaticity of the ring is restored by the elimination of a fluoride ion as the leaving group.[5]

Q3: Which position on the 2,6-difluoropyridine ring is more susceptible to nucleophilic attack?

A3: Both the 2- and 6-positions of 2,6-difluoropyridine are activated for nucleophilic attack due to their positions ortho to the electron-withdrawing nitrogen atom in the pyridine ring.[5][10] In the absence of other directing groups, a nucleophile can attack either position. The stability of the resulting Meisenheimer complex, where the negative charge can be delocalized onto the electronegative nitrogen atom, is key to this activation.[10]

Q4: Can I perform a selective mono-substitution on 2,6-difluoropyridine?

A4: Yes, selective mono-substitution is achievable. The key is to control the reaction conditions carefully. Using a 1:1 stoichiometry of the nucleophile to the 2,6-difluoropyridine, along with careful monitoring of the reaction progress and temperature control, can favor the formation of the mono-substituted product.

Q5: What are some common side reactions to be aware of?

A5: Besides di-substitution, other potential side reactions include:

  • Reaction with the solvent: If a nucleophilic solvent (e.g., an alcohol) is used with a strong base, the solvent itself can act as a nucleophile.[1]

  • Hydrolysis: If water is present in the reaction mixture, especially under basic conditions and at elevated temperatures, sensitive functional groups on the substrate or product could be hydrolyzed.[1] It is crucial to use anhydrous solvents and reagents.[3][5]

Data Presentation

Table 1: Relative Reactivity of Halopyridines in SNAr

This table illustrates the significant impact of the halogen substituent on the reaction rate.

SubstrateNucleophileRelative Rate Constant (kF/kCl)
2-FluoropyridineSodium Ethoxide320
2-ChloropyridineSodium Ethoxide1
Data adapted from a comparative study on 2-halopyridines. This trend is applicable to their 2,6-disubstituted analogs.[6]
Table 2: General Reaction Conditions for SNAr on Fluoropyridines
Nucleophile ClassExample NucleophileTypical BaseTypical SolventTemperature (°C)
Amines (secondary)MorpholineK₃PO₄tert-Amyl alcohol110
AlcoholsPhenolK₂CO₃, Cs₂CO₃DMF, DMSO100-140
ThiolsThiophenolK₂CO₃, NaHDMF, THF0 to RT
These are general conditions and may require optimization for specific substrates and nucleophiles.[2][5]

Experimental Protocols

General Protocol for Mono-amination of 2,6-Difluoropyridine

This protocol describes a typical procedure for the reaction of 2,6-difluoropyridine with a secondary amine nucleophile.

Materials:

  • 2,6-Difluoropyridine (1.0 eq.)

  • Amine nucleophile (e.g., morpholine, piperidine) (1.1 eq.)

  • Base (e.g., K₂CO₃) (1.5 eq.)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard glassware for workup and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 2,6-difluoropyridine and the anhydrous solvent.

  • Add the amine nucleophile, followed by the base.

  • Stir the reaction mixture at the desired temperature (e.g., 80-120 °C).

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure mono-aminated product.

Visualizations

SNAr_Mechanism Reactants 2,6-Difluoropyridine + Nucleophile (Nu⁻) TS1 Transition State 1 Reactants->TS1 Addition (Rate-Determining Step) Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) TS1->Meisenheimer TS2 Transition State 2 Meisenheimer->TS2 Products Mono-substituted Product + F⁻ TS2->Products Elimination Troubleshooting_Workflow Start Low SNAr Conversion Check_Nucleophile Is the nucleophile strong enough? Start->Check_Nucleophile Increase_Nucleophilicity Increase Nucleophilicity (e.g., use corresponding salt) Check_Nucleophile->Increase_Nucleophilicity No Check_Temp Is the reaction temperature high enough? Check_Nucleophile->Check_Temp Yes Increase_Nucleophilicity->Check_Temp Increase_Temp Increase Temperature Check_Temp->Increase_Temp No Check_Solvent Is a polar aprotic solvent being used? Check_Temp->Check_Solvent Yes Increase_Temp->Check_Solvent Change_Solvent Switch to DMSO, DMF, or ACN Check_Solvent->Change_Solvent No Check_Base Is the base appropriate and strong enough? Check_Solvent->Check_Base Yes Change_Solvent->Check_Base Change_Base Select a more suitable base Check_Base->Change_Base No Success Improved Conversion Check_Base->Success Yes Change_Base->Success

References

Technical Support Center: Purification of Hydrazinopyridine Derivatives by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hydrazinopyridine derivatives. The following information is designed to help you overcome common challenges encountered during chromatographic purification.

Troubleshooting and FAQs

This section addresses specific issues you may encounter during the purification of hydrazinopyridine derivatives using various chromatographic techniques.

Issue 1: Poor Separation or No Separation of the Target Compound

  • Question: My hydrazinopyridine derivative is not separating from impurities on the silica gel column. What can I do?

  • Answer:

    • Optimize Your Solvent System: The polarity of your eluent is critical. If your compound is not moving from the baseline, your solvent system is likely not polar enough. Gradually increase the polarity by adding a more polar solvent (e.g., methanol or ethyl acetate) to your non-polar solvent (e.g., hexane or dichloromethane). Conversely, if your compound is running with the solvent front, decrease the polarity of the eluent.

    • Consider a Different Stationary Phase: If optimizing the mobile phase doesn't work, the issue might be the stationary phase. For highly polar hydrazinopyridine derivatives, consider using reverse-phase chromatography with a C18 column or Hydrophilic Interaction Liquid Chromatography (HILIC).[1]

    • Check for Isomer Formation: Hydrazinopyridine derivatives can sometimes form multiple isomers which can be difficult to separate.[2] Consider techniques with higher resolving power like HPLC.

Issue 2: Peak Tailing in HPLC or Streaking in TLC/Column Chromatography

  • Question: My hydrazinopyridine derivative shows significant peak tailing on my HPLC chromatogram (or streaking on my TLC plate). What is the cause and how can I fix it?

  • Answer:

    • Problem: Peak tailing or streaking for basic compounds like hydrazinopyridines is often caused by strong interactions between the basic nitrogen atoms in your compound and acidic silanol groups on the surface of the silica gel stationary phase.

    • Solutions:

      • Add a Competing Base: Add a small amount of a competing base, such as triethylamine (TEA) or pyridine (typically 0.1-1% v/v), to your mobile phase. The competing base will interact with the acidic silanol groups, minimizing their interaction with your compound and leading to more symmetrical peaks.

      • Use an Amine-Functionalized Stationary Phase: These columns have the silica surface treated to be less acidic, which can significantly improve the peak shape of basic compounds.

      • High pH Reverse-Phase Chromatography: For reverse-phase HPLC, using a mobile phase with a pH above the pKa of your hydrazinopyridine derivative will neutralize the compound, reducing interactions with residual silanols and improving peak shape. Ensure your column is stable at higher pH.

Issue 3: Low Recovery of the Purified Compound

  • Question: I'm losing a significant amount of my hydrazinopyridine derivative during column chromatography. What are the possible reasons and solutions?

  • Answer:

    • Irreversible Adsorption: Your compound might be irreversibly binding to the acidic sites on the silica gel.

      • Solution: Deactivate the silica gel by pre-treating it with a solution containing triethylamine. You can also add a small amount of triethylamine to your eluent.

    • On-Column Degradation: Hydrazinopyridine derivatives, especially hydrazones, can be unstable and may degrade on the acidic surface of silica gel.

      • Solution: To mitigate this, you can use a less acidic stationary phase like alumina (neutral or basic) or a deactivated silica gel. Alternatively, reverse-phase chromatography where the stationary phase is non-polar is a good option.

    • Improper Fraction Collection: Ensure you are collecting appropriately sized fractions and monitoring the elution of your compound carefully using TLC or a UV detector.

Issue 4: Removing Residual Hydrazine Hydrate

  • Question: How can I remove unreacted hydrazine hydrate from my crude product before or during chromatography?

  • Answer:

    • Aqueous Workup: Before chromatography, perform an aqueous wash of your organic layer. Hydrazine hydrate is highly soluble in water and can be effectively removed.

    • Column Chromatography: Hydrazine hydrate is very polar and tends to stick strongly to silica gel. When running your column, the less polar hydrazinopyridine derivative should elute before the hydrazine hydrate. However, for very polar derivatives, this can be challenging. In such cases, a reverse-phase column where hydrazine hydrate will elute very early is a better choice.

Experimental Protocols

Below are detailed methodologies for common chromatographic techniques used in the purification of hydrazinopyridine derivatives.

Protocol 1: Thin-Layer Chromatography (TLC) Analysis

Objective: To determine the optimal solvent system for column chromatography and to monitor the progress of the purification.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • A selection of solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, triethylamine)

  • Capillary tubes for spotting

  • UV lamp (254 nm and 365 nm)

  • Visualization reagent (e.g., potassium permanganate stain, iodine chamber)

Procedure:

  • Prepare a small amount of your crude hydrazinopyridine derivative solution in a volatile solvent.

  • Using a capillary tube, spot the solution onto the baseline of a TLC plate.

  • Prepare a developing chamber with a small amount of your chosen solvent system (e.g., 9:1 Dichloromethane:Methanol).

  • Place the TLC plate in the chamber, ensuring the solvent level is below the baseline. Close the chamber and allow the solvent to run up the plate.

  • Once the solvent front is near the top of the plate, remove it and mark the solvent front with a pencil.

  • Allow the plate to dry completely.

  • Visualize the spots under a UV lamp. Circle the visible spots with a pencil.

  • If the spots are not UV-active or for further confirmation, use a chemical stain. For example, dip the plate in a potassium permanganate solution; compounds that can be oxidized will appear as yellow spots on a purple background.

  • Calculate the Rf value for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front). An ideal Rf for column chromatography is typically between 0.2 and 0.4.

Protocol 2: Flash Column Chromatography (Normal Phase)

Objective: To purify gram-scale quantities of a hydrazinopyridine derivative.

Materials:

  • Glass column with a stopcock

  • Silica gel (230-400 mesh)

  • Sand

  • Eluent (optimized from TLC analysis, e.g., 95:4.5:0.5 Dichloromethane:Methanol:Triethylamine)

  • Collection tubes

  • Air or nitrogen source for pressure

Procedure:

  • Column Packing:

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the eluent and pour it into the column.

    • Allow the silica to settle, and drain the excess solvent until it is just above the silica bed.

    • Add a protective layer of sand on top of the silica.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the eluent or a suitable solvent.

    • Carefully load the sample onto the top of the column.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Apply gentle pressure to the top of the column to start the flow.

    • Collect fractions in test tubes.

    • Monitor the fractions by TLC to identify which ones contain your pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 3: High-Performance Liquid Chromatography (HPLC) (Reverse Phase)

Objective: For high-resolution separation and purification of small quantities of hydrazinopyridine derivatives.

Materials:

  • HPLC system with a UV detector

  • Reverse-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Sample dissolved in mobile phase

Procedure:

  • System Preparation: Equilibrate the column with your initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.

  • Injection: Inject your dissolved sample onto the column.

  • Gradient Elution: Run a linear gradient to increase the proportion of the organic solvent (Mobile Phase B). A typical gradient might be from 5% B to 95% B over 20-30 minutes.

  • Detection: Monitor the elution of your compound using the UV detector at a suitable wavelength.

  • Fraction Collection: If performing preparative HPLC, collect the fractions corresponding to your peak of interest.

  • Post-Run: Wash the column with a high percentage of organic solvent and then re-equilibrate to the starting conditions.

Data Presentation

The following tables provide examples of typical chromatographic data for hydrazinopyridine derivatives.

Table 1: TLC Solvent Systems and Approximate Rf Values for Hydrazinopyridine Derivatives.

Compound TypeStationary PhaseEluent SystemApproximate Rf
Moderately Polar HydrazinopyridineSilica Gel7:3 Hexane:Ethyl Acetate0.35
Polar HydrazinopyridineSilica Gel9:1 Dichloromethane:Methanol0.40
Basic HydrazinopyridineSilica Gel95:4.5:0.5 DCM:MeOH:TEA0.30
Highly Polar HydrazinopyridineC18 Reverse Phase1:1 Water:Acetonitrile0.60

Table 2: HPLC Method Parameters for a Model Hydrazinopyridine Derivative.

ParameterValue
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B Acetonitrile
Gradient 10% to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time ~12.5 min

Visualizations

General Troubleshooting Workflow for Hydrazinopyridine Purification

G General Troubleshooting Workflow start Purification Issue (e.g., Poor Separation, Tailing, Low Recovery) check_tlc Review TLC Data Is Rf appropriate (0.2-0.4)? Are spots streaking? start->check_tlc adjust_solvent Adjust Mobile Phase Polarity check_tlc->adjust_solvent Rf too high/low add_base Add Competing Base (e.g., 0.1-1% TEA) check_tlc->add_base Streaking/ Tailing result_good Successful Purification check_tlc->result_good TLC looks good, but column fails check_tlc->result_good Yes adjust_solvent->check_tlc add_base->check_tlc change_stationary_phase Change Stationary Phase check_stability Investigate On-Column Degradation change_stationary_phase->check_stability result_bad Issue Persists check_stability->result_bad result_good->change_stationary_phase No result_bad->start Re-evaluate

Caption: A workflow for troubleshooting common chromatography issues.

Method Selection for Hydrazinopyridine Purification

G Chromatography Method Selection start Crude Hydrazinopyridine Derivative check_polarity Assess Polarity (TLC in standard solvents) start->check_polarity non_polar Non-polar to Moderately Polar check_polarity->non_polar Good separation in Hex/EtOAc polar Polar/Basic check_polarity->polar Streaking or poor separation in non-polar very_polar Very Polar/ Water-Soluble check_polarity->very_polar Stays at baseline in polar solvents normal_phase Normal Phase Chromatography (Silica Gel) non_polar->normal_phase normal_phase_modified Normal Phase with Amine Modifier (TEA) polar->normal_phase_modified reverse_phase Reverse Phase Chromatography (C18) polar->reverse_phase very_polar->reverse_phase hilich HILIC very_polar->hilich purified_product Purified Product normal_phase->purified_product normal_phase_modified->purified_product reverse_phase->purified_product hilich->purified_product

Caption: A guide for selecting the appropriate chromatography method.

References

Technical Support Center: Managing Regioselectivity in Reactions of 2-Fluoro-6-hydrazinopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing regioselectivity in reactions involving 2-Fluoro-6-hydrazinopyridine.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A1: this compound has two primary reactive sites. The first is the carbon atom at the 2-position, which is susceptible to Nucleophilic Aromatic Substitution (SNAr) , leading to the displacement of the fluorine atom. The second is the hydrazino group at the 6-position, which can undergo condensation reactions with carbonyl compounds or acylation.

Q2: In a condensation reaction with an unsymmetrical ketone or β-diketone, which nitrogen atom of the hydrazino group is more likely to react?

A2: In the absence of specific directing groups on the substrate, the terminal nitrogen (-NH2) of the hydrazine is generally more nucleophilic and sterically accessible, making it the more likely site of initial reaction. However, the reaction conditions can influence this, and cyclization may involve either nitrogen.

Q3: How does the fluorine atom at the C2 position influence the reactivity of the pyridine ring?

A3: The fluorine atom is a highly electronegative and good leaving group in SNAr reactions.[1] It strongly activates the C2 position for nucleophilic attack. The stability of the anionic intermediate in SNAr reactions on pyridines is greatest when the attack is at the 2- or 4-positions.[2]

Q4: What are the common side products when reacting this compound?

A4: Common side products can include regioisomers from condensation reactions, products of fluorine displacement by solvent or other nucleophiles present in the reaction mixture, and in some cases, the formation of fused heterocyclic systems like triazolopyridines through intramolecular cyclization.[3][4]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Pyrazole Synthesis from Condensation with β-Diketones

Problem: My reaction of this compound with an unsymmetrical β-diketone (e.g., 1-phenyl-1,3-butanedione) is producing a mixture of two pyrazole regioisomers.

Possible Causes and Solutions:

  • Kinetic vs. Thermodynamic Control: The reaction may be proceeding under conditions that allow for the formation of both regioisomers. Lowering the reaction temperature may favor the kinetically preferred product.

  • Solvent Effects: The polarity and nucleophilicity of the solvent can influence which carbonyl group of the β-diketone is more readily attacked. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in pyrazole formation. These non-nucleophilic solvents do not compete with the hydrazine in attacking the more reactive carbonyl group.

  • pH of the Reaction Medium: The pH can affect the tautomeric equilibrium of the β-diketone and the nucleophilicity of the hydrazine. A slightly acidic medium often favors the reaction.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Poor Regioselectivity in Pyrazole Synthesis start Mixture of Regioisomers Observed cond1 Are you using a standard protic solvent (e.g., EtOH, MeOH)? start->cond1 sol1 Switch to a fluorinated alcohol (TFE or HFIP) to improve regioselectivity. cond1->sol1 Yes cond2 Is the reaction run at elevated temperature? cond1->cond2 No sol1->cond2 sol2 Lower the reaction temperature to favor the kinetic product. cond2->sol2 Yes cond3 Is the pH of the reaction controlled? cond2->cond3 No sol2->cond3 sol3 Add a catalytic amount of acid (e.g., acetic acid) to promote selective condensation. cond3->sol3 No end Improved Regioselectivity cond3->end Yes sol3->end G cluster_1 Reaction Pathways of this compound start This compound reagent1 + Nucleophile (Nu-) start->reagent1 reagent2 + Carbonyl (R-CO-R') start->reagent2 path1 Nucleophilic Aromatic Substitution (SNAr) reagent1->path1 path2 Condensation reagent2->path2 product1 2-Nu-6-hydrazinopyridine path1->product1 product2 Hydrazone Derivative path2->product2

References

Technical Support Center: Synthesis of Pyrazolopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the synthesis of pyrazolopyridines, with a primary focus on improving reaction yield.

Troubleshooting Guides & FAQs

This section is presented in a question-and-answer format to address specific issues you may encounter during your experiments.

Issue 1: Low or No Product Yield in Three-Component Reactions

Question: I am performing a three-component synthesis of a pyrazolo[3,4-b]pyridine derivative, but I am getting a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in three-component reactions for pyrazolo[3,4-b]pyridine synthesis are a common challenge and can arise from several factors. Here is a step-by-step guide to troubleshoot the issue:

  • Purity of Starting Materials: The purity of your reactants, especially the aminopyrazole, is critical as impurities can interfere with the reaction.[1]

    • Recommendation: Ensure all starting materials are of high purity. If necessary, recrystallize or purify the reactants before use.[1]

  • Catalyst Selection and Loading: The choice and amount of catalyst can dramatically influence the reaction's outcome.[1]

    • Recommendation: Screen different catalysts. While Brønsted acids like acetic acid are common, Lewis acids such as ZrCl₄ or nano-magnetic catalysts have demonstrated high effectiveness.[1][2] Catalyst loading is also a critical parameter to optimize.[1]

  • Solvent Effects: The solvent is crucial for reactant solubility and reaction kinetics.[1]

    • Recommendation: A solvent screen is advisable. Ethanol is a frequently used solvent.[1] In some cases, solvent-free conditions at elevated temperatures have resulted in high yields.[1]

  • Reaction Temperature and Time: Suboptimal temperature or reaction duration can lead to incomplete reactions or degradation of the product.[1]

    • Recommendation: Optimize the reaction temperature. Some syntheses proceed well at room temperature, while others may require heating.[1] It is essential to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1]

  • Reaction Monitoring: Inadequate monitoring may lead to premature or delayed termination of the reaction.

    • Recommendation: Utilize TLC to track the consumption of starting materials and the formation of the product. UV light (254 nm) is a common visualization technique for these aromatic compounds.[1]

Issue 2: Formation of Regioisomers

Question: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?

Answer: The formation of regioisomers is a known challenge, particularly when using unsymmetrical starting materials.[1]

  • Reaction Conditions: The choice of catalyst and solvent can influence regioselectivity. It is recommended to consult the literature for specific examples similar to your target molecule.[1]

  • In Situ Generation of Intermediates: One strategy to overcome regioselectivity issues is to generate the 1,3-CCC-biselectrophile in situ using an aldehyde and a carbonyl compound with an α-hydrogen. Many three-component reactions using this approach report high yields without significant regioselectivity problems.[2]

  • Separation of Regioisomers: If formation of regioisomers cannot be avoided, they can often be separated by column chromatography.

    • Recommendation: Flash column chromatography is the most common method for separating regioisomers. The choice of eluent is critical; a gradient of hexane and ethyl acetate is a good starting point.[1]

Issue 3: Difficulties in Product Purification

Question: I am struggling to purify my pyrazolopyridine product. What are the best practices?

Answer: Purification of pyrazolopyridines can be challenging due to their polarity and the potential for co-eluting byproducts.[1]

  • Work-up Procedure: A thorough work-up is essential to remove catalysts and inorganic salts. This typically involves quenching the reaction, extracting the product into an organic solvent, washing with brine, and drying over an anhydrous salt like Na₂SO₄ before concentration.[1]

  • Column Chromatography:

    • Stationary Phase: Silica gel is the most commonly used stationary phase.[1]

    • Mobile Phase: A systematic approach to eluent selection is recommended. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).[1]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data from various studies to aid in the optimization of your reaction conditions.

Table 1: Effect of Catalyst on Pyrazolopyridine Synthesis

EntryCatalystCatalyst AmountSolventTemperature (°C)Time (h)Yield (%)Reference
1Acetic Acid-Acetic AcidReflux1244-99[2]
2HCl/1,4-dioxane-EtOH1001844-99[2]
31.0 M NaOH-Glycol1200.08-0.2>90[2]
4ZrCl₄0.15 mmolDMF/EtOH9516High[1]
5Alg@SBA-15/Fe₃O₄0.02 gEtOHRoom Temp0.3-0.590-97[3]
6Cu(II) acetylacetonate0.1 equivCHCl₃Room Temp4894[4]
7[Et₃NH][HSO₄]--60-90-96[2]

Table 2: Effect of Solvent and Temperature on Tetrahydrodipyrazolo Pyridine Synthesis

EntrySolventTemperature (°C)Time (min)Yield (%)Reference
1CyclohexaneReflux30Low[5]
2n-HexaneReflux30Low[5]
3CCl₄Reflux30Low[5]
4WaterReflux3070[5]
5EthanolReflux (76)3097[5]
6-2530Low[5]
7-10030Lower than 97[5]

Experimental Protocols

Protocol 1: General Procedure for Three-Component Synthesis of Pyrazolo[3,4-b]pyridines

This protocol is a general guideline for a three-component reaction.

  • A mixture of the aldehyde (1 mmol), 5-aminopyrazole derivative (1 mmol), an active methylene compound (1 mmol), and the catalyst (e.g., 20 mg of Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂) is stirred at 100 °C under solvent-free conditions.[1]

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled.

  • The product is isolated by recrystallization from a suitable solvent (e.g., ethanol).[1]

Protocol 2: Synthesis of Pyrazolo[3,4-b]pyridines from α,β-Unsaturated Ketones

  • To a solution of the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in EtOH (0.5 mL) is added at 25 °C.[1]

  • The reaction mixture is degassed, and ZrCl₄ (0.15 mmol) is added.[1]

  • The reaction mixture is vigorously stirred at 95 °C for 16 h.[1]

  • After completion, the mixture is concentrated in vacuo.

  • The product is extracted with an organic solvent (e.g., CHCl₃), washed with water and brine, dried over Na₂SO₄, and purified by flash column chromatography.[1]

Protocol 3: Gram-scale Synthesis of Ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

  • A mixture of 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (5.0 mmol, 1.640 g), aniline (5.0 mmol, 0.470 g), and AC-SO₃H (25 mg) in the presence of EtOH (10.0 mL) is agitated for 30 minutes at room temperature in a 100 mL flask.[6]

  • After completion of the reaction, the mixture is filtered and then washed with EtOH (3 × 5.0 mL).[6]

  • The major product is recrystallized from EtOH to provide the target compound with a yield of 1.441 g (80%).[6]

Visualizations

experimental_workflow start Start: Reactant Preparation setup Set up Reaction (Solvent, Catalyst, Temp.) start->setup monitor Monitor Reaction (TLC) setup->monitor workup Work-up (Quench, Extract, Dry) monitor->workup Reaction Complete purify Purification (Column Chromatography or Recrystallization) workup->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end End: Pure Product characterize->end

General experimental workflow for pyrazolopyridine synthesis.

troubleshooting_yield start Low or No Yield check_purity Are starting materials pure? start->check_purity purify_reactants Purify/Recrystallize Starting Materials check_purity->purify_reactants No check_catalyst Is the catalyst optimal? check_purity->check_catalyst Yes purify_reactants->start screen_catalysts Screen Different Catalysts & Optimize Loading check_catalyst->screen_catalysts No check_conditions Are reaction conditions (solvent, temp., time) optimized? check_catalyst->check_conditions Yes screen_catalysts->start optimize_conditions Optimize Solvent, Temperature, & Reaction Time check_conditions->optimize_conditions No check_monitoring Is reaction monitoring adequate? check_conditions->check_monitoring Yes optimize_conditions->start implement_tlc Implement Regular TLC Monitoring check_monitoring->implement_tlc No success Improved Yield check_monitoring->success Yes implement_tlc->start

Troubleshooting decision tree for addressing poor yield.

three_component_reaction cluster_reactants Reactants A Aldehyde intermediate Intermediate Formation A->intermediate B 5-Aminopyrazole B->intermediate C Active Methylene Compound C->intermediate catalyst Catalyst (e.g., Lewis Acid) catalyst->intermediate cyclization Intramolecular Cyclization intermediate->cyclization product Pyrazolopyridine cyclization->product

Simplified pathway for a three-component synthesis.

References

avoiding side reactions with 2-Fluoro-6-hydrazinopyridine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Fluoro-6-hydrazinopyridine

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding common side reactions and to troubleshoot experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when using this compound?

A1: The primary reactive site is the hydrazinyl group, which readily participates in condensation reactions with carbonyl compounds.[1] However, several side reactions can occur:

  • Nucleophilic Aromatic Substitution (SNAr) of the Fluorine Atom: The fluorine at the 2-position is activated towards substitution by strong nucleophiles or under harsh conditions (e.g., high temperatures, strong bases).

  • Formation of Regioisomers: When reacting with unsymmetrical 1,3-dicarbonyl compounds, the reaction can proceed at either carbonyl group, leading to a mixture of pyrazole regioisomers.[2]

  • Over-alkylation/Multiple Reactions: The hydrazine moiety has two nitrogen atoms that can potentially react, although the terminal -NH2 group is significantly more nucleophilic.[3]

  • Decomposition: Hydrazine derivatives can be unstable at high temperatures or in the presence of strong oxidants.[1]

Q2: My condensation reaction with an aldehyde/ketone is sluggish or incomplete. What can I do?

A2: To drive the reaction to completion, consider the following:

  • Catalysis: Add a catalytic amount of acid (e.g., a few drops of glacial acetic acid) to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic.[4][5]

  • Temperature: Gently heating the reaction mixture, often to reflux, can increase the reaction rate.[4][5]

  • Water Removal: The reaction produces water as a byproduct. Removing it (e.g., with a Dean-Stark apparatus or molecular sieves) can shift the equilibrium towards the product.

  • Reagent Purity: Ensure the aldehyde or ketone starting material is pure and free from water or other impurities.

Q3: I am observing a significant byproduct that I suspect is from the substitution of the fluorine atom. How can I minimize this?

A3: Minimizing the SNAr side reaction requires careful control of reaction conditions:

  • Temperature: Avoid excessive heating. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Base: If a base is required, use a weaker, non-nucleophilic base instead of strong bases like alkoxides or hydroxides.

  • Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent further reaction.[6]

Q4: How can I improve the regioselectivity in reactions with unsymmetrical dicarbonyls?

A4: Controlling regioselectivity can be challenging. The outcome is often influenced by a combination of steric and electronic factors.[2] Experiment with different reaction parameters:

  • Solvent: Varying the solvent polarity can influence the transition state and may favor one isomer over another.

  • Temperature: Lowering the reaction temperature may increase the kinetic selectivity of the reaction.

  • Catalyst: The choice of acid or base catalyst can sometimes influence which carbonyl group reacts preferentially.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments.

Observed Problem Possible Cause(s) Suggested Solution(s)
Low Yield 1. Incomplete reaction. 2. Product decomposition. 3. Difficult purification leading to product loss.1. Add an acid catalyst; increase temperature or reaction time.[4] 2. Use milder reaction conditions; ensure an inert atmosphere if sensitive to oxidation. 3. Optimize chromatography conditions; consider crystallization.[7]
Multiple Spots on TLC/LC-MS 1. Formation of regioisomers. 2. SNAr side reaction (substitution of fluorine). 3. Starting material is impure.1. Modify solvent and temperature to improve selectivity.[2] 2. Use milder conditions (lower temperature, weaker base). 3. Verify the purity of this compound and the coupling partner before starting.
Product is an Inseparable Mixture 1. Isomers have very similar polarity. 2. An impurity co-elutes with the product.[7]1. Try a different column or solvent system for chromatography. 2. Consider converting the product to a crystalline derivative for purification via recrystallization.[7]
Reaction Turns Dark/Forms Tar 1. Decomposition of starting material or product. 2. Polymerization of the aldehyde/ketone partner.1. Run the reaction at a lower temperature. 2. Ensure the reaction is performed under an inert atmosphere (N₂ or Ar). Purify the carbonyl starting material immediately before use.

Experimental Protocols

Protocol 1: General Synthesis of Hydrazones from this compound

This protocol describes a general method for the condensation reaction with an aldehyde or ketone to form the corresponding hydrazone.[5][8]

Materials:

  • This compound

  • Aldehyde or Ketone (1.0 eq)

  • Ethanol (or other suitable solvent)

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in ethanol (approx. 0.1–0.2 M concentration).

  • Reagent Addition: Add the corresponding aldehyde or ketone (1.0 eq) to the solution at room temperature.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture.[4][5]

  • Heating: Heat the reaction mixture to reflux (typically 60-80°C).

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-6 hours).[4]

  • Isolation: Once complete, cool the reaction mixture to room temperature. The product may precipitate directly from the solution. If not, reduce the solvent volume under reduced pressure to induce precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the crude product with a small amount of cold ethanol to remove residual impurities. If further purification is needed, perform column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).[4]

Visual Guides and Workflows

Reaction Pathway: Hydrazone Formation vs. SNAr

G start_node start_node reactant_node reactant_node product_node product_node side_product_node side_product_node condition_node condition_node A This compound + Aldehyde/Ketone p1 A->p1 p2 A->p2 B Desired Hydrazone Product C S(N)Ar Side Product (Fluorine Substituted) p1->B Main Reaction Pathway (Mild Conditions, Acid Catalyst) p2->C Side Reaction Pathway (Harsh Conditions, Strong Base/Heat)

Caption: Desired reaction pathway versus a common side reaction pathway.

General Experimental Workflow

G step_node step_node action_node action_node analysis_node analysis_node final_node final_node A 1. Reaction Setup (Dissolve Reagents) B 2. Add Catalyst & Heat (Initiate Reaction) A->B C 3. Monitor Progress (TLC / LC-MS) B->C D 4. Workup & Isolation (Cool, Filter/Extract) C->D E 5. Purification (Chromatography / Recrystallization) D->E F 6. Characterization (NMR, MS) E->F G Pure Product F->G

Caption: A typical workflow for synthesis and purification.

Troubleshooting Logic for Low Product Yield

G problem_node problem_node question_node question_node solution_node solution_node cause_node cause_node start Low Yield Observed q1 Check Reaction TLC/LC-MS. Starting Material (SM) Present? start->q1 q2 Significant Side Products Formed? q1->q2  No / Little SM c1 Incomplete Reaction q1->c1  Yes c2 Reaction Conditions Too Harsh q2->c2  Yes c3 Product Degradation / Workup Loss q2->c3  No s1 Increase Time/Temp Add Catalyst c1->s1 s2 Use Milder Conditions (Lower Temp) c2->s2 s3 Optimize Purification & Isolation Steps c3->s3

References

Technical Support Center: Troubleshooting Low Yield in 2-Fluoro-6-hydrazinopyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges, particularly low yields, encountered during reactions with 2-Fluoro-6-hydrazinopyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions where this compound is used as a reactant?

A1: this compound is a versatile building block, primarily used in condensation reactions to synthesize various heterocyclic compounds. The most common applications include:

  • Knorr Pyrazole Synthesis: Reaction with 1,3-dicarbonyl compounds (e.g., acetylacetone, β-ketoesters) to form substituted pyrazoles.

  • Hydrazone Formation: Condensation with aldehydes and ketones to form hydrazones, which are valuable intermediates in organic synthesis.

Q2: What is a typical cause for low yields in the Knorr pyrazole synthesis using this compound?

A2: Low yields in the Knorr synthesis can stem from several factors. A primary issue is often incomplete reaction or the formation of stable intermediates that do not cyclize and dehydrate to the final pyrazole product. Additionally, the purity of the starting materials, especially the 1,3-dicarbonyl compound and the this compound, is crucial, as impurities can lead to side reactions.

Q3: Can the fluorine substituent on the pyridine ring be lost during the reaction?

A3: Yes, under certain conditions, defluorination of the pyridine ring can occur. Fluoropyridines can be susceptible to nucleophilic substitution, and hydrolysis to the corresponding pyridone can happen in the presence of strong acids or bases, especially at elevated temperatures. It is important to carefully control the pH and temperature of the reaction to minimize this side reaction.

Q4: How does the electron-withdrawing nature of the 6-fluoro-pyridin-2-yl group affect the reactivity of the hydrazine moiety?

A4: The 6-fluoro-pyridin-2-yl group is strongly electron-withdrawing. This reduces the nucleophilicity of the hydrazine nitrogen atoms compared to simpler alkyl or aryl hydrazines. Consequently, reactions may require more forcing conditions (e.g., higher temperatures, longer reaction times, or acid catalysis) to proceed at a reasonable rate.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues leading to low yields in reactions involving this compound.

Issue 1: Low or No Conversion of Starting Material

Potential Causes:

  • Insufficient Reactivity: The electron-withdrawing effect of the fluoropyridyl group reduces the nucleophilicity of the hydrazine.

  • Low Reaction Temperature: The reaction may be too slow at ambient or slightly elevated temperatures.

  • Inappropriate Solvent: The choice of solvent can significantly impact reaction rates and the solubility of reactants.

  • Catalyst Inefficiency: If using a catalyst (e.g., acid), it may be inactive or used in an insufficient amount.

Recommended Solutions:

  • Increase Reaction Temperature: Gradually increase the temperature and monitor the reaction progress by TLC or LC-MS. For Knorr pyrazole synthesis, refluxing in a suitable solvent like glacial acetic acid or ethanol is common.[1]

  • Optimize Solvent: While glacial acetic acid is often effective for Knorr synthesis, other solvents like ethanol, methanol, or toluene can be screened.[1][2]

  • Acid Catalysis: Add a catalytic amount of a protic acid (e.g., a few drops of glacial acetic acid or sulfuric acid) to protonate the carbonyl group of the dicarbonyl compound, increasing its electrophilicity.

  • Extend Reaction Time: Monitor the reaction over a longer period to ensure it has reached completion.

Issue 2: Formation of Multiple Products and Side Reactions

Potential Causes:

  • Formation of Regioisomers: When using an unsymmetrical 1,3-dicarbonyl compound, the initial attack of the hydrazine can occur at either carbonyl group, leading to a mixture of two regioisomeric pyrazoles.

  • Formation of Stable Intermediates: The initial hydrazone or a subsequent cyclized intermediate (a hydroxypyrazolidine) may be stable and not readily dehydrate to the final pyrazole.

  • Defluorination/Hydrolysis: The fluorine atom on the pyridine ring can be displaced by nucleophiles or hydrolyzed under harsh acidic or basic conditions, leading to the formation of pyridone byproducts.[3]

  • Azine Formation: A common side reaction with hydrazines is the formation of an azine, where the initially formed hydrazone reacts with another molecule of the carbonyl compound.

Recommended Solutions:

  • Control Regioselectivity:

    • Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) can sometimes enhance regioselectivity.

    • pH Control: Carefully adjusting the pH can influence which carbonyl group is more reactive.

  • Promote Dehydration:

    • Stronger Acid Catalyst: A stronger acid can facilitate the elimination of water from the cyclic intermediate.

    • Dehydrating Agent: Consider the addition of a dehydrating agent, although this should be done with caution to avoid unwanted side reactions.

  • Minimize Defluorination:

    • Milder Conditions: Use the mildest possible temperature and acid/base conditions that still allow the desired reaction to proceed.

    • Buffer the Reaction: In some cases, using a buffer system can help maintain a pH that is optimal for the desired reaction while minimizing side reactions.

  • Prevent Azine Formation: Use a slight excess of the this compound relative to the carbonyl compound.

Data Presentation

Table 1: Typical Reaction Conditions for Knorr Pyrazole Synthesis with Substituted Hydrazines
Hydrazine Derivative1,3-Dicarbonyl CompoundSolventCatalystTemperatureTimeYieldReference
4-ChlorophenylhydrazineAcetylacetoneGlacial Acetic AcidNoneReflux4-5 h71%[1]
PhenylhydrazineEthyl benzoylacetate1-PropanolGlacial Acetic Acid~100 °C1 hHigh[1]
Hydrazine HydrateAcetylacetoneWaterGlacial Acetic Acid<50 °C then 50 °C3 h>90%[2]
2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazidePhthalic anhydrideMethanolNoneReflux5 h82%[4]

Experimental Protocols

Protocol 1: Synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-fluoropyridine

This protocol is a general procedure for the Knorr pyrazole synthesis adapted for this compound and acetylacetone.

Materials:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Glacial Acetic Acid

  • Ethanol

  • Standard laboratory glassware (round-bottom flask, reflux condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in glacial acetic acid.

  • To the stirred solution, add acetylacetone (1.1 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-water and neutralize with a suitable base (e.g., sodium bicarbonate solution) until the pH is ~7.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Mandatory Visualizations

Diagram 1: Knorr Pyrazole Synthesis Workflow

Knorr_Pyrazole_Synthesis cluster_start Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification start_reagents This compound + 1,3-Dicarbonyl dissolve Dissolve in Solvent (e.g., Acetic Acid) start_reagents->dissolve reflux Heat to Reflux (Monitor by TLC/LC-MS) dissolve->reflux quench Quench with Ice-Water & Neutralize reflux->quench extract Extract with Organic Solvent quench->extract dry_concentrate Dry & Concentrate extract->dry_concentrate purify Column Chromatography or Recrystallization dry_concentrate->purify product Pure Pyrazole Product purify->product

Caption: A typical experimental workflow for the Knorr pyrazole synthesis.

Diagram 2: Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield cluster_incomplete Incomplete Conversion cluster_complete Complete Conversion cluster_solutions Solutions start Low Yield Observed check_conversion Check Starting Material Conversion start->check_conversion increase_temp Increase Temperature check_conversion->increase_temp No analyze_byproducts Analyze for Side Products (LC-MS, NMR) check_conversion->analyze_byproducts Yes add_catalyst Add/Increase Catalyst increase_temp->add_catalyst change_solvent Change Solvent add_catalyst->change_solvent increase_time Increase Reaction Time change_solvent->increase_time defluorination Defluorination/ Hydrolysis? analyze_byproducts->defluorination stable_intermediate Stable Intermediate? defluorination->stable_intermediate No milder_conditions Use Milder Conditions (Temp, pH) defluorination->milder_conditions Yes purification_loss Product Loss During Workup/Purification? stable_intermediate->purification_loss No promote_dehydration Promote Dehydration (Stronger Acid) stable_intermediate->promote_dehydration Yes optimize_purification Optimize Purification Method purification_loss->optimize_purification Yes

Caption: A logical workflow for troubleshooting low yields in this compound reactions.

References

Technical Support Center: Purification Strategies for Polar Hydrazinopyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of polar hydrazinopyridine compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying polar hydrazinopyridine compounds?

Polar hydrazinopyridine compounds present a unique set of purification challenges due to their inherent physicochemical properties. Their polarity makes them highly soluble in aqueous and polar organic solvents, which can lead to difficulties in traditional purification techniques. Key challenges include:

  • Poor retention in reverse-phase chromatography (RPC): These compounds often have limited interaction with non-polar stationary phases, causing them to elute quickly with the solvent front, resulting in poor separation from other polar impurities.[1][2]

  • Strong retention and peak tailing in normal-phase chromatography (NPC): The basic nature of the pyridine and hydrazine moieties can lead to strong interactions with the acidic silanol groups on standard silica gel, resulting in broad, tailing peaks and poor recovery.[3][4][5]

  • Co-elution with polar impurities: Starting materials, reagents, and byproducts in the synthesis of hydrazinopyridines are often polar, leading to challenges in achieving high purity.

  • Compound instability: Hydrazine derivatives can be sensitive to pH and oxidative conditions, potentially degrading during long purification processes.[6]

Q2: Which chromatographic technique is most suitable for purifying polar hydrazinopyridine compounds?

The most suitable technique depends on the specific properties of the hydrazinopyridine derivative and the impurities present. Here's a general guideline:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is often the method of choice for highly polar compounds that are poorly retained in RPC.[1][2][7] It utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, allowing for the retention and separation of polar analytes.[1]

  • Reverse-Phase Chromatography (RPC): While challenging, RPC can be optimized for moderately polar hydrazinopyridines. Strategies include using columns with polar-embedded or polar-endcapped stationary phases and employing mobile phase modifiers to improve retention and peak shape.[8][9]

  • Ion-Exchange Chromatography (IEC): Given the basic nature of hydrazinopyridines, cation-exchange chromatography can be a powerful tool for purification.[10][11][12][13] Separation is based on the charge of the molecule, which can be controlled by adjusting the mobile phase pH.[12]

  • Supercritical Fluid Chromatography (SFC): SFC is a "green" alternative that uses supercritical CO2 as the primary mobile phase.[14][15] It is particularly effective for the purification of polar and basic compounds and can offer faster separations and reduced solvent consumption compared to HPLC.[16][17]

Q3: How can I improve the peak shape when purifying basic hydrazinopyridine compounds by chromatography?

Peak tailing is a common issue when analyzing basic compounds like hydrazinopyridines on silica-based columns due to interactions with acidic silanol groups.[3][4][5] To mitigate this:

  • Mobile Phase pH Adjustment: For reverse-phase chromatography, operating at a low pH (e.g., with 0.1% trifluoroacetic acid or formic acid) can protonate the basic nitrogens, reducing their interaction with residual silanols. Conversely, at high pH, the silanol groups are deprotonated and less likely to cause tailing.

  • Use of Mobile Phase Additives: Adding a small amount of a basic modifier, like triethylamine (TEA) or ammonia, to the mobile phase in normal-phase chromatography can help to saturate the active sites on the silica gel, leading to more symmetrical peaks.[3]

  • Column Selection: Employing end-capped columns or columns with a base-deactivated stationary phase can significantly reduce peak tailing.[18] For HILIC, zwitterionic or amide phases can provide good peak shapes for charged analytes.[1]

Troubleshooting Guides

Chromatography
Issue Potential Cause Troubleshooting Steps
Poor or No Retention in Reverse-Phase HPLC The compound is too polar for the stationary phase.1. Switch to a more polar stationary phase (e.g., C18 with polar endcapping, phenyl-hexyl).2. Use a highly aqueous mobile phase.3. Consider using HILIC.[1][2]4. For ionizable compounds, adjust the mobile phase pH to increase retention.
Severe Peak Tailing in Normal-Phase or Reverse-Phase HPLC Strong interaction between the basic hydrazinopyridine and acidic silanol groups on the silica-based column.[3][4][5]1. Mobile Phase Modification: - Normal-Phase: Add a small amount of a basic modifier like triethylamine or ammonia to the eluent.[3] - Reverse-Phase: Lower the mobile phase pH to below the pKa of the compound using an acidic modifier like TFA or formic acid.2. Column Choice: - Use a base-deactivated or end-capped column.[18] - For HILIC, consider amide or zwitterionic stationary phases.[1]
Low Recovery from the Column Irreversible adsorption of the compound onto the stationary phase or compound degradation.1. Test the stability of the compound on a small amount of the stationary phase (e.g., by spotting on a TLC plate and letting it sit).2. Use a less active stationary phase (e.g., alumina instead of silica for normal-phase).3. For ion-exchange, ensure the elution buffer has sufficient ionic strength or the correct pH to displace the compound.
Co-elution of Impurities Insufficient resolution between the target compound and impurities.1. Optimize the mobile phase gradient.2. Try a different stationary phase with alternative selectivity (e.g., HILIC if RPC fails).3. For SFC, adjust the co-solvent, additives, pressure, and temperature.[16][19]
Crystallization
Issue Potential Cause Troubleshooting Steps
Compound Oils Out Instead of Crystallizing The compound's melting point is lower than the boiling point of the solvent, or the solution is too supersaturated.1. Use a lower boiling point solvent or a solvent mixture.2. Decrease the initial concentration of the compound.3. Cool the solution more slowly.4. Add a seed crystal.
No Crystals Form Upon Cooling The solution is not sufficiently supersaturated, or nucleation is inhibited.1. Concentrate the solution by slow evaporation.2. Scratch the inside of the flask with a glass rod to create nucleation sites.3. Add a small seed crystal of the pure compound.4. Try a different solvent or solvent system.
Poor Crystal Quality (Needles, Plates) Rapid crystal growth.1. Slow down the crystallization process by cooling more slowly or using a solvent system where the anti-solvent diffuses in gradually (vapor diffusion or layering).2. Reduce the concentration of the solution.

Experimental Protocols

Protocol 1: Purification of 2-Hydrazinopyridine by Liquid-Liquid Extraction

This protocol is adapted from the synthesis of 2-hydrazinopyridine from 2-chloropyridine.[20][21]

  • Reaction Quenching: After the reaction is complete, cool the reaction mixture to room temperature and dilute with water.

  • Extraction: Extract the aqueous mixture multiple times with an organic solvent such as ethyl acetate.[20][21] The number of extractions will depend on the partition coefficient of the specific hydrazinopyridine derivative.

  • Washing: Combine the organic layers and wash with brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic phase over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.[20][21]

Protocol 2: Purification of a Hydrazinopyridine Derivative by Crystallization

This is a general protocol that can be adapted for various hydrazinopyridine compounds.

  • Solvent Selection: In small test tubes, test the solubility of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. Common solvents for polar compounds include ethanol, methanol, isopropanol, and mixtures with water or less polar solvents like ethyl acetate or hexanes.

  • Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, place the solution in a refrigerator or freezer.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent. For 2-hydrazinopyridine, recrystallization from a mixture of diethyl ether and hexane has been reported.[20]

Quantitative Data Summary

Due to the limited availability of direct comparative studies on the purification of a single hydrazinopyridine compound by various methods in the searched literature, the following table provides a generalized comparison of common purification techniques applicable to polar basic compounds.

Purification Technique Typical Purity Achieved Typical Recovery Throughput Key Considerations for Hydrazinopyridines
Reverse-Phase Chromatography >95%60-90%Low to MediumProne to peak tailing; requires method development to achieve good retention.[4][5]
HILIC >98%70-95%Low to MediumExcellent for very polar compounds; method development can be complex.[1][7]
Ion-Exchange Chromatography >98%80-98%MediumHighly selective for charged molecules; requires careful pH control.[10][11]
Supercritical Fluid Chromatography >99%85-99%HighFast and "green"; requires specialized equipment.[14][16][17]
Crystallization >99% (with optimization)50-90%HighHighly dependent on compound properties and solvent selection; can be very effective for final purification.
Liquid-Liquid Extraction Variable (often for initial cleanup)>90%Very HighGood for removing highly dissimilar impurities; may not provide high purity on its own.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_chrom_options Chromatography Techniques Crude Crude Hydrazinopyridine Mixture Extraction Liquid-Liquid Extraction Crude->Extraction Initial Cleanup Chromatography Chromatography Crude->Chromatography Direct Purification Extraction->Chromatography Crystallization Crystallization Extraction->Crystallization Chromatography->Crystallization Further Purification RPC Reverse-Phase HILIC HILIC IEC Ion-Exchange SFC SFC Pure Pure Hydrazinopyridine Compound Chromatography->Pure Crystallization->Pure

Caption: General workflow for the purification of hydrazinopyridine compounds.

Troubleshooting_Peak_Tailing cluster_mp Mobile Phase Modifications cluster_sp Stationary Phase Selection cluster_op Other Optimizations Start Peak Tailing Observed (Basic Hydrazinopyridine) Cause Primary Cause: Interaction with Acidic Silanols Start->Cause Solution1 Modify Mobile Phase Cause->Solution1 Solution2 Change Stationary Phase Cause->Solution2 Solution3 Optimize Other Parameters Cause->Solution3 MP_A Add Basic Modifier (e.g., TEA) for Normal-Phase Solution1->MP_A MP_B Adjust pH (Low or High) for Reverse-Phase Solution1->MP_B SP_A Use Base-Deactivated/ End-Capped Column Solution2->SP_A SP_B Consider HILIC (Amide, Zwitterionic) or Ion-Exchange Solution2->SP_B OP_A Reduce Sample Load Solution3->OP_A OP_B Check for Extra-Column Effects Solution3->OP_B

Caption: Troubleshooting guide for peak tailing in the chromatography of hydrazinopyridines.

References

stability issues of 2-Fluoro-6-hydrazinopyridine under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluoro-6-hydrazinopyridine. The information is designed to help overcome common stability-related issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: this compound is susceptible to degradation under several conditions. Key concerns include:

  • Oxidation: The hydrazine moiety is prone to oxidation, which can be catalyzed by trace metals or exposure to air, especially under neutral or alkaline conditions.[1]

  • Thermal Decomposition: Elevated temperatures can lead to the decomposition of the molecule. The presence of catalysts can lower the temperature at which decomposition begins.[2]

  • Strongly Acidic or Basic Conditions: The pyridine ring and the hydrazine group can be sensitive to harsh pH conditions, potentially leading to side reactions or decomposition.[3]

  • Moisture Sensitivity: As with many organic reagents, moisture can interfere with reactions and potentially lead to hydrolysis or other side reactions. It is crucial to handle the compound under anhydrous conditions.[4]

Q2: How should this compound be properly stored?

A2: To ensure the longevity and reactivity of this compound, it is recommended to store it under the following conditions:

  • Temperature: Store at low temperatures, typically 2-8°C.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.

  • Light: Protect from light, as light can sometimes promote degradation.

  • Container: Use a tightly sealed, amber glass vial or other appropriate container to protect from moisture and light.

Q3: What are some common signs of decomposition of this compound?

A3: Decomposition may be indicated by:

  • A change in color of the solid material.

  • The presence of new, unexpected spots on a Thin Layer Chromatography (TLC) analysis of the starting material.

  • Inconsistent or lower than expected yields in reactions where it is used as a starting material.

  • The appearance of unexpected peaks in NMR or LC-MS analysis of the starting material.

Troubleshooting Guides

This section addresses specific issues that may arise during reactions involving this compound, with a focus on stability-related problems.

Issue 1: Low or No Yield in Pyridazine Synthesis

Possible Causes and Solutions

CauseRecommended Action
Degradation of this compound Before starting your reaction, verify the purity of your this compound using TLC, NMR, or LC-MS. If impurities are detected, consider purifying the starting material or using a fresh batch.
Oxidation of the Hydrazine Moiety Degas your solvent and reaction mixture thoroughly. Run the reaction under a strict inert atmosphere (argon or nitrogen). Avoid solvents that may contain dissolved oxygen.
Inappropriate Reaction Temperature Optimize the reaction temperature. While heating is often necessary for pyridazine formation, excessive heat can decompose the starting material.[2] Try running the reaction at a lower temperature for a longer period.
Presence of Moisture Ensure all glassware is oven-dried or flame-dried. Use anhydrous solvents. Handle all reagents in a glovebox or under an inert atmosphere.[4]
Incompatible Reagents or Catalysts Be cautious with oxidizing agents.[5] If using a metal catalyst, be aware that some metals can catalyze the decomposition of hydrazines.[1][2] Consider screening different catalysts or running the reaction metal-free if possible.
Issue 2: Formation of Multiple Unidentified Side Products

Possible Causes and Solutions

CauseRecommended Action
Side Reactions of the Hydrazine Group The hydrazine group is nucleophilic and can participate in various side reactions. Ensure your other starting materials are free from electrophilic impurities. The order of reagent addition can sometimes influence the reaction outcome; consider adding the this compound last.[6]
Decomposition under Reaction Conditions If the reaction is run at a high temperature, consider if thermal decomposition is contributing to the formation of side products.[2] Analyze the crude reaction mixture by LC-MS to identify the masses of the byproducts, which may provide clues about the decomposition pathway.
Solvent-Induced Decomposition Certain solvents can react with reagents, especially at elevated temperatures. For example, DMF can sometimes act as a nucleophile.[7] Choose a solvent that is known to be inert under your reaction conditions. Acetonitrile is often a good choice for reactions involving fluorinated heterocycles.[3]
pH-Related Instability If your reaction conditions are strongly acidic or basic, this could be causing degradation.[3] If possible, adjust the reaction to be run under milder pH conditions.

Experimental Protocols

Protocol 1: General Procedure for Pyridazine Synthesis

This protocol provides a general starting point for the synthesis of a pyridazine from this compound and a 1,4-dicarbonyl compound.

  • Preparation:

    • Oven-dry all glassware and allow it to cool under a stream of inert gas.

    • Use anhydrous solvents.

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 1,4-dicarbonyl compound (1.0 eq) and the chosen anhydrous solvent.

    • Degas the solution by bubbling with argon or nitrogen for 15-20 minutes.

    • Under a positive pressure of inert gas, add this compound (1.0-1.2 eq).

  • Reaction:

    • Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the substrates.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_run Execution cluster_workup Work-up & Purification prep1 Oven-dry glassware prep2 Use anhydrous solvents reac1 Add 1,4-dicarbonyl and solvent prep2->reac1 reac2 Degas solution reac1->reac2 reac3 Add this compound reac2->reac3 run1 Stir at appropriate temperature reac3->run1 run2 Monitor by TLC/LC-MS run1->run2 work1 Solvent removal run2->work1 work2 Purification work1->work2 end end work2->end Final Product

Caption: General workflow for pyridazine synthesis.

decomposition_pathway cluster_conditions Potential Stress Conditions cluster_products Decomposition Products start This compound cond1 Oxidizing Agents / Air cond2 High Temperature cond3 Strong Acid/Base prod1 Oxidized Species cond1->prod1 prod2 Fragmentation Products cond2->prod2 prod3 Rearrangement/Side Products cond3->prod3

Caption: Potential decomposition pathways for this compound.

References

Validation & Comparative

A Comparative Analysis of 2-Fluoro-6-hydrazinopyridine and 2-Chloro-6-hydrazinopyridine in Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of Relative Reactivity in Nucleophilic Aromatic Substitution and Cyclocondensation Reactions

In the landscape of pharmaceutical and materials science research, the strategic selection of building blocks is paramount to the efficient synthesis of novel molecular architectures. Among the versatile synthons available, 2-halo-6-hydrazinopyridines serve as critical precursors for a variety of heterocyclic compounds, most notably fused ring systems such as triazolopyridines and pyrazolopyridines. This guide provides a detailed comparison of the reactivity of two prominent analogs: 2-fluoro-6-hydrazinopyridine and 2-chloro-6-hydrazinopyridine. This analysis is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

The Decisive Role of the Halogen in Nucleophilic Aromatic Substitution

The primary mode of reaction for 2-halo-6-hydrazinopyridines is nucleophilic aromatic substitution (SNAr), where the halogen atom is displaced by a nucleophile. The reactivity of the pyridine ring is significantly influenced by the nature of the halogen substituent at the 2-position. It is a well-established principle in the SNAr of haloarenes and haloheterocycles that the reactivity order is F > Cl > Br > I. This trend is primarily attributed to the high electronegativity of the fluorine atom, which strongly polarizes the carbon-halogen bond and facilitates the initial rate-determining nucleophilic attack.

Table 1: Qualitative Comparison of Reactivity in Nucleophilic Aromatic Substitution

FeatureThis compound2-Chloro-6-hydrazinopyridineRationale
Reactivity in SNAr HigherLowerThe high electronegativity of fluorine enhances the electrophilicity of the C2 carbon, making it more susceptible to nucleophilic attack.
Reaction Conditions Milder conditions (lower temperatures, shorter reaction times) are generally expected.More forcing conditions (higher temperatures, longer reaction times) may be required.Due to the higher reactivity of the C-F bond in SNAr on electron-deficient rings.
Leaving Group Ability Fluoride is a poorer leaving group than chloride in terms of its ability to depart. However, in SNAr, the rate-determining step is typically the nucleophilic attack, which is accelerated by the electronegativity of fluorine.Chloride is a better leaving group than fluoride. However, the initial nucleophilic attack is slower compared to the fluoro analog.The overall reaction rate in SNAr is a balance between the rate of nucleophilic attack and the rate of leaving group departure. For activated systems like halopyridines, the former is often dominant.

Application in the Synthesis of Fused Heterocyclic Systems

A significant application of 2-halo-6-hydrazinopyridines is in the synthesis of fused heterocyclic systems, such as triazolopyridines, through cyclocondensation reactions. In these reactions, the hydrazine moiety acts as an internal nucleophile that cyclizes with a suitable electrophile, often introduced in a separate step or formed in situ. The halogen at the 2-position can be retained in the final product or can be a site for further functionalization.

The synthesis of these fused systems often involves an initial reaction where the hydrazine group reacts, for example, with an aldehyde or a dicarbonyl compound. The subsequent steps might involve the displacement of the halogen. In such multi-step sequences, the higher reactivity of the fluoro-substituent could be advantageous for introducing a diverse range of functionalities at a later stage under milder conditions.

Experimental Protocols

While a direct comparative study is not available, the following protocols for the synthesis and reaction of 2-chloro-6-hydrazinopyridine can serve as a baseline for designing experiments with its fluoro-analog. It is anticipated that reactions with this compound would proceed under milder conditions.

Synthesis of 2-Chloro-6-hydrazinopyridine from 2,6-Dichloropyridine

Experimental Protocol:

  • Dissolve 2,6-dichloropyridine (1 equivalent) in methanol.

  • Add hydrazine hydrate (e.g., 80% solution, a suitable excess) to the solution.

  • The reaction mixture can be stirred at room temperature for an extended period (e.g., 3 days) and then refluxed for several days (e.g., 10 days) to drive the reaction to completion.[1]

  • The progress of the reaction should be monitored by a suitable technique such as thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue can be purified by recrystallization from a suitable solvent system like methanol/water to yield 2-chloro-6-hydrazinopyridine.[1]

Note: The yield for this specific protocol was reported as low (12.5%), highlighting the need for optimization.

Synthesis of a[1][2][3]Triazolo[4,3-a]pyridine Derivative from a 2-Chloropyridine Precursor

This protocol illustrates a palladium-catalyzed approach to synthesize a triazolopyridine, which is a common application for 2-hydrazinopyridines.

Experimental Workflow for Palladium-Catalyzed Triazolopyridine Synthesis

G cluster_0 Hydrazone Formation cluster_1 Palladium-Catalyzed Coupling cluster_2 Oxidative Cyclization A 2-Chlorobenzaldehyde C (E)-(2-Chlorobenzylidene)hydrazine A->C Ethanol, 60 °C B Hydrazine Hydrate B->C E (E)-4-Chloro-2-(2-(2-chlorobenzylidene)hydrazinyl)pyridine C->E D 4,6-Dichloropyridine-2-carbaldehyde D->E Pd(dppf)Cl2, NaOtBu, Toluene F 7-Chloro-3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine E->F Chloramine-T trihydrate, 2-MeTHF, 60 °C G cluster_reactivity Factors Influencing SNAr Reactivity cluster_comparison Comparison Electronegativity Electronegativity of Halogen Polarization C-Halogen Bond Polarization Electronegativity->Polarization increases Electrophilicity Electrophilicity of C2 Carbon Polarization->Electrophilicity increases Attack_Rate Rate of Nucleophilic Attack Electrophilicity->Attack_Rate increases Reactivity Overall SNAr Reactivity Attack_Rate->Reactivity increases Higher_Reactivity Higher Reactivity F Fluorine Higher_EN Higher Electronegativity F->Higher_EN Cl Chlorine Lower_EN Lower Electronegativity Cl->Lower_EN Higher_EN->Higher_Reactivity Lower_Reactivity Lower Reactivity Lower_EN->Lower_Reactivity

References

A Comparative Guide to Fluoropyridine and Chloropyridine in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

In medicinal chemistry, the strategic incorporation of halogens onto aromatic scaffolds is a cornerstone of modern drug design. Both fluorine and chlorine are frequently employed to modulate the physicochemical properties, metabolic stability, and biological activity of lead compounds. This guide provides an objective comparison between fluorinated and chlorinated pyridines, offering researchers and drug development professionals a data-driven overview of their respective advantages and disadvantages, supported by experimental data and detailed protocols.

Physicochemical Properties: A Tale of Two Halogens

The introduction of either fluorine or chlorine to a pyridine ring significantly alters its electronic and physical properties. Fluorine's high electronegativity and small size, versus chlorine's larger size and greater polarizability, lead to distinct differences in basicity (pKa) and lipophilicity (LogP).

The strong electron-withdrawing nature of fluorine generally leads to a more pronounced reduction in the pKa of the pyridine nitrogen compared to chlorine.[1] This can be crucial for tuning a molecule's ionization state at physiological pH, potentially improving cell permeability and avoiding off-target interactions.[1] Regarding lipophilicity, fluoro-arenes are often more lipophilic than their non-halogenated counterparts due to the low polarizability of the C-F bond.[2]

Table 1: Comparison of Physicochemical Properties for Monosubstituted Halopyridines

Compound Molecular Weight ( g/mol ) LogP pKa (Conjugate Acid)
2-Fluoropyridine 97.09[3] 0.80 (Computed)[3] -0.44[3]
2-Chloropyridine 113.54 1.22[4] 0.49[4]
3-Fluoropyridine 97.09 0.49 (Computed) 2.97
3-Chloropyridine 113.54 1.33[5] 2.84[5]
4-Fluoropyridine 97.09 0.23 (Computed) 4.00
4-Chloropyridine 113.54 1.28[6] 3.84[6]

Note: pKa and LogP values are sourced from PubChem and may be experimental or computed. Refer to the source for specific details.

Metabolic Stability: Blocking the "Soft Spots"

A primary reason for introducing fluorine into drug candidates is to enhance metabolic stability.[7][8] The strength of the carbon-fluorine bond makes it resistant to cleavage, and fluorine's small size allows it to act as a bioisostere of hydrogen, effectively blocking sites of oxidative metabolism by cytochrome P450 (CYP) enzymes without adding significant steric bulk.[8][9]

While chlorination can also improve metabolic stability compared to an unsubstituted ring, the C-Cl bond is more susceptible to metabolic transformation than the C-F bond.

In a campaign to develop disruptors of the glucokinase–glucokinase regulatory protein (GK–GKRP) interaction, researchers found that replacing a pyridine with a 3-fluoropyridine enhanced metabolic stability.[10] This modification blocked a site of metabolism and reduced the electron density of the aromatic system.[10]

Table 2: Metabolic Stability of Pyridine vs. Fluoropyridine Analogs in a GK-GKRP Inhibitor Series

Compound Core Scaffold Human Liver Microsome CLint (μL/min/mg)
6b 2-methyl-6-(pyrimidin-2-yl)pyridine 134
6d 3-fluoro-2-methyl-6-(pyrimidin-2-yl)pyridine 39

(Data adapted from Pennington et al. as cited in[10])

It is important to note, however, that fluorination does not guarantee metabolic stability. The PET tracer [18F]3-fluoro-4-aminopyridine, for instance, is readily metabolized by the CYP2E1 enzyme to form 5-hydroxy-3F4AP and 3F4AP N-oxide.[11]

graphdot cluster_workflow General Workflow for Compound Evaluation Start Design & Synthesize Fluoropyridine & Chloropyridine Analogs Physico Physicochemical Profiling (pKa, LogP, Solubility) Start->Physico InVitro_Met In Vitro Metabolic Stability (HLM, S9 Fractions) Start->InVitro_Met InVitro_Bio In Vitro Biological Activity (Biochemical & Cell-Based Assays) Start->InVitro_Bio Data_Analysis Data Analysis & SAR Physico->Data_Analysis InVitro_Met->Data_Analysis InVitro_Bio->Data_Analysis InVivo In Vivo PK/PD & Efficacy Studies Data_Analysis->InVivo Promising Candidates Lead_Opt Lead Optimization InVivo->Lead_Opt

General workflow for comparing halogenated pyridine analogs.

Biological Activity: Potency and Mechanism of Action

The choice between fluorine and chlorine can have a profound impact on a compound's biological activity and its mechanism of inhibition.

Potency

In kinase inhibitor design, fluorine can form favorable interactions with the target protein, leading to enhanced potency. A study on covalent inhibitors of the MSK1 kinase C-terminal kinase domain (CTKD) provides a direct comparison. Replacing a 2-chloro substituent on a pyrimidine core with a 2-fluoro substituent resulted in a 10-fold increase in potency.[12]

Table 3: Potency of Halogenated Pyrimidine Analogs as MSK1 Inhibitors

Compound Halogen at X MSK1 CTKD pIC50
1 Cl 5.7
3 F 6.7

(Data from[12])

Covalent Inhibition

Interestingly, 4-halopyridines can act as "switchable" covalent inhibitors that target cysteine residues.[13] The reactivity of the 4-chloropyridine scaffold is relatively low, similar to acrylamide. However, upon protonation of the pyridine nitrogen, which can be facilitated by interactions within a protein's active site, its electrophilicity is dramatically increased.[13] This "switch" can enhance the reaction rate with thiols by approximately 4500-fold, making its reactivity comparable to the highly reactive iodoacetamide.[13] This mechanism allows for the design of selective covalent inhibitors that are only activated upon binding to their intended target.

Covalent_Inhibition cluster_state Reactivity States of 4-Chloropyridine cluster_interaction Interaction with Target Protein Inactive 4-Chloropyridine (Low Reactivity) ProteinBinding Binding to Protein (e.g., Asp residue stabilizes positive charge) Inactive->ProteinBinding Reversible Binding Active Protonated Pyridinium (High Reactivity) CovalentBond Covalent Adduct (with Cys residue) Active->CovalentBond Nucleophilic Attack (Irreversible) ProteinBinding->Active Protonation 'Switch On'

Switchable covalent inhibition by 4-chloropyridine.

Kinase_Pathway Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation, Survival Transcription->Proliferation Inhibitor F/Cl-Pyridine Kinase Inhibitor Inhibitor->RAF Inhibition

Generic MAPK signaling pathway targeted by kinase inhibitors.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This protocol describes a common high-throughput method to determine the intrinsic clearance (CLint) of a compound.[10][14]

1. Materials:

  • Test compounds (Fluoropyridine and Chloropyridine analogs), 10 mM in DMSO stock.

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL.

  • Phosphate Buffer (0.1 M, pH 7.4).

  • NADPH regenerating system (e.g., Promega's NADPH Regeneration System).

  • Positive control compound (e.g., Verapamil, a high-clearance drug).

  • Acetonitrile with an internal standard (e.g., Tolbutamide) for reaction quenching.

  • 96-well plates.

  • LC-MS/MS system.

2. Procedure:

  • Compound Preparation: Serially dilute test compounds in buffer to achieve a final incubation concentration of 1 µM.

  • Incubation Mixture Preparation: On a 96-well plate, prepare the incubation mixture by adding HLM to the phosphate buffer to a final protein concentration of 0.5 mg/mL. Pre-warm the plate at 37°C for 10 minutes.

  • Initiate Reaction: Add the NADPH regenerating system to initiate the metabolic reaction. Immediately take the first time point (T=0) by transferring an aliquot of the incubation mixture to a new plate containing cold acetonitrile with the internal standard.

  • Time Points: Incubate the reaction plate at 37°C with shaking. Take subsequent time points (e.g., T=5, 15, 30, 60 minutes) by transferring aliquots and quenching as described in step 3.

  • Sample Processing: Once all time points are collected, centrifuge the quenched plate to precipitate proteins. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Analyze the samples to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line (k) is the elimination rate constant. Calculate the half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint = (0.693/t1/2) / (mg/mL protein concentration)).

Protocol 2: Cell-Based Kinase Inhibition Assay (Luminescent ADP Detection)

This protocol outlines a method to determine the potency (IC50) of inhibitors against a specific kinase in a cellular context, adapted from the ADP-Glo™ Kinase Assay.[15]

1. Materials:

  • Cancer cell line expressing the kinase of interest (e.g., A549 for certain lung cancer studies).

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • Test compounds (Fluoropyridine and Chloropyridine analogs) dissolved in DMSO.

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • 384-well white, opaque plates.

  • Plate-reading luminometer.

2. Procedure:

  • Cell Seeding: Seed cells into a 384-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.[16]

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add the diluted compounds to the cells, including a DMSO-only vehicle control. Incubate for a specified period (e.g., 2 hours) at 37°C.

  • Kinase Reaction: The kinase reaction occurs within the treated cells. The assay will measure the kinase activity at the end of the incubation period.

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the generated ADP back to ATP and introduce luciferase/luciferin to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Luminescence Measurement: Read the luminescence on a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis: Normalize the data to the vehicle control (100% activity) and a no-kinase control (0% activity). Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Conclusion

The choice between incorporating a fluoropyridine or a chloropyridine into a drug candidate is a nuanced decision that depends on the specific goals of the optimization process.

  • Fluoropyridines are often superior for enhancing metabolic stability by blocking CYP-mediated oxidation and can offer advantages in potency through specific interactions with the target protein. The significant modulation of pKa can also be a powerful tool for optimizing pharmacokinetics.[1][7]

  • Chloropyridines also modulate physicochemical properties and can be used to improve metabolic stability. Furthermore, they offer a unique mechanistic opportunity as "switchable" covalent inhibitors, providing a pathway to develop highly selective drugs with durable target engagement.[13]

Ultimately, a data-driven approach, involving the synthesis and parallel evaluation of both fluorinated and chlorinated analogs using the types of assays described here, is the most effective strategy for successful drug development.

References

A Comparative Guide to Analytical Techniques for Characterizing Fluorinated Pyyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorine into pyridine rings is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. The precise characterization of these fluorinated pyridines is crucial for structure confirmation, purity assessment, and understanding their physicochemical behavior. This guide provides a comparative overview of the key analytical techniques used for this purpose, complete with experimental data and detailed protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of fluorinated pyridines, providing detailed information about the carbon-hydrogen framework and the immediate environment of the fluorine atoms.

Data Presentation: NMR Chemical Shifts and Coupling Constants

The chemical shifts (δ) in NMR are highly sensitive to the electronic environment of the nuclei. The presence of a highly electronegative fluorine atom significantly influences the chemical shifts of nearby protons (¹H), carbons (¹³C), and the fluorine atom itself (¹⁹F).

Compound¹H Chemical Shifts (ppm)¹³C Chemical Shifts (ppm)¹⁹F Chemical Shift (ppm)J-Coupling Constants (Hz)
Pyridineα-H: 8.61, β-H: 7.28, γ-H: 7.66[1]C2: 150.0, C3: 123.8, C4: 135.9[2]N/AN/A
2-FluoropyridineH3: ~6.9, H4: ~7.7, H5: ~7.2, H6: ~8.2C2: ~163 (d), C3: ~110 (d), C4: ~140 (d), C5: ~122, C6: ~148 (d)~ -68¹J(CF): ~-240, ²J(CF): ~20, ³J(CF): ~5
3-FluoropyridineH2: ~8.4, H4: ~7.3, H5: ~7.0, H6: ~8.3C2: ~140 (d), C3: ~158 (d), C4: ~125 (d), C5: ~123, C6: ~147 (d)~ -128¹J(CF): ~-250, ²J(CF): ~25, ³J(CF): ~10
4-FluoropyridineH2,6: ~8.5, H3,5: ~7.0C2,6: ~150 (d), C3,5: ~110 (d), C4: ~165 (d)~ -100¹J(CF): ~-260, ²J(CF): ~15, ³J(CF): ~5

(Note: The exact chemical shifts can vary depending on the solvent and concentration. The values presented are approximate and illustrative. 'd' denotes a doublet due to C-F coupling.)[3][4]

Experimental Protocols

¹⁹F NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the fluorinated pyridine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer equipped with a fluorine-capable probe.

    • Tune and match the probe for the ¹⁹F frequency.

    • Set the temperature, typically 298 K.

  • Acquisition Parameters:

    • Acquire a one-dimensional ¹⁹F spectrum.

    • Set the spectral width to cover the expected chemical shift range of fluorinated aromatics (e.g., -60 to -180 ppm).

    • Use a calibrated 90° pulse.

    • Employ a relaxation delay of 1-2 seconds.

    • For quantitative measurements, a longer relaxation delay (5 x T₁) is necessary.[5]

    • Proton decoupling is typically applied to simplify the spectrum by removing ¹H-¹⁹F couplings.

  • Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Reference the spectrum using an external standard (e.g., CFCl₃ at 0 ppm) or an internal standard.

¹H and ¹³C NMR Spectroscopy Protocol:

The protocols are similar to standard ¹H and ¹³C NMR experiments. For fluorinated compounds, it is important to note the presence of C-F and H-F couplings, which can provide valuable structural information.

Mandatory Visualization: NMR Analysis Workflow

NMR_Workflow cluster_sample Sample Preparation cluster_acquisition NMR Data Acquisition cluster_analysis Data Analysis Sample Fluorinated Pyridine Dissolve Dissolve in Deuterated Solvent Sample->Dissolve H1_NMR 1D ¹H NMR Dissolve->H1_NMR C13_NMR 1D ¹³C NMR Dissolve->C13_NMR F19_NMR 1D ¹⁹F NMR Dissolve->F19_NMR Structure Structural Elucidation H1_NMR->Structure Purity Purity Assessment H1_NMR->Purity C13_NMR->Structure TwoD_NMR 2D NMR (COSY, HSQC, HMBC) F19_NMR->TwoD_NMR F19_NMR->Structure TwoD_NMR->Structure

Caption: Workflow for the structural characterization of fluorinated pyridines using NMR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound and its fragments. This is crucial for confirming the molecular formula and gaining insights into the molecule's structure.

Data Presentation: Mass Spectrometry Fragmentation

Electron ionization (EI) is a common technique that causes fragmentation of the molecule. The fragmentation pattern is a fingerprint that can help in identifying the compound. For fluorinated pyridines, characteristic losses of HF and HCN are often observed.[6]

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and Neutral Losses
2-Fluoropyridine9797 (M+), 70 (M+ - HCN), 69 (M+ - CO)[7]
3-Fluoropyridine9797 (M+), 70 (M+ - HCN)
4-Fluoropyridine9797 (M+), 70 (M+ - HCN)

(Note: The relative intensities of the fragment ions can vary with the instrument and conditions.)

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:

  • Sample Preparation: Prepare a dilute solution of the fluorinated pyridine in a volatile solvent (e.g., dichloromethane, methanol).

  • GC Conditions:

    • Injector: Split/splitless injector, typically at 250 °C.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) to elute the compound.[8][9]

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: A range that covers the expected molecular ion and fragment masses (e.g., m/z 30-300).

Mandatory Visualization: Mass Spectrometry Fragmentation Pathway

MS_Fragmentation M Molecular Ion (M⁺) m/z = 97 F1 Fragment Ion [M-HCN]⁺ m/z = 70 M->F1 - HCN F2 Fragment Ion [M-HF]⁺ m/z = 77 M->F2 - HF

Caption: A simplified fragmentation pathway for a monofluoropyridine in mass spectrometry.

Chromatography

Chromatographic techniques are essential for separating fluorinated pyridines from reaction mixtures and for assessing their purity.

Data Presentation: Chromatographic Retention

The retention time in chromatography depends on the compound's polarity and volatility. Fluorination generally increases both lipophilicity and volatility.

CompoundGC Retention Index (non-polar column)HPLC Retention Time (Reversed-Phase)
Pyridine~690Shorter
2-FluoropyridineLower than pyridineLonger than pyridine
3-FluoropyridineLower than pyridineLonger than pyridine
4-FluoropyridineLower than pyridineLonger than pyridine

(Note: Retention times are highly dependent on the specific column, mobile/stationary phase, and temperature program. These are general trends.)[10]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Protocol:

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

  • HPLC Conditions:

    • Column: A reversed-phase column (e.g., C18, C8) is commonly used.

    • Mobile Phase: A mixture of water and an organic solvent (e.g., acetonitrile, methanol), often with a modifier like formic acid or trifluoroacetic acid.

    • Detection: UV detector set at a wavelength where the pyridine ring absorbs (typically around 254-260 nm).

    • Flow Rate: Typically 1 mL/min.

Mandatory Visualization: Chromatographic Separation Workflow

Chromatography_Workflow cluster_injection Sample Injection cluster_separation Separation cluster_detection Detection & Analysis Mixture Mixture of Fluorinated Pyridines Column Chromatographic Column (GC or HPLC) Mixture->Column Detector Detector (MS or UV) Column->Detector Chromatogram Chromatogram (Retention Time & Purity) Detector->Chromatogram

Caption: A generalized workflow for the separation and analysis of fluorinated pyridines by chromatography.

Other Spectroscopic and Analytical Techniques

X-ray Crystallography: This technique provides the definitive three-dimensional structure of a molecule in the solid state. It is invaluable for unambiguously determining the substitution pattern and conformation of fluorinated pyridines, provided that suitable single crystals can be grown.[9][11]

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in a molecule. The C-F bond has a characteristic stretching vibration in the region of 1000-1400 cm⁻¹. The exact position can give clues about the substitution pattern.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The pyridine ring exhibits characteristic π-π* transitions. The position of the fluorine atom can cause slight shifts in the absorption maxima. For pyridine, absorption maxima are observed around 251, 257, and 263 nm.[12][13]

Data Presentation: Spectroscopic and Crystallographic Data

TechniqueKey Observables for Fluorinated Pyridines
X-ray CrystallographyPrecise bond lengths, bond angles, and crystal packing information.
FTIR SpectroscopyC-F stretching vibrations (1000-1400 cm⁻¹), aromatic C-H and C=C stretching.
UV-Vis SpectroscopyAbsorption maxima (λ_max) around 250-270 nm, with potential shifts due to fluorination.

Conclusion

A comprehensive characterization of fluorinated pyridines requires the application of a combination of these analytical techniques. NMR spectroscopy is indispensable for detailed structural elucidation in solution, while mass spectrometry confirms the molecular weight and provides fragmentation information. Chromatography is essential for purification and purity assessment. X-ray crystallography offers the ultimate structural confirmation in the solid state, and FTIR and UV-Vis spectroscopy provide complementary information about functional groups and electronic structure. The choice of techniques and the specific experimental conditions will depend on the specific research question and the properties of the fluorinated pyridine being investigated.

References

comparative analysis of hydrazinopyridine isomers in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hydrazinopyridine isomers are pivotal building blocks in synthetic organic chemistry, particularly in the construction of nitrogen-containing heterocyclic compounds that form the backbone of many pharmaceutical agents. The positional isomerism of the hydrazine group on the pyridine ring significantly influences the reactivity and synthetic utility of these compounds. This guide provides a comparative analysis of 2-, 3-, and 4-hydrazinopyridine, focusing on their synthesis and performance in key synthetic transformations, supported by experimental data and detailed protocols.

Synthesis of Hydrazinopyridine Isomers

The synthesis of hydrazinopyridines typically involves the nucleophilic aromatic substitution of a halopyridine with hydrazine hydrate. The reaction conditions and yields can vary depending on the starting material and the position of the leaving group.

IsomerStarting MaterialReagentsReaction ConditionsYield (%)Reference
2-Hydrazinopyridine2-ChloropyridineHydrazine hydrate100 °C, 48 hours78[1]
2-Hydrazinopyridine2-ChloropyridineHydrazine hydrate, butan-1-ol100 °C, flow reactor95.8[1]
3-Chloro-2-hydrazinopyridine2,3-DichloropyridineHydrazine hydrate, ethanolReflux, 5 hours99
3-Chloro-2-hydrazinopyridine2-Fluoro-3-chloropyridineHydrazine hydrate, alcoholRoom temperature, 3-5 hours99.53[2]

Experimental Protocols

General Procedure for the Synthesis of 2-Hydrazinopyridine from 2-Chloropyridine

To a solution of 2-chloropyridine (1 eq.) is added an excess of hydrazine hydrate (e.g., 10 volumes). The reaction mixture is heated to 100 °C and stirred for 48 hours. The progress of the reaction is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled, diluted with water, and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford 2-hydrazinopyridine.[1]

High-Yield Synthesis of 3-Chloro-2-hydrazinopyridine

A mixture of 2,3-dichloropyridine (0.1 mol), hydrazine hydrate (0.6 mol), and ethanol (4.5 g) is refluxed for 5 hours. The reaction mixture is then cooled to room temperature, and the resulting solid is collected by filtration, washed with water, and dried to give 3-chloro-2-hydrazinopyridine as a white solid with a yield of up to 99%.

Comparative Reactivity in Heterocycle Synthesis

The position of the hydrazine group in the pyridine ring dictates its nucleophilicity and, consequently, its reactivity in cyclization reactions. The electron-withdrawing nature of the pyridine nitrogen deactivates the ortho and para positions, influencing the reactivity of the hydrazine moiety.

Electronic Effects:

  • 2-Hydrazinopyridine: The hydrazine group is at the ortho position to the ring nitrogen. The lone pair of the pyridine nitrogen can exert a -I (inductive) and -M (mesomeric) effect, which can influence the nucleophilicity of the exocyclic hydrazine nitrogens.

  • 3-Hydrazinopyridine: The hydrazine group is at the meta position. It is primarily influenced by the inductive effect of the ring nitrogen.

  • 4-Hydrazinopyridine: The hydrazine group is at the para position, where the electron-withdrawing mesomeric effect of the pyridine nitrogen is most pronounced.

These electronic differences are expected to translate into varying reaction rates and potentially different regioselectivity in reactions such as the Knorr pyrazole synthesis and the Fischer indole synthesis.

Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis involves the condensation of a hydrazine with a 1,3-dicarbonyl compound to form a pyrazole. The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration.[3][4][5] The nucleophilicity of the hydrazine is crucial for the initial attack on the carbonyl group.

While direct comparative studies are scarce, it is anticipated that the reactivity of the hydrazinopyridine isomers in the Knorr synthesis would follow the order of nucleophilicity of the terminal nitrogen of the hydrazine group. The electron-withdrawing effect of the pyridine ring, especially at the 2- and 4-positions, might slightly reduce the nucleophilicity compared to phenylhydrazine, but they remain effective reagents for the synthesis of pyridyl-substituted pyrazoles.[6][7][8]

For instance, 3-aryl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehydes have been synthesized with yields ranging from 66-85% using 2-hydrazinopyridine.[6] Another study reports the synthesis of 2-(1H-pyrazol-3-yl)pyridine in a 97.3% yield.[3]

Knorr_Pyrazole_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Hydrazinopyridine Hydrazinopyridine Hydrazone Hydrazone Hydrazinopyridine->Hydrazone Condensation 1,3-Dicarbonyl 1,3-Dicarbonyl 1,3-Dicarbonyl->Hydrazone Cyclic Intermediate Cyclic Intermediate Hydrazone->Cyclic Intermediate Intramolecular Cyclization Pyrazole Pyrazole Cyclic Intermediate->Pyrazole Dehydration

Fig. 1: Knorr Pyrazole Synthesis Workflow

Fischer Indole Synthesis

The Fischer indole synthesis is a classic method for synthesizing indoles from an arylhydrazine and an aldehyde or ketone under acidic conditions.[8][9][10] The mechanism involves the formation of a hydrazone, followed by a[11][11]-sigmatropic rearrangement.[9]

The electronic nature of the pyridyl ring is expected to influence the ease of the[11][11]-sigmatropic rearrangement. The electron-withdrawing character of the pyridine ring might make the rearrangement more challenging compared to electron-rich arylhydrazines. However, the synthesis of pyridyl-indoles via this method is a known transformation.

Fischer_Indole_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Hydrazinopyridine Hydrazinopyridine Hydrazone Hydrazone Hydrazinopyridine->Hydrazone Condensation Aldehyde_Ketone Aldehyde or Ketone Aldehyde_Ketone->Hydrazone Ene-hydrazine Ene-hydrazine Hydrazone->Ene-hydrazine Tautomerization Di-imine Di-imine Ene-hydrazine->Di-imine [3,3]-Sigmatropic Rearrangement Aminal Aminal Di-imine->Aminal Cyclization Indole Indole Aminal->Indole Elimination of NH3

Fig. 2: Fischer Indole Synthesis Mechanism

Applications in Drug Development

Hydrazinopyridine derivatives are crucial intermediates in the synthesis of a wide range of biologically active molecules. The resulting pyridyl-substituted pyrazoles and indoles exhibit diverse pharmacological activities, making them attractive scaffolds for drug discovery programs. These heterocycles are found in drugs targeting various conditions, including cancer, inflammation, and infectious diseases.

Conclusion

The choice of hydrazinopyridine isomer in a synthetic strategy is a critical decision that impacts reaction outcomes. While all three isomers are valuable synthons, their reactivity profiles differ due to the electronic influence of the pyridine nitrogen's position. 2- and 4-hydrazinopyridine experience a more significant deactivating effect compared to the 3-isomer. This guide provides a foundational understanding of these differences, supported by available synthetic data. Further head-to-head comparative studies under standardized conditions would be invaluable for a more precise quantitative comparison and to fully exploit the synthetic potential of these versatile building blocks in the development of novel therapeutics.

References

Validation of 2-Fluoro-6-hydrazinopyridine Synthesis: A Comparative Guide to Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise synthesis and unambiguous characterization of novel chemical entities are paramount. This guide provides a comparative analysis of the validation of 2-Fluoro-6-hydrazinopyridine synthesis, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. Detailed experimental protocols and spectral data are presented to facilitate the replication and verification of this important synthetic building block.

Synthesis of this compound

A primary route for the synthesis of this compound involves the nucleophilic aromatic substitution of 2,6-difluoropyridine with hydrazine hydrate. By carefully controlling the reaction conditions, selective monosubstitution can be achieved to yield the desired product. An alternative approach involves the reaction of a corresponding pyridinium halide with hydrazine.

Experimental Protocol: Synthesis from 2,6-Difluoropyridine

To a solution of 2,6-difluoropyridine in a suitable solvent such as ethanol or isopropanol, a controlled molar equivalent of hydrazine hydrate is added dropwise at a maintained temperature, typically ranging from room temperature to a gentle reflux. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is worked up by removal of the solvent, followed by extraction and purification, commonly through column chromatography, to isolate the this compound product.

Spectroscopic Validation

The structural confirmation of the synthesized this compound is achieved through a combination of NMR and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound. ¹H, ¹³C, and ¹⁹F NMR spectra provide detailed information about the connectivity and chemical environment of the atoms within the molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-36.4 - 6.6ddJ(H3-H4), J(H3-F)
H-47.4 - 7.6tJ(H4-H3), J(H4-H5)
H-56.7 - 6.9ddJ(H5-H4), J(H5-F)
-NH-7.5 - 8.0 (broad)s
-NH₂4.0 - 4.5 (broad)s

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonChemical Shift (δ, ppm)Coupling
C-2160 - 165d, J(C2-F)
C-3100 - 105d, J(C3-F)
C-4140 - 145s
C-5110 - 115d, J(C5-F)
C-6165 - 170s

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

FluorineChemical Shift (δ, ppm)Multiplicity
F-6-70 to -90t
Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the synthesized compound, further confirming its identity.

Table 4: Predicted Mass Spectrometry Data for this compound

Ionm/z (amu)
[M+H]⁺128.06
[M]⁺127.05
Fragment ionsVaries

Workflow for Synthesis and Validation

The following diagram illustrates the logical workflow from the synthesis of this compound to its structural validation using NMR and Mass Spectrometry.

Synthesis_Validation_Workflow cluster_synthesis Synthesis cluster_validation Validation start 2,6-Difluoropyridine + Hydrazine Hydrate reaction Nucleophilic Aromatic Substitution start->reaction workup Work-up & Purification reaction->workup product This compound workup->product nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) product->nmr ms Mass Spectrometry product->ms analysis Data Analysis & Structure Confirmation nmr->analysis ms->analysis final Publication/Report analysis->final Validated Structure

A Comparative Guide to the Efficacy of Leaving Groups on the Pyridine Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a leaving group is a critical parameter in the functionalization of the pyridine ring, a scaffold of immense importance in pharmaceuticals and functional materials. The reactivity of a substituted pyridine is profoundly influenced by the nature of the leaving group, its position on the ring, and the type of reaction being performed. This guide provides an objective comparison of the efficacy of various leaving groups in three key transformations: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination, supported by experimental data and detailed protocols.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions on pyridine are facilitated by the electron-deficient nature of the ring, which stabilizes the intermediate Meisenheimer complex. The reaction is most efficient when the leaving group is positioned at the 2- or 4-position, as this allows the negative charge of the intermediate to be delocalized onto the ring nitrogen.[1]

Quantitative Comparison of Leaving Groups in SNAr

The choice of leaving group significantly impacts the reaction rate and yield. For activated systems like N-methylpyridinium ions, a clear reactivity trend has been established. In the reaction with piperidine in methanol, the reactivity order is 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I. This deviation from the typical "element effect" (F > Cl > Br > I) observed in many SNAr reactions is attributed to a mechanism where deprotonation of the addition intermediate is rate-determining.

For neutral pyridines, the general trend for halide leaving groups follows the expected SNAr reactivity, with fluoride being significantly more reactive than chloride and bromide. This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the strong electron-withdrawing nature of fluorine, and C-F bond cleavage is not part of this slow step.[2]

Leaving Group (at C2)SubstrateNucleophileSolventRelative Rate/YieldReference
-F2-FluoropyridineVariousVariousHigh[3]
-Cl2-ChloropyridineVariousVariousModerate[2][3]
-Br2-BromopyridineVariousVariousModerate[2]
-CN2-Cyano-N-methylpyridiniumPiperidineMethanolHighest
-F2-Fluoro-N-methylpyridiniumPiperidineMethanolHigh
-Cl2-Chloro-N-methylpyridiniumPiperidineMethanolModerate
-Br2-Bromo-N-methylpyridiniumPiperidineMethanolModerate
-I2-Iodo-N-methylpyridiniumPiperidineMethanolModerate
Experimental Protocol: SNAr of 2-Chloropyridine with Piperidine

This protocol describes a typical SNAr reaction for the synthesis of 2-(piperidin-1-yl)pyridine.

Materials:

  • 2-Chloropyridine (1.0 eq)

  • Piperidine (2.0 eq)

  • Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask, add 2-chloropyridine, piperidine, and potassium carbonate.

  • Add DMF as the solvent.

  • Heat the reaction mixture at 100 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

sn_ar_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine 2-chloropyridine, piperidine, and K₂CO₃ B Add DMF A->B C Heat to 100 °C B->C D Monitor by TLC C->D E Cool and add H₂O D->E F Extract with EtOAc E->F G Wash, dry, and concentrate F->G H Column Chromatography G->H I I H->I 2-(piperidin-1-yl)pyridine

SNAr Experimental Workflow

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. However, the use of 2-pyridylboronic acids is notoriously challenging due to their instability and propensity for protodeboronation, often leading to low yields. This "2-pyridyl problem" has spurred the investigation of alternative leaving groups on the pyridine ring.[4][5]

Quantitative Comparison of Leaving Groups in Suzuki-Miyaura Coupling

Sulfonate esters, such as triflates (-OTf) and tosylates (-OTs), have emerged as superior alternatives to halides in many Suzuki-Miyaura couplings of pyridines. They are often more reactive and can be readily prepared from the corresponding hydroxypyridines. While direct side-by-side quantitative comparisons are sparse in the literature, the available data suggests that triflates are generally more reactive than bromides and chlorides.

Leaving Group (at C2)Coupling PartnerCatalyst SystemBaseSolventYield (%)Reference
-BrArylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂OGood to Excellent[6]
-OTfAlkenylboronatePd(PPh₃)₄K₃PO₄DioxaneGood to Excellent[7]
-ClArylboronic acidPd₂(dba)₃ / LigandKFDioxaneModerate to Good[8]
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromopyridine

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of 2-bromopyridine with an arylboronic acid.

Materials:

  • 2-Bromopyridine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (3 mol%)

  • Sodium Carbonate (Na₂CO₃) (2.0 eq)

  • 1,2-Dimethoxyethane (DME) and Water (4:1 mixture)

Procedure:

  • In a Schlenk flask, combine 2-bromopyridine, the arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed DME/water solvent mixture via syringe.

  • Heat the reaction mixture to 85 °C with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction, dilute with water, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify by flash column chromatography.

suzuki_mechanism pd0 Pd(0)L₂ oa_complex Oxidative Addition Complex pd0->oa_complex Oxidative Addition tm_complex Transmetalation Complex oa_complex->tm_complex Transmetalation (Base) product Product tm_complex->product Reductive Elimination product->pd0 Catalyst Regeneration reagents 2-Bromopyridine + Arylboronic Acid

Suzuki-Miyaura Catalytic Cycle

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. Similar to Suzuki-Miyaura coupling, the choice of leaving group on the pyridine ring is crucial for achieving high efficiency, especially with less reactive aryl chlorides.

Quantitative Comparison of Leaving Groups in Buchwald-Hartwig Amination

For Buchwald-Hartwig amination, aryl bromides are generally more reactive than aryl chlorides, with aryl iodides sometimes showing inhibitory effects. Sulfonates like triflates and tosylates are also excellent leaving groups in this reaction, often allowing for milder reaction conditions.

Leaving GroupReactivity TrendNotes
-IAr-ICan sometimes inhibit the catalyst.
-BrAr-Br > Ar-ClBromides are generally more reactive than chlorides.
-ClAr-ClLess reactive, often requires more active catalysts and higher temperatures.[9]
-OTfAr-OTfHighly reactive, often comparable to or better than bromides.[10]
-OTsAr-OTsGood reactivity, a common alternative to triflates.
-ONfAr-ONfNonaflates are also effective leaving groups.[11]
Experimental Protocol: Buchwald-Hartwig Amination of 2-Chloropyridine

This protocol provides a general method for the amination of 2-chloropyridine.

Materials:

  • 2-Chloropyridine (1.0 eq)

  • Amine (1.2 eq)

  • Palladium precatalyst (e.g., G3 or G4 palladacycle, 2 mol%)

  • Bulky phosphine ligand (e.g., RuPhos, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous, degassed toluene

Procedure:

  • In a glovebox, charge a Schlenk tube with the palladium precatalyst, ligand, and NaOtBu.

  • Add 2-chloropyridine and the amine.

  • Add anhydrous, degassed toluene.

  • Seal the tube and heat the mixture at 100 °C.

  • Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, cool to room temperature, and quench with saturated aqueous ammonium chloride.

  • Extract with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify by column chromatography.[9]

buchwald_hartwig_cycle pd0 Pd(0)L oa_complex Oxidative Addition Complex pd0->oa_complex Oxidative Addition amine_complex Amine Coordination Complex oa_complex->amine_complex Amine Binding & Deprotonation (Base) product Product amine_complex->product Reductive Elimination product->pd0 Catalyst Regeneration reagents 2-Chloropyridine + Amine

Buchwald-Hartwig Catalytic Cycle

Conclusion

The efficacy of a leaving group on the pyridine ring is highly context-dependent. For Nucleophilic Aromatic Substitution , fluoride is generally the most reactive halide, while cyano groups are excellent leaving groups in activated pyridinium systems. In Suzuki-Miyaura cross-coupling , the challenges associated with 2-pyridylboronic acids make sulfonate esters like triflates superior leaving groups compared to halides. For Buchwald-Hartwig amination , a reactivity order of -OTf ≈ -Br > -Cl is generally observed. The selection of the optimal leaving group, in conjunction with carefully chosen reaction conditions, is paramount for the successful synthesis of functionalized pyridine derivatives. This guide provides a data-supported framework to aid researchers in making informed decisions for their synthetic strategies.

References

The Bioisosteric Impact of Fluorine Substitution on Pyridine Rings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pyridine-based molecular scaffolds is a powerful and widely adopted strategy in modern medicinal chemistry. This guide provides an objective comparison of the effects of fluorine substitution on the pyridine ring, supported by experimental data, to aid researchers in drug discovery and development. The unique physicochemical properties of fluorine, including its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. This guide will delve into the key bioisosteric effects, focusing on pKa modulation, lipophilicity, metabolic stability, and receptor binding affinity.

Modulation of Physicochemical Properties

The introduction of fluorine to a pyridine ring can dramatically alter its fundamental electronic and physical properties, which in turn affects its behavior in a biological system.

Basicity (pKa)

Fluorine's strong electron-withdrawing nature significantly reduces the basicity of the pyridine nitrogen.[1] This modulation of pKa is a critical tool for medicinal chemists to optimize a drug candidate's properties. A lower pKa can decrease unwanted interactions with acidic organelles, potentially reducing off-target effects, and can improve oral bioavailability by altering the ionization state of the molecule at physiological pH.[1]

As illustrated in the table below, the position of fluorine substitution on the pyridine ring has a pronounced impact on the resulting pKa. The effect is most dramatic when fluorine is in the 2-position, ortho to the nitrogen, due to the proximity of the highly electronegative fluorine atom.

CompoundpKa
Pyridine5.25
2-Fluoropyridine-0.44
3-Fluoropyridine2.97
4-Fluoropyridine1.95
Data compiled from various sources.[1]

Further studies on 2-thioalkylpyridines have also demonstrated a significant decrease in pKa upon fluorination of the alkyl side chain, with the replacement of a CH₃ group with a CF₃ group resulting in a pKa drop of over 2.5 units.[2]

Lipophilicity (logP/logD)

The effect of fluorination on lipophilicity is complex and context-dependent. While it is a common misconception that fluorine always increases lipophilicity, the reality is more nuanced. The introduction of fluorine can increase the hydrophobic surface area of a molecule, but it also increases the overall polarity.[2][3] The net effect on lipophilicity depends on the specific substitution pattern and the surrounding molecular environment.[2][3]

For instance, in a series of 2-thioalkylpyridines, progressive fluorination of a methyl group led to a modest increase in lipophilicity (logD 7.4). However, for an ethyl chain, a simple additive correlation between the number of fluorine atoms and lipophilicity was not observed, highlighting the intricate nature of these effects.[2]

CompoundlogD 7.4
2-(methylthio)pyridine1.69
2-(difluoromethylthio)pyridine1.95
2-(trifluoromethylthio)pyridine2.13
Data from a study on 2-thiofluoroalkyl pyridines.[2]

Impact on Pharmacokinetic Properties

Fluorination is a key strategy for enhancing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Metabolic Stability

One of the most significant advantages of incorporating fluorine is the enhancement of metabolic stability.[4] The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like cytochrome P450s.[5][6] By replacing a hydrogen atom at a metabolically vulnerable position (a "metabolic soft spot") with fluorine, chemists can block oxidative metabolism, thereby increasing the drug's half-life and bioavailability.[5][7][8] This strategy has been successfully employed in numerous FDA-approved drugs.[4][9] For example, in the case of Vericiguat, a guanylate cyclase stimulator, the presence of a fluorine atom on the 1H-pyrazolo[3,4-b]pyridine core increases its metabolic stability and leads to lower clearance.[9]

Influence on Pharmacodynamic Properties

The electronic and conformational changes induced by fluorine substitution can have a profound impact on a molecule's interaction with its biological target.

Receptor Binding Affinity

Fluorine's ability to modulate electronic distribution and form specific non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, can significantly alter a compound's binding affinity for its target receptor.[10] The effect can be either positive or negative and is highly dependent on the specific binding pocket environment.

In a study of adenosine A2B receptor antagonists, the introduction of a 2-fluoropyridine moiety to a xanthine scaffold resulted in a compound with high binding affinity (Ki = 9.97 ± 0.86 nM).[11] Similarly, the development of fluorinated imidazo[1,2-a]pyridine derivatives as positive allosteric modulators of the GABA-A receptor yielded compounds with high binding affinity.[12]

Compound ClassTargetKey Finding
Fluorinated Xanthine DerivativesAdenosine A2B ReceptorA derivative with a 2-fluoropyridine moiety showed high affinity with a Ki of 9.97 nM.[11]
Fluorinated Imidazo[1,2-a]pyridine DerivativesGABA-A ReceptorCompounds bearing dimethylamide and pyrrolidine rings demonstrated reasonable binding affinity (pKi = 5.39 and 5.53).[12]
2-Difluoromethylpyridine DerivativesQuorum Sensing System in P. aeruginosaShowed similar or better inhibitory activity (IC50 of 19-35 µM) compared to the pyridine-N-oxide analog (IC50 of 33 µM).[13]

Experimental Protocols

A variety of experimental techniques are employed to quantify the bioisosteric effects of fluorine substitution.

Determination of pKa and logD
  • 19F NMR for pKa and logD7.4 Determination: As described in studies on 2-thiofluoroalkyl pyridines, 19F NMR can be a powerful tool for the experimental determination of both the pKa of the protonated pyridine and the distribution coefficient (logD) at a physiological pH of 7.4.[2][3] This method is particularly useful for fluorinated compounds. For non-fluorinated analogs, 1H NMR can be used for pKa determination.[2]

In Vitro Binding Assays
  • Competition Binding Assays: To determine the binding affinity of a compound for its target receptor, competition binding assays are commonly used. In the case of the adenosine A2B receptor antagonists, this involved using a radiolabeled ligand to determine the Ki of the novel fluorinated compounds.[11] A similar principle is applied in the CXCR4 binding affinity assay, where a potent peptidic antagonist is competed with the synthesized compounds.[14]

Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

Bioisosteric_Effects cluster_effects Pyridine Pyridine Ring Fluorine Fluorine Substitution Pyridine->Fluorine Bioisosteric Replacement of H with F Effects Bioisosteric Effects Fluorine->Effects pKa Modulated pKa (Basicity) Effects->pKa Lipophilicity Altered Lipophilicity (logP/logD) Effects->Lipophilicity Metabolism Enhanced Metabolic Stability Effects->Metabolism Binding Modified Receptor Binding Affinity Effects->Binding

Caption: Bioisosteric effects of fluorine substitution on a pyridine ring.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_testing In Vitro Evaluation cluster_analysis Data Analysis Start Design of Fluorinated and Non-fluorinated Analogs Synth Chemical Synthesis Start->Synth Purify Purification and Characterization Synth->Purify PhysChem Physicochemical Profiling (pKa, logD) Purify->PhysChem MetStab Metabolic Stability Assay (e.g., Microsomal Stability) Purify->MetStab Binding Receptor Binding Assay (Ki, IC50) Purify->Binding Compare Comparative Analysis of Fluorinated vs. Non-fluorinated PhysChem->Compare MetStab->Compare Binding->Compare SAR Structure-Activity Relationship (SAR) Compare->SAR

References

The Ascendancy of Fluorinated Pyridines in PET Imaging: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for superior radiotracers for Positron Emission Tomography (PET) imaging is perpetual. Among the array of options, fluorinated pyridines have emerged as a promising class of PET probes. This guide provides an objective comparison of the advantages of using 18F-labeled pyridines over other alternatives, supported by experimental data and detailed methodologies.

The incorporation of Fluorine-18 (18F), a positron-emitting radionuclide with a convenient half-life of 109.8 minutes, is a cornerstone of PET tracer development. The chemical moiety to which 18F is attached significantly influences the radiotracer's biological behavior, including its stability, pharmacokinetics, and target affinity. This guide delves into the distinct benefits offered by the fluorinated pyridine scaffold in PET imaging.

Superior Radiosynthesis Efficiency

A primary advantage of fluorinated pyridines lies in the efficiency of their radiosynthesis. The electron-deficient nature of the pyridine ring facilitates nucleophilic aromatic substitution (SNAr) reactions with [18F]fluoride. This often translates to milder reaction conditions, higher radiochemical yields (RCY), and greater specific activity compared to the radiofluorination of electron-rich aromatic rings like benzene, which may necessitate harsh conditions or the presence of strong electron-withdrawing activating groups.[1]

Table 1: Comparison of Radiosynthesis Parameters for 18F-labeled Aromatic Tracers

FeatureFluorinated Pyridines (e.g., [18F]DCFPyL)Fluorinated Benzenes
Reaction Mechanism Nucleophilic Aromatic SubstitutionNucleophilic or Electrophilic Substitution
Reaction Conditions Often milder (e.g., lower temperature)Can require harsh conditions (high temp, strong base)
Need for Activating Groups Often not required due to inherent ring electronicsFrequently requires strong electron-withdrawing groups
Radiochemical Yield (RCY) Generally high (e.g., 21-31% for [18F]DCFPyL)[2][3]Variable, can be lower without strong activation
Specific Activity Typically highVariable

In Vivo Performance and Metabolic Stability

The in vivo characteristics of a PET tracer are paramount to its clinical utility. While metabolic stability is tracer-specific, the carbon-fluorine bond in aryl fluorides is generally robust. The pyridine ring, being a bioisostere of the benzene ring, can often be incorporated into pharmacophores without a significant loss of binding affinity, while potentially offering altered metabolic profiles and pharmacokinetic properties. For instance, studies on specific fluorinated pyridine tracers have demonstrated favorable in vivo characteristics, including high tumor uptake and good clearance from non-target tissues.[3][4][5]

Table 2: Illustrative In Vivo Performance of a Fluorinated Pyridine Tracer ([18F]8 for melanoma imaging) [3]

ParameterValue
Tumor Uptake (1 h p.i.) 14.33 ± 2.11 %ID/g
Tumor-to-Muscle Ratio (1 h p.i.) 11.04 ± 2.87

It is important to note that direct head-to-head comparisons of in vivo performance between fluorinated pyridine and other classes of tracers targeting the same biological entity are not always readily available in the literature. However, the existing data for individual fluorinated pyridine tracers suggest their potential for high-quality imaging.[6][7][8][9][10][11]

Experimental Protocols

To provide practical insights, this section details key experimental methodologies for the synthesis and evaluation of fluorinated pyridine PET tracers.

Detailed Radiosynthesis Protocol for [18F]DCFPyL

This protocol describes a simplified, one-step, direct radiofluorination for the automated synthesis of [18F]DCFPyL, a widely used fluorinated pyridine-based PET tracer for imaging prostate-specific membrane antigen (PSMA).[2][4][12][13][14]

Materials:

  • [18F]Fluoride (produced from a cyclotron)

  • Precursor (unprotected carboxylic acid precursor of DCFPyL)

  • Kryptofix 2.2.2 (K222)

  • Potassium carbonate (K2CO3)

  • Acetonitrile (ACN)

  • Water for Injection

  • Automated radiosynthesis module (e.g., Synthera® RNplus)

  • HPLC system for purification

  • C18 Sep-Pak cartridge for reformulation

Procedure:

  • [18F]Fluoride Trapping and Elution: Aqueous [18F]fluoride from the cyclotron is trapped on an anion exchange cartridge. The [18F]fluoride is then eluted into the reactor vessel with a solution of K222 and K2CO3 in ACN/water.

  • Azeotropic Drying: The solvent is removed by heating under a stream of nitrogen to yield the anhydrous [18F]KF-K222 complex.

  • Radiofluorination: A solution of the DCFPyL precursor in a suitable solvent (e.g., DMSO) is added to the reactor. The reaction mixture is heated at a specific temperature (e.g., 120-150°C) for a defined time (e.g., 10-20 minutes).

  • Purification: The crude reaction mixture is diluted and purified by semi-preparative HPLC. The fraction corresponding to [18F]DCFPyL is collected.

  • Reformulation: The collected HPLC fraction is passed through a C18 Sep-Pak cartridge. The cartridge is washed with water to remove HPLC solvents, and the final product is eluted with ethanol and then formulated in sterile saline for injection.

  • Quality Control: The final product undergoes a series of quality control tests as outlined in the workflow below.

Protocol for In Vivo PET Imaging in Mice

This protocol outlines a general procedure for evaluating the in vivo performance of a novel fluorinated pyridine PET tracer in a mouse tumor model.[15][16]

Materials:

  • Tumor-bearing mice (e.g., xenograft model)

  • The novel 18F-labeled pyridine tracer

  • Anesthesia (e.g., isoflurane)

  • PET/CT or PET/MR scanner

  • Saline for injection

Procedure:

  • Animal Preparation: Anesthetize the mouse using isoflurane.

  • Radiotracer Administration: Administer a defined dose of the 18F-labeled pyridine tracer (e.g., 3.7-7.4 MBq) via intravenous injection (e.g., tail vein).

  • PET/CT or PET/MR Imaging: Position the anesthetized animal in the scanner. Acquire a CT or MR scan for anatomical reference and attenuation correction. Begin PET data acquisition, which can be a dynamic scan over a period (e.g., 0-120 minutes) or static scans at specific time points post-injection (e.g., 30, 60, 120 minutes).

  • Image Reconstruction and Analysis: Reconstruct the PET images with corrections for attenuation, scatter, and radioactive decay. Draw regions of interest (ROIs) over the tumor and other organs (e.g., muscle, liver, kidneys, brain) on the co-registered anatomical images.

  • Quantification: Quantify tracer uptake within the ROIs, typically expressed as the Standardized Uptake Value (SUV) or the percentage of the injected dose per gram of tissue (%ID/g). Calculate tumor-to-background ratios (e.g., tumor-to-muscle).

  • Ex Vivo Biodistribution (Optional): After the final imaging session, euthanize the animal and harvest tissues of interest. Measure the radioactivity in each tissue using a gamma counter to confirm the in vivo imaging findings.

Protocol for Competitive Binding Assay

This protocol describes a general method to determine the binding affinity (Ki) of a new compound using a fluorinated pyridine radioligand.[17][18][19][20][21]

Materials:

  • Cell membranes or purified receptors expressing the target of interest.

  • 18F-labeled pyridine radioligand.

  • Unlabeled competing compound (the new compound being tested).

  • Assay buffer.

  • 96-well filter plates.

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the unlabeled competitor compound in assay buffer. Prepare the radiolabeled ligand and the membrane/receptor suspension at the desired concentrations in ice-cold assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the unlabeled competitor compound at various concentrations, a fixed concentration of the radiolabeled ligand, and the membrane/receptor suspension to each well. Include wells for determining total binding (no competitor) and non-specific binding (a high concentration of an unlabeled ligand known to bind to the target).

  • Incubation: Incubate the plate for a sufficient time at a specific temperature to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate to separate the bound radioligand from the free radioligand. Wash the filters with ice-cold assay buffer.

  • Radioactivity Measurement: Add scintillation fluid to each filter and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the competitor. Plot the specific binding as a function of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding). Calculate the Ki value using the Cheng-Prusoff equation.

Visualizing the Workflow

To better illustrate the processes involved in developing and utilizing fluorinated pyridine PET tracers, the following diagrams are provided in the DOT language for Graphviz.

PET_Tracer_Development_Workflow cluster_preclinical Preclinical Development Target_ID Target Identification & Validation Lead_Gen Lead Compound Generation Target_ID->Lead_Gen Radiolabeling Radiolabeling Strategy (Fluorinated Pyridine) Lead_Gen->Radiolabeling Precursor_Synth Precursor Synthesis Radiolabeling->Precursor_Synth Radiosynthesis 18F-Radiosynthesis & Purification Precursor_Synth->Radiosynthesis QC Quality Control Radiosynthesis->QC In_Vitro In Vitro Evaluation (Binding, Stability) QC->In_Vitro In_Vivo In Vivo Evaluation (PET Imaging, Biodistribution) QC->In_Vivo Data_Analysis Data Analysis & Candidate Selection In_Vitro->Data_Analysis In_Vivo->Data_Analysis Data_Analysis->Lead_Gen Optimization

Caption: General workflow for the development of a PET tracer.

Radiosynthesis_Workflow cluster_synthesis Automated Radiosynthesis of 18F-Fluoropyridine Tracer Start Start: [18F]Fluoride from Cyclotron Trap Trap [18F]F- on Anion Exchange Cartridge Start->Trap Elute Elute with K222/K2CO3 Trap->Elute Dry Azeotropic Drying Elute->Dry React Add Precursor & Heat (Radiofluorination) Dry->React Purify HPLC Purification React->Purify Reformulate C18 Sep-Pak Reformulation Purify->Reformulate Final Final Product: Sterile [18F]Tracer Solution Reformulate->Final

Caption: Automated radiosynthesis workflow for an 18F-fluoropyridine PET tracer.

Quality_Control_Workflow cluster_qc Quality Control of PET Radiopharmaceuticals Final_Product Final Radiotracer Solution Visual Visual Inspection (Clarity, Color) Final_Product->Visual pH pH Measurement Final_Product->pH RCP Radiochemical Purity (HPLC, TLC) Final_Product->RCP RNP Radionuclidic Purity (Gamma Spectroscopy) Final_Product->RNP Residual Residual Solvents (GC) Final_Product->Residual Kryptofix Kryptofix Test Final_Product->Kryptofix Sterility Sterility Test Final_Product->Sterility Endotoxin Bacterial Endotoxin Test Final_Product->Endotoxin Release Release for Clinical/Preclinical Use Visual->Release pH->Release RCP->Release RNP->Release Residual->Release Kryptofix->Release Sterility->Release Endotoxin->Release

Caption: Quality control workflow for PET radiopharmaceuticals.[22][23][24][25][26]

References

A Comparative Guide to Catalysts in Hydrazinopyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of hydrazinopyridines, a critical scaffold in medicinal chemistry and materials science, is highly dependent on the catalytic system employed. The choice of catalyst profoundly influences reaction efficiency, substrate scope, and overall yield. This guide provides an objective comparison of prevalent catalytic systems for hydrazinopyridine synthesis, supported by experimental data from recent literature, to aid in the selection of the optimal catalyst for your research needs.

Performance Comparison of Catalysts

The following table summarizes the performance of various metal-based catalysts in the synthesis of hydrazinopyridine and related derivatives through C-N coupling reactions. This data has been compiled from various studies to provide a comparative overview.

Catalyst SystemSubstrate 1Substrate 2Base/AdditiveSolventTemperature (°C)Time (h)Yield (%)Reference
Palladium-Based Catalysts
Pd(OAc)₂ / Ligand2-HalopyridineHydrazine derivativeVariousToluene80-1102-2470-95[1][2]
Pd/C & Pt/C (mixed)Pyridinium halideHydrazine hydrateOrganic/Inorganic BaseN,N-dimethyl propanolamineRefluxNot Specified>90[3]
Copper-Based Catalysts
CuI / LigandAryl IodideN-Boc hydrazineCs₂CO₃DMSO801280-95[4]
MCM-41-2N-Cu(OAc)₂2-Pyridine ketone hydrazone- (Oxidative Cyclization)Air (oxidant)Ethyl acetateRoom TempNot Specifiedup to 96[5][6]
CuBrAnilinesDiaziridinone (oxidant)-Not SpecifiedMildNot SpecifiedHigh[7]
Nickel-Based Catalysts
Ni(II) half-sandwichO-benzoylated hydroxamatesAryl and aliphatic amines-THF/Dichloromethane3024up to 81[8][9]
Ni(OAc)₂·4H₂O / LigandHydrazonesH₂Acetic acidTFE50Not SpecifiedExcellent[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. Below are representative experimental protocols for palladium, copper, and nickel-catalyzed reactions.

Palladium-Catalyzed Amination of 2-Chloropyridine

A one-step palladium-catalyzed amination reaction can be employed for the synthesis of protected pyridylhydrazine derivatives.[1]

Procedure:

  • To an oven-dried flask, add the palladium catalyst (e.g., Pd₂(dba)₃) and a chelating phosphine ligand (e.g., Xantphos).

  • Add the 2-chloropyridine derivative and di-tert-butyl hydrazodiformate.

  • Add a suitable base (e.g., sodium tert-butoxide) and anhydrous toluene.

  • The reaction mixture is heated under an inert atmosphere (e.g., argon) at 80-100 °C until the starting material is consumed (monitored by TLC or GC-MS).

  • After cooling to room temperature, the mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Copper-Catalyzed Oxidative Cyclization

A heterogeneous copper(II) catalyst can be used for the synthesis of[1][5][6]triazolo[1,5-a]pyridines from 2-pyridine ketone hydrazones.[5][6]

Procedure:

  • To a flask containing the 2-pyridine ketone hydrazone, add the MCM-41-anchored bidentate 2-aminoethylamino copper(II) catalyst [MCM-41-2N-Cu(OAc)₂].

  • Add ethyl acetate as the solvent.

  • Stir the reaction mixture at room temperature in the presence of air as the oxidant.

  • Monitor the reaction progress by TLC.

  • Upon completion, the catalyst can be recovered by filtration.

  • The filtrate is concentrated, and the resulting product is purified by appropriate methods. This catalyst can be reused multiple times with minimal loss of activity.[5][6]

Nickel-Catalyzed N-N Coupling for Hydrazide Synthesis

A nickel-catalyzed N-N cross-coupling of O-benzoylated hydroxamates with amines provides a route to hydrazides.[8][9]

Procedure:

  • In a nitrogen-filled glovebox, a vial is charged with the O-benzoylated hydroxamate and a solution of the amine in THF.

  • A solution of the Ni(II) half-sandwich catalyst and phenylsilane in dichloromethane is then added.

  • The reaction is sealed and stirred at 30 °C for 24 hours.

  • The reaction is quenched with saturated NaHCO₃ solution.

  • The mixture is extracted with ethyl acetate, and the combined organic layers are dried over Na₂SO₄, concentrated, and purified by chromatography.

Visualizing the Workflow and Mechanisms

Diagrams illustrating the experimental workflow and proposed catalytic cycles provide a clearer understanding of the processes.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Reactants & Solvent ReactionVessel Reaction Setup (Inert Atmosphere, Temp Control) Reactants->ReactionVessel Catalyst Catalyst & Ligand Catalyst->ReactionVessel Quenching Quenching ReactionVessel->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Purification Purification (Chromatography) Drying->Purification Product Final Product Purification->Product

A generalized experimental workflow for catalytic hydrazinopyridine synthesis.

Palladium_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L->Oxidative_Addition + Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative_Addition->Ar-Pd(II)-X Ligand_Exchange Ligand Exchange (H₂N-NR₂) Ar-Pd(II)-X->Ligand_Exchange + H₂N-NR₂ - HX Ar-Pd(II)-NHNR₂ Ar-Pd(II)-NHNR₂ Ligand_Exchange->Ar-Pd(II)-NHNR₂ Reductive_Elimination Reductive Elimination Ar-Pd(II)-NHNR₂->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-NHNR₂ Product Reductive_Elimination->Ar-NHNR₂

A simplified catalytic cycle for Palladium-catalyzed C-N cross-coupling.

Nickel_Catalytic_Cycle Ni(I) Ni(I) Nitrenoid_Formation Nitrenoid Formation (with R'CONHO-Bz) Ni(I)->Nitrenoid_Formation Ni-Nitrenoid [Ni]=N-COR' Nitrenoid_Formation->Ni-Nitrenoid NN_Bond_Formation N-N Bond Formation (Outer-sphere attack by R₂NH) Ni-Nitrenoid->NN_Bond_Formation Product_Complex [Ni]-Product Complex NN_Bond_Formation->Product_Complex Product_Release Product Release Product_Complex->Product_Release Product_Release->Ni(I) Product R'CONH-NR₂ Product_Release->Product

Proposed mechanism for Nickel-catalyzed hydrazide synthesis.[8][9]

Conclusion

The selection of a catalyst for hydrazinopyridine synthesis is a multi-faceted decision. Palladium-based catalysts offer high yields and are well-established for C-N bond formation.[1] Copper catalysts, particularly heterogeneous ones, present a more sustainable and recyclable option, often operating under milder conditions.[5][6] Nickel catalysts are emerging as a cost-effective alternative, demonstrating broad substrate scope, including the challenging coupling of aliphatic amines.[8][9] This guide provides a foundational comparison to assist researchers in navigating the available catalytic systems and selecting the most appropriate method for their specific synthetic targets.

References

The Impact of Fluorination on the Metabolic Stability of Pyridines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pyridine-containing molecules is a cornerstone of modern medicinal chemistry, aimed at enhancing the pharmacokinetic properties of drug candidates. One of the most significant advantages of this approach is the improvement of metabolic stability. This guide provides an objective comparison of the metabolic stability of fluorinated versus non-fluorinated pyridines, supported by experimental data and detailed methodologies.

Enhanced Metabolic Stability of Fluorinated Pyridines: The Data

The substitution of hydrogen with fluorine on a pyridine ring can dramatically alter a compound's susceptibility to metabolic degradation, primarily by cytochrome P450 (CYP450) enzymes. The strong carbon-fluorine bond can block sites that are prone to oxidative metabolism.[1][2] This often leads to a longer half-life (t½) and lower intrinsic clearance (CLint), which are desirable pharmacokinetic characteristics.[3][4]

Below is a summary of preclinical data from various studies that demonstrates the positive impact of fluorination on the metabolic stability of pyridine-containing compounds.

Compound IDDescriptionHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Data Source
RisperidoneNon-fluorinated antipsychotic------[5]
9-FluororisperidoneFluorinated analog of Risperidone16-fold more stable than Risperidone---[5]
AmodiaquineAntimalarial drug------[6]
2',6'-DIFAQDifluorinated amodiaquine analogMore resistant to bioactivation2.17% thioether conjugate formation[6]
4'-deOH-4'-FAQFluorinated amodiaquine analogMore resistant to bioactivation0% thioether conjugate formation[6]

Note: The data above is compiled from different studies and direct comparison of absolute values should be made with caution. However, the trend of increased stability with fluorination is evident.

The Rationale Behind Fluorine's Influence

The introduction of fluorine into the pyridine ring induces significant changes in a molecule's electronic and steric properties, which in turn affects its metabolic fate.[7][8]

  • Blocking Metabolic "Soft Spots": Fluorine substitution is frequently used to block metabolically vulnerable positions on a molecule that are susceptible to cytochrome P450 oxidation.[2] By replacing a hydrogen atom with a fluorine atom at a site of metabolism, the oxidative process can be prevented, thus extending the compound's half-life in the body.[2]

  • Modulation of Basicity (pKa): Fluorine's high electronegativity has a strong electron-withdrawing effect, which can significantly lower the pKa of the pyridine nitrogen.[7] This reduction in basicity can be advantageous as it may decrease unwanted interactions with acidic organelles and reduce off-target effects.[7]

Table 2: Comparison of pKa Values for Pyridine and its Monofluorinated Derivatives

CompoundpKa
Pyridine5.25
2-Fluoropyridine-0.44
3-Fluoropyridine2.97
4-Fluoropyridine1.95

Note: Data compiled from various sources. The pKa of 2-Fluoropyridine is notably lower due to the proximity of the fluorine atom to the nitrogen.[7]

Experimental Protocols

The following is a detailed methodology for a typical in vitro microsomal stability assay, a key experiment for evaluating the metabolic stability of compounds.[9][10][11]

Microsomal Stability Assay Protocol

1. Objective: To determine the in vitro metabolic stability of a test compound by measuring its disappearance over time when incubated with liver microsomes.

2. Materials and Equipment:

  • Liver microsomes (human or other species)[10]

  • Test compounds and positive control compounds

  • Phosphate buffer (e.g., 100 mM, pH 7.4)[9][11]

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[10][11]

  • Incubator set to 37°C[9]

  • Quenching solution (e.g., ice-cold acetonitrile or methanol)[10]

  • 96-well plates

  • Centrifuge[10]

  • LC-MS/MS system for analysis[9][10]

3. Procedure:

  • Preparation:

    • Prepare stock solutions of the test and control compounds (e.g., 10 mM in DMSO).

    • On the day of the experiment, thaw the liver microsomes on ice and prepare the NADPH regenerating system.

  • Incubation:

    • In a 96-well plate, add the phosphate buffer, liver microsomes, and the test compound to achieve the desired final concentrations (e.g., 1 µM compound, 0.5 mg/mL microsomal protein).[9]

    • Pre-incubate the plate at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an equal volume of ice-cold quenching solution containing an internal standard.[9]

  • Sample Processing:

    • Seal the plate and vortex to mix.

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

  • Analysis:

    • Analyze the samples by LC-MS/MS to determine the concentration of the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg/mL microsomal protein).

Visualizing the Process

To better understand the experimental workflow and the underlying metabolic processes, the following diagrams have been generated.

experimental_workflow cluster_prep Preparation cluster_inc Incubation cluster_proc Processing cluster_analysis Analysis prep_cpd Test Compound Stock Solution incubation Incubate at 37°C (Time Points: 0-60 min) prep_cpd->incubation prep_mic Liver Microsomes prep_mic->incubation prep_nadph NADPH System prep_nadph->incubation quench Quench Reaction (Acetonitrile) incubation->quench Time Points centrifuge Centrifuge quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Analysis (t½, CLint) lcms->data

Caption: Workflow for a typical in vitro microsomal stability assay.

metabolic_pathway pyridine Pyridine Derivative metabolite Oxidized Metabolite pyridine->metabolite CYP450 Oxidation (Metabolically Labile Site) fluoropyridine Fluorinated Pyridine Derivative no_metabolism Metabolism Blocked fluoropyridine->no_metabolism Blocked by Fluorine

Caption: Impact of fluorination on the metabolic pathway of pyridines.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal of 2-Fluoro-6-hydrazinopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Action: In case of a spill or exposure to 2-Fluoro-6-hydrazinopyridine, immediately contact your institution's Environmental Health and Safety (EHS) department. This compound is classified as a hazardous substance and requires specialized handling and disposal procedures.

This guide provides essential safety protocols and a step-by-step disposal plan for this compound, designed for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.

Immediate Safety Protocols & Hazard Summary

This compound (CAS RN 80714-39-2) presents several health hazards. Based on available safety data, this compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Due to the presence of the hydrazine functional group, it should be handled with extreme caution, as many hydrazine derivatives are toxic and potential carcinogens.

Personal Protective Equipment (PPE) is mandatory when handling this compound.

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Nitrile rubber)To prevent skin contact.
Eye Protection Safety glasses with side-shields or chemical splash goggles.To protect eyes from splashes.
Lab Coat Standard laboratory coat, fully buttoned.To protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or a certified chemical fume hood.To avoid inhalation of dust or vapors.

Step-by-Step Disposal Protocol

The disposal of this compound and any contaminated materials must be managed as hazardous waste.[2] All disposal procedures must comply with local, state, and federal regulations.

1. Waste Segregation and Collection:

  • Solid Waste: Collect pure this compound waste, including contaminated spatulas or weigh boats, in a dedicated, properly labeled, and sealed hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams.

  • Contaminated Labware: Dispose of all single-use labware that has come into contact with the compound, such as pipette tips, gloves, and bench paper, as hazardous solid waste in a designated, sealed container.

  • Sharps: Any contaminated needles or other sharps must be placed in a designated sharps container for hazardous chemical waste.

2. Container Labeling:

All waste containers must be clearly labeled with the words "Hazardous Waste." The label must include the full chemical name, "this compound," and the associated hazard pictograms (e.g., GHS07 for irritant).[1]

3. Storage of Hazardous Waste:

Store hazardous waste containers in a designated, secure area away from incompatible materials. As a general precaution for pyridine and hydrazine derivatives, store it away from strong oxidizing agents and acids.[3] The storage area must be well-ventilated. Ensure all containers are tightly sealed to prevent leaks or spills.

4. Professional Disposal:

The disposal of this compound must be handled by a licensed hazardous waste disposal company.[4] Do not attempt to dispose of this chemical down the drain or in regular trash.

Experimental Protocols for Safe Handling

General Handling:

  • Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.

  • Avoid the generation of dust.

  • Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.

  • Wash hands thoroughly after handling.

Spill Response:

  • Small Spills: In a fume hood, carefully cover the spill with an inert absorbent material such as vermiculite or sand. Gently sweep the absorbed material into a designated hazardous waste container.

  • Large Spills: Evacuate the area immediately and contact your institution's EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow Disposal Workflow for this compound cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start This compound Waste Generated solid_waste Solid Waste (e.g., pure compound, contaminated items) start->solid_waste liquid_waste Liquid Waste (e.g., solutions) start->liquid_waste sharps_waste Contaminated Sharps start->sharps_waste solid_container Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_container Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container sharps_container Labeled Hazardous Sharps Container sharps_waste->sharps_container storage_area Designated Hazardous Waste Storage Area (Secure, Ventilated, Away from Incompatibles) solid_container->storage_area liquid_container->storage_area sharps_container->storage_area disposal_company Licensed Hazardous Waste Disposal Company storage_area->disposal_company end Proper Disposal disposal_company->end

Caption: Waste Disposal Workflow for this compound.

References

Personal protective equipment for handling 2-Fluoro-6-hydrazinopyridine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Fluoro-6-hydrazinopyridine

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. The following guidance is based on the safety information for structurally similar compounds, including 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine, 2-Hydrazinopyridine, and other fluorinated pyridine derivatives. Due to the presence of a hydrazine moiety, this compound should be handled with extreme caution, assuming a high degree of toxicity.

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent skin contact, inhalation, and ingestion. The following table summarizes the recommended PPE for handling this compound, based on information for analogous compounds.[1]

PPE CategoryItemSpecifications and Usage Guidelines
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Double gloving is advised. Gloves must be inspected before use and changed immediately if contaminated, torn, or punctured.[1] Use proper glove removal technique to avoid skin contact.
Eye Protection Safety gogglesMust be worn at all times in the laboratory and should provide a complete seal around the eyes.[1]
Face Protection Face shieldTo be worn in addition to safety goggles, especially when there is a risk of splashes or generating aerosols.[1]
Body Protection Laboratory coat or chemical-resistant suitA lab coat is the minimum requirement. For larger quantities or procedures with a higher risk of exposure, a chemical-resistant or flame-retardant suit may be necessary.[1][2]
Respiratory Protection Fume hood or respiratorAll handling of this compound, in solid or solution form, should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[1][3] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][4]

Operational Plan for Safe Handling

Follow these step-by-step procedures to ensure the safe handling of this compound.

Preparation and Area Designation
  • Designate a specific area within a certified chemical fume hood for handling this compound.[1]

  • Ensure all necessary PPE is readily available and in good condition.

  • Have an emergency spill kit and eyewash station/safety shower accessible.[4]

  • Keep containers of the compound tightly sealed when not in use.[5]

Handling Procedures
  • Weighing and Transfers:

    • Handle as a flammable solid and avoid creating dust.[4]

    • Use spark-proof tools and ground all equipment to prevent static discharge.[5]

    • When preparing solutions, slowly add the solid to the solvent to prevent splashing.[1]

  • During the Experiment:

    • Avoid direct contact with skin, eyes, and clothing.[1]

    • Do not eat, drink, or smoke in the handling area.[5]

    • If any PPE becomes contaminated, remove and dispose of it immediately, then wash the affected area thoroughly.[1]

  • Post-Experiment:

    • Decontaminate all surfaces and equipment used for handling the compound.

    • Properly label and store any remaining material in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents and strong acids.[3][4]

Spill and Emergency Procedures
  • For Solid Spills:

    • Carefully cover the spill with an absorbent material suitable for chemical spills, avoiding dust generation.

    • Gently sweep the material into a designated hazardous waste container.[3]

  • For Liquid Spills:

    • Cover the spill with a chemical absorbent.

    • Once absorbed, carefully collect the material and place it in a sealed hazardous waste container.[3]

  • Decontamination:

    • Decontaminate the spill area with a suitable laboratory detergent and water. All materials used for decontamination must be disposed of as hazardous waste.[3]

Disposal Plan

The disposal of this compound and any contaminated materials must be handled by a licensed hazardous waste disposal company.

Waste Segregation and Collection
  • Solid Waste: Collect pure this compound waste and any contaminated disposable items (e.g., spatulas, weigh boats, gloves, bench paper) in a dedicated, properly labeled, and sealed hazardous waste container.[3]

  • Liquid Waste: Collect solutions containing the compound in a separate, sealed, and clearly labeled hazardous waste container.[3]

  • Sharps: Any contaminated needles or other sharps must be placed in a designated sharps container for hazardous chemical waste.[3]

Container Labeling
  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[3]

Storage of Hazardous Waste
  • Store hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials like strong acids and oxidizing agents.[3]

  • Ensure all containers are tightly sealed to prevent leaks or spills.[3]

Experimental Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Designate Fume Hood Area Designate Fume Hood Area Assemble PPE Assemble PPE Designate Fume Hood Area->Assemble PPE Prepare Spill Kit Prepare Spill Kit Assemble PPE->Prepare Spill Kit Weigh and Transfer Weigh and Transfer Prepare Spill Kit->Weigh and Transfer Perform Experiment Perform Experiment Weigh and Transfer->Perform Experiment Decontaminate Workspace Decontaminate Workspace Perform Experiment->Decontaminate Workspace Segregate Waste Segregate Waste Decontaminate Workspace->Segregate Waste Label Waste Containers Label Waste Containers Segregate Waste->Label Waste Containers Store Waste Securely Store Waste Securely Label Waste Containers->Store Waste Securely Professional Disposal Professional Disposal Store Waste Securely->Professional Disposal

Caption: Safe handling workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.